PDAT
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1226213-83-7 |
|---|---|
Molecular Formula |
C15H23N3 |
Molecular Weight |
245.37 |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C15H23N3/c1-18(2)11-5-9-16-10-8-13-12-17-15-7-4-3-6-14(13)15/h3-4,6-7,12,16-17H,5,8-11H2,1-2H3 |
InChI Key |
WXDCWQNNGHIWNR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCCC1=CNC2=CC=CC=C21 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PDAT; Propyl Dimethyl Amino Tryptamine; |
Origin of Product |
United States |
Foundational & Exploratory
The Function of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Yeast Lipid Metabolism: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the eukaryotic model organism Saccharomyces cerevisiae, the synthesis of triacylglycerol (TAG), a primary energy storage lipid, is a crucial aspect of lipid metabolism. While the acyl-CoA-dependent pathway has been extensively studied, an alternative, acyl-CoA-independent pathway plays a significant role in maintaining lipid homeostasis. This pathway is catalyzed by the enzyme Phospholipid:Diacylglycerol Acyltransferase (PDAT), encoded by the LRO1 gene. This technical guide provides a comprehensive overview of the function of this compound in yeast lipid metabolism, detailing its enzymatic activity, substrate specificity, and its interplay with other metabolic pathways. Furthermore, this document outlines detailed experimental protocols for the characterization of this compound function and presents key quantitative data in a structured format. Finally, signaling pathways influencing this compound activity are illustrated to provide a holistic understanding of its regulation.
Core Function and Enzymatic Activity of this compound (Lro1p)
This compound, also known as Lro1p in Saccharomyces cerevisiae, is an acyltransferase that catalyzes the final step in the acyl-CoA-independent pathway of TAG synthesis.[1][2] The enzyme is localized to the endoplasmic reticulum (ER).[3] Unlike the canonical Kennedy pathway that utilizes acyl-CoA as an acyl donor, this compound transfers an acyl group from a phospholipid directly to a diacylglycerol (DAG) molecule, yielding TAG and a lysophospholipid.
The reaction catalyzed by this compound is as follows:
Phospholipid + sn-1,2-Diacylglycerol ⇌ Triacylglycerol + Lysophospholipid
This activity provides an alternative route for TAG production, contributing to the overall cellular pool of neutral lipids. While not the primary pathway for TAG synthesis under all conditions, this compound plays a significant role, particularly during the exponential growth phase.[3]
Substrate Specificity
The enzymatic activity of yeast this compound exhibits specificity for both the phospholipid acyl donor and the diacylglycerol acyl acceptor.
-
Acyl Donor Specificity: this compound can utilize various phospholipids as acyl donors. The two major membrane phospholipids in yeast, phosphatidylethanolamine (PE) and phosphatidylcholine (PC), are both effective substrates. However, studies have shown that dioleoyl-PE is a nearly four-fold more efficient acyl donor than dioleoyl-PC in the this compound-catalyzed reaction. The enzyme preferentially transfers the acyl group from the sn-2 position of the phospholipid.
-
Acyl Group Specificity: The rate of the reaction is also influenced by the specific fatty acid moieties present in the phospholipid. For instance, a ricinoleoyl group at the sn-2 position of PC is transferred more efficiently than an oleoyl group.
-
Acyl Acceptor Specificity: The structure of the diacylglycerol molecule also impacts the efficiency of the reaction.
This substrate specificity suggests a potential role for this compound in the remodeling of membrane phospholipids, influencing the fatty acid composition of cellular membranes in response to different physiological conditions.
Quantitative Data on this compound Function
The contribution of this compound to overall TAG synthesis has been quantified through genetic and biochemical studies. The following tables summarize key quantitative data regarding this compound's activity and its impact on yeast lipid composition.
| Parameter | Value | Reference Strain | Conditions | Source |
| Rate of TAG Synthesis | 0.15 nmol/min/mg of protein | This compound-overexpressing strain | in vitro assay with dioleoyl-PC as acyl donor |
Table 1: In vitro enzymatic activity of yeast this compound. This table presents the specific activity of this compound measured in microsomal preparations from a yeast strain overexpressing the LRO1 gene.
| Strain | Triacylglycerol (TAG) Level (% of Wild-Type) | Growth Phase | Source |
| lro1Δ | ~60% | Not specified | |
| dga1Δ | ~70% | Late logarithmic | |
| lro1Δ dga1Δ | ~20% | Not specified |
Table 2: Contribution of this compound and Dga1 to total triacylglycerol synthesis. This table shows the relative TAG levels in knockout mutants for the this compound (lro1Δ) and the primary acyl-CoA-dependent DGAT (dga1Δ) pathways, as well as a double knockout mutant, highlighting the partial redundancy and combined importance of these two pathways.
| Genetic Modification | Change in Total Fatty Acids | Source |
| This compound Overexpression | +29-47% | [3] |
Table 3: Effect of this compound overexpression on total fatty acid content. This table illustrates the potential of this compound to enhance overall lipid accumulation when its expression is increased.
Experimental Protocols
Preparation of Yeast Microsomes for this compound Activity Assay
This protocol describes the isolation of microsomal fractions from Saccharomyces cerevisiae, which are enriched in ER-resident enzymes like this compound.
-
Yeast Culture and Harvest: Grow yeast cells in appropriate liquid medium (e.g., YPD) to the desired growth phase (e.g., mid-logarithmic phase). Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Spheroplasting: Wash the cell pellet with sterile water and then with a spheroplasting buffer (e.g., 1.2 M sorbitol, 20 mM K-phosphate, pH 7.4). Resuspend the cells in spheroplasting buffer containing a reducing agent (e.g., 10 mM DTT) and incubate for 15 minutes at 30°C. Add zymolyase (e.g., 5 mg per gram of wet cell weight) and incubate at 30°C with gentle shaking until spheroplasts are formed (monitor by microscopy).
-
Lysis: Harvest the spheroplasts by gentle centrifugation (1,500 x g for 5 minutes). Resuspend the pellet in ice-cold lysis buffer (e.g., 0.8 M sorbitol, 10 mM triethanolamine, 1 mM EDTA, pH 7.2) containing protease inhibitors. Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle.
-
Differential Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet mitochondria and cell debris.
-
Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Washing and Storage: Resuspend the microsomal pellet in a suitable storage buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol) and store at -80°C until use. Determine the protein concentration using a standard method like the Bradford assay.
In Vitro this compound Enzyme Activity Assay
This assay measures the transfer of a radiolabeled acyl group from a phospholipid donor to a DAG acceptor.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (e.g., 50-100 µg)
-
Acyl donor: Radiolabeled phospholipid (e.g., [14C]-oleoyl-labeled PC or PE)
-
Acyl acceptor: Diacylglycerol (e.g., dioleoin)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
-
Initiation and Incubation: Initiate the reaction by adding the microsomal fraction. Incubate the mixture at 30°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Lipid Analysis: Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.
-
Thin-Layer Chromatography (TLC): Resuspend the lipid extract in a small volume of chloroform and spot it onto a silica gel TLC plate. Develop the plate in a solvent system suitable for separating neutral lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, by volume).
-
Detection and Quantification: Visualize the lipid spots by autoradiography or by staining with iodine vapor. Scrape the spots corresponding to TAG into a scintillation vial and quantify the radioactivity using a scintillation counter. The amount of radiolabeled TAG formed is used to calculate the enzyme activity.
Analysis of Yeast Lipid Composition by Thin-Layer Chromatography (TLC)
-
Lipid Extraction: Extract total lipids from yeast cells using a standard method such as the Folch or Bligh-Dyer method.
-
TLC Plate Preparation: Activate a silica gel TLC plate by heating it at 110°C for 1 hour.
-
Sample Application: Spot the lipid extracts onto the TLC plate.
-
Chromatogram Development:
-
For neutral lipids (TAG, steryl esters), use a solvent system like hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
For polar lipids (phospholipids), use a solvent system like chloroform:methanol:acetic acid (65:25:10, v/v/v).
-
-
Visualization: Visualize the separated lipid classes by staining with iodine vapor, primuline spray (for viewing under UV light), or by charring with a sulfuric acid solution followed by heating.
-
Quantification: For quantitative analysis, scrape the individual lipid spots, extract the lipids, and analyze the fatty acid content by gas chromatography (GC) after transmethylation. Alternatively, use densitometry to quantify the intensity of the spots relative to known standards.
Signaling Pathways and Regulation of this compound
The activity of this compound is not constitutive but is integrated into the broader network of lipid metabolic regulation. A key regulatory node is the availability of its substrate, diacylglycerol (DAG).
As depicted in Figure 1, the activity of this compound is indirectly regulated by the phosphorylation status of Pah1p, the yeast phosphatidate phosphatase. Pah1p dephosphorylates phosphatidic acid (PA) to produce DAG. The activity of Pah1p is controlled by a phosphorylation-dephosphorylation cycle. Protein kinases, such as Pho85-Pho80 and Cdk1, phosphorylate and inactivate Pah1p, leading to its cytosolic localization. The Nem1-Spo7 phosphatase complex dephosphorylates and activates Pah1p, promoting its association with the ER membrane where it can access its substrate. Nutrient availability, such as inositol and phosphate levels, influences the activity of these kinases and phosphatases, thereby controlling the flux of PA towards either phospholipid synthesis or, via Pah1p and subsequently this compound, towards TAG synthesis.
Conclusion
The Phospholipid:Diacylglycerol Acyltransferase (this compound), encoded by the LRO1 gene, represents a key enzyme in the acyl-CoA-independent pathway of triacylglycerol synthesis in Saccharomyces cerevisiae. Its activity provides an alternative route for neutral lipid production and is implicated in the remodeling of membrane phospholipids. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricacies of yeast lipid metabolism. A thorough understanding of the function and regulation of this compound not only enhances our fundamental knowledge of cellular lipid homeostasis but also opens avenues for the metabolic engineering of yeast for the production of biofuels and other lipid-derived products. Further research into the specific regulatory mechanisms governing this compound expression and activity will undoubtedly unveil more sophisticated layers of control within the complex web of lipid metabolism.
References
discovery and characterization of PDAT gene in plants
An In-depth Technical Guide on the Discovery and Characterization of the PDAT Gene in Plants
Introduction
The biosynthesis of triacylglycerol (TAG), the primary storage lipid in plants, is a critical process for energy storage, particularly in seeds. For many years, the acyl-CoA-dependent Kennedy pathway, with Diacylglycerol Acyltransferase (DGAT) as the terminal enzyme, was considered the sole route for TAG synthesis. However, the discovery of an alternative, acyl-CoA-independent pathway mediated by Phospholipid:Diacylglycerol Acyltransferase (this compound) has significantly advanced our understanding of lipid metabolism in plants. This guide provides a comprehensive overview of the discovery, characterization, and functional analysis of the this compound gene in plants, intended for researchers and professionals in the fields of plant science and drug development.
Discovery and Initial Identification
The existence of an acyl-CoA-independent pathway for TAG synthesis was first reported in 2000. Researchers identified an enzymatic activity in microsomal preparations from oilseeds like sunflower (Helianthus annuus), castor bean (Ricinus communis), and Crepis palaestina that could transfer an acyl group from a phospholipid to diacylglycerol (DAG) to form TAG.[1][2][3] This enzyme was named Phospholipid:Diacylglycerol Acyltransferase (this compound).[3]
Concurrently, the gene encoding this enzyme was identified in yeast (Saccharomyces cerevisiae) and was found to be homologous to the mammalian lecithin:cholesterol acyltransferase (LCAT).[1][2][4] This discovery provided the first molecular evidence for the this compound enzyme. A subsequent search of the Arabidopsis thaliana genome identified a gene, At5g13640, as the closest homolog to the yeast this compound, marking the cloning of the first plant this compound gene.[4]
The Role of this compound in Triacylglycerol Biosynthesis
This compound catalyzes the final step in an acyl-CoA-independent pathway of TAG synthesis. It transfers an acyl group from the sn-2 position of a phospholipid, most commonly phosphatidylcholine (PC), to the sn-3 position of DAG, yielding TAG and a lysophospholipid.[1][5][6][7] This pathway is distinct from the canonical Kennedy pathway, where DGAT utilizes an acyl-CoA molecule as the acyl donor.
The this compound pathway is particularly significant for incorporating fatty acids that are modified on the PC backbone (e.g., through desaturation) into the TAG pool. This provides a direct route for polyunsaturated fatty acids to be channeled into storage lipids.[2]
Gene and Protein Characterization
Gene Family and Homologs
Phylogenetic analyses have shown that this compound genes are evolutionarily conserved and present in all major green plant lineages, from algae to eudicots.[1] In many species, this compound exists as a small gene family. For instance, Arabidopsis thaliana has two homologous genes, AtPDAT1 (At5g13640) and AtPDAT2 (At3g44830).[1][7] Castor bean also possesses three identified this compound genes.[2][8]
Subcellular Localization
The this compound enzyme is localized to the endoplasmic reticulum (ER).[8][9] This has been confirmed through experiments involving the fusion of this compound proteins with fluorescent reporters like Yellow Fluorescent Protein (YFP) and subsequent visualization using confocal microscopy.[8][10] Its localization in the ER is consistent with its role in TAG synthesis, which primarily occurs in this organelle.
Substrate Specificity
A key characteristic of the this compound enzyme is its substrate preference. In vitro enzyme assays have demonstrated that this compound activity is highly dependent on the acyl composition of the phospholipid donor. It shows a preference for transferring acyl groups with multiple double bonds or those containing hydroxy or epoxy groups.[4] This specificity is thought to be crucial for the accumulation of unusual fatty acids in the seed oils of certain plants, such as ricinoleic acid in castor bean and vernolic acid in Crepis palaestina.[3]
Tissue-Specific Expression
The expression of this compound genes varies across different plant tissues and developmental stages. In Arabidopsis, AtPDAT1 is predominantly expressed in vegetative tissues, while AtPDAT2 shows significantly higher expression in seeds.[1] However, studies have also shown that PDAT1 plays a more critical role in TAG synthesis in growing leaves compared to senescing leaves.[11][12] In plants that accumulate high levels of unusual fatty acids, this compound transcripts are found at much higher levels in developing seeds.[13]
Functional Analysis Through Genetic Manipulation
The in vivo function of this compound has been extensively studied using genetic approaches, primarily in the model plant Arabidopsis thaliana.
Overexpression Studies
Initial studies involving the overexpression of AtPDAT1 in Arabidopsis showed increased this compound activity in microsomal preparations.[4][6] However, this did not lead to significant changes in the overall fatty acid or lipid composition in the seeds or vegetative tissues of these plants under standard growth conditions.[4][6][14] In contrast, co-expression of PDAT1 with oleosin in leaves was shown to boost TAG content to as high as 6.4% of the dry weight.[11] Furthermore, overexpressing a castor bean PDAT1-2 in Arabidopsis significantly increased the accumulation of hydroxy fatty acids, demonstrating its potential for metabolic engineering.[8][15]
Knockout and RNAi Studies
Characterization of T-DNA insertion mutants of AtPDAT1 (pdat1-1 and pdat1-2) revealed no significant change in seed oil content or composition, suggesting functional redundancy with other enzymes, namely DGAT1.[1]
The crucial and overlapping roles of PDAT1 and DGAT1 were revealed through the study of double mutants. It was impossible to obtain viable double homozygous dgat1-1 pdat1-2 mutant plants.[14][16] Further investigation showed that the double mutation led to sterile pollen that lacked oil bodies, indicating that DGAT1 and PDAT1 are collectively essential for normal pollen and seed development.[14] The use of RNA interference (RNAi) to silence PDAT1 in a dgat1-1 background (and vice-versa) resulted in a drastic reduction in seed TAG content, confirming that these two enzymes are the primary contributors to TAG synthesis in Arabidopsis seeds.[6][14]
Role in Stress Response and Development
Beyond its role in storage lipid synthesis, this compound is crucial for lipid homeostasis in various developmental and environmental contexts.
-
Vegetative Growth: PDAT1 is critical for TAG biosynthesis in actively growing vegetative tissues.[11][17] It plays a protective role by channeling excess or harmful fatty acids into the TAG pool, thus preventing FFA-induced cell death.[17]
-
Temperature Stress: Both DGAT and this compound family members are involved in TAG production during high and low-temperature stress.[9] In plants lacking PDAT1, a decrease in TAG accumulation is associated with reduced freezing tolerance.[9]
-
Pollen and Seed Development: As demonstrated by the double mutant studies, the combined action of DGAT1 and PDAT1 is indispensable for the accumulation of TAG in pollen grains and for overall seed development and viability.[14][17]
Quantitative Data Summary
The following tables summarize key quantitative findings from functional genomics studies on this compound in Arabidopsis thaliana.
Table 1: Impact of Genetic Modification on Seed Oil Content in Arabidopsis
| Genotype | Seed Oil Content (% of Wild Type) | Key Finding | Reference |
| pdat1 mutant | ~100% | PDAT1 is not essential for seed oil content alone, suggesting redundancy. | [6] |
| dgat1 mutant | 60-80% | DGAT1 is a major contributor to seed oil, but not the only one. | [14] |
| dgat1-1 with PDAT1 RNAi | < 20% | PDAT1 contributes significantly to seed oil, especially in the absence of DGAT1. | [6][14] |
| pdat1-1 with DGAT1 RNAi | < 20% | Confirms the overlapping and essential roles of DGAT1 and PDAT1. | [6] |
Table 2: Impact of PDAT1 Overexpression on Leaf TAG Content
| Genotype / Condition | Leaf TAG Content (% of Dry Weight) | Key Finding | Reference |
| Wild Type | ~0.04% (developing leaves) | Basal level of TAG in vegetative tissue. | [12] |
| PDAT1 Overexpression | Increased | PDAT1 can enhance TAG synthesis in leaves. | [11] |
| PDAT1 + Oleosin Co-expression | Up to 6.4% | Synergistic effect of providing both the enzyme and a stable storage structure. | [11] |
| pdat1-2 mutant | ~0.017% (57% decrease) | PDAT1 is a major contributor to TAG in growing leaves. | [12] |
Experimental Protocols
Protocol 1: this compound Enzyme Activity Assay
This protocol is adapted from methodologies used in the initial characterization of this compound.
Objective: To measure the transfer of a radiolabeled acyl group from a phospholipid donor to a DAG acceptor.
Materials:
-
Microsomal protein fractions isolated from plant tissue.
-
[¹⁴C]-labeled phosphatidylcholine ([¹⁴C]-PC) as the acyl donor.
-
Diacylglycerol (DAG) as the acyl acceptor.
-
Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 0.5 M sucrose).
-
Chloroform/Methanol/0.1 M KCl (2:1:0.8, v/v/v) for lipid extraction.
-
TLC plates (e.g., Silica Gel 60).
-
TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 70:30:1, v/v/v).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microfuge tube, combine 50-100 µg of microsomal protein with the assay buffer.
-
Substrate Addition: Add [¹⁴C]-PC and DAG to the reaction mixture. The substrates are often added in a small volume of ethanol to aid solubility.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.
-
Reaction Termination & Lipid Extraction: Stop the reaction by adding the chloroform/methanol/KCl solution. Vortex thoroughly to extract the lipids into the organic phase. Centrifuge to separate the phases.
-
Lipid Separation: Carefully collect the lower organic phase. Dry the lipid extract under a stream of nitrogen gas. Resuspend the lipid extract in a small volume of chloroform.
-
Thin-Layer Chromatography (TLC): Spot the resuspended lipid extract onto a TLC plate alongside a non-radioactive TAG standard. Develop the plate in the TLC solvent system until the solvent front is near the top.
-
Quantification: Visualize the TAG standard (e.g., with iodine vapor). Scrape the silica from the region corresponding to the TAG band into a scintillation vial. Add scintillation fluid and measure the radioactivity (counts per minute) using a scintillation counter.
-
Calculation: Calculate the specific activity as nmol of [¹⁴C]-acyl group incorporated into TAG per mg of protein per minute.
Protocol 2: Subcellular Localization using YFP Fusion Constructs
Objective: To visualize the subcellular location of a this compound protein in plant cells.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101).
-
Plant expression vector (e.g., pEG101) containing a 35S promoter and a C-terminal YFP tag.
-
Nicotiana benthamiana plants for transient expression.
-
Confocal laser scanning microscope.
Procedure:
-
Cloning: Amplify the full-length coding sequence of the this compound gene without the stop codon using PCR. Clone the PCR product into the plant expression vector, in-frame with the YFP tag.
-
Transformation: Transform the resulting this compound::YFP construct into Agrobacterium tumefaciens.
-
Agroinfiltration: Grow the transformed Agrobacterium culture and infiltrate the bacterial suspension into the abaxial side of young, fully expanded leaves of N. benthamiana.
-
Incubation: Keep the infiltrated plants in a growth chamber for 2-3 days to allow for transient expression of the fusion protein.
-
Microscopy: Excise a small section of the infiltrated leaf tissue. Mount it on a microscope slide in a drop of water.
-
Visualization: Observe the leaf epidermal cells using a confocal microscope. Excite the YFP with an argon laser (e.g., at 514 nm) and collect the emission (e.g., between 525-600 nm).
-
Analysis: The resulting fluorescence pattern reveals the subcellular localization of the this compound protein. A characteristic network pattern surrounding the nucleus is indicative of ER localization.[8] Co-localization with a known ER marker can be used for confirmation.
Conclusion and Future Prospects
The discovery of the this compound gene has fundamentally altered the model of lipid biosynthesis in plants, revealing an elegant acyl-CoA-independent mechanism that works in concert with the established Kennedy pathway. Genetic studies have unequivocally demonstrated that this compound and DGAT have overlapping and essential functions in TAG accumulation, crucial for pollen and seed development. The unique substrate specificities of this compound enzymes, particularly for unusual and polyunsaturated fatty acids, make them prime targets for metabolic engineering efforts aimed at improving the nutritional and industrial value of plant oils. Future research will likely focus on elucidating the regulatory networks that control this compound expression and the mechanisms that govern the metabolic channeling of fatty acids between the DGAT and this compound pathways. This knowledge will be instrumental in designing the next generation of oilseed crops with tailored lipid profiles.
References
- 1. Frontiers | Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and Functional Characterization of a Phospholipid:Diacylglycerol Acyltransferase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A genome-wide analysis of the phospholipid: diacylglycerol acyltransferase gene family in Gossypium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Dual Role for Phospholipid:Diacylglycerol Acyltransferase: Enhancing Fatty Acid Synthesis and Diverting Fatty Acids from Membrane Lipids to Triacylglycerol in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DGAT1, DGAT2 and this compound expression in seeds and other tissues of epoxy and hydroxy fatty acid accumulating plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Enhancing Oil Content in Oilseed Crops: Genetic Insights, Molecular Mechanisms, and Breeding Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Phospholipid:diacylglycerol acyltransferase-mediated triacylglycerol biosynthesis is crucial for protection against fatty acid-induced cell death in growing tissues of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Triacylglycerol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and a key area of research for the development of biofuels, nutritional supplements, and therapeutics for metabolic diseases. The synthesis of TAG is a complex process involving multiple pathways. While the acyl-CoA-dependent pathway catalyzed by diacylglycerol acyltransferase (DGAT) is well-established, the acyl-CoA-independent pathway, primarily driven by phospholipid:diacylglycerol acyltransferase (PDAT), has emerged as a critical contributor to TAG accumulation in various organisms, including plants, yeasts, and algae. This technical guide provides an in-depth exploration of the role of this compound in the triacylglycerol synthesis pathway, focusing on its mechanism, regulation, and significance. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal enzyme.
Introduction to this compound and the Acyl-CoA-Independent Pathway
The final step in the de novo synthesis of triacylglycerol (TAG) involves the acylation of diacylglycerol (DAG). This is primarily accomplished through two distinct enzymatic pathways:
-
Acyl-CoA-Dependent Pathway: Catalyzed by diacylglycerol acyltransferase (DGAT), which utilizes an acyl-CoA molecule as the acyl donor.
-
Acyl-CoA-Independent Pathway: Catalyzed by phospholipid:diacylglycerol acyltransferase (this compound), which transfers an acyl group from a phospholipid, typically phosphatidylcholine (PC), to DAG, forming TAG and a lysophospholipid.[1]
This compound was first identified in yeast and has since been characterized in a variety of plant species.[2] It is an integral membrane protein located in the endoplasmic reticulum (ER).[2] The enzyme plays a significant role in TAG synthesis, particularly in tissues with active membrane lipid remodeling and in the accumulation of unusual fatty acids in TAGs.[2]
The Catalytic Mechanism of this compound
This compound catalyzes the transfer of a fatty acyl group from the sn-2 position of a phospholipid (e.g., phosphatidylcholine) to the sn-3 position of sn-1,2-diacylglycerol. This reaction is crucial for the incorporation of fatty acids that have been modified on the PC backbone into the TAG pool.
Reaction:
sn-1,2-Diacylglycerol + Phosphatidylcholine → Triacylglycerol + sn-1-Acyl-lysophosphatidylcholine
Quantitative Analysis of this compound's Contribution to Triacylglycerol Synthesis
The relative contribution of this compound and DGAT to overall TAG synthesis can vary depending on the organism, tissue type, developmental stage, and environmental conditions. Studies involving genetic modifications, such as overexpression and knockout mutants, have provided valuable quantitative insights into the role of this compound.
Table 1: Impact of PDAT1 Manipulation on Triacylglycerol Content in Arabidopsis thaliana
| Genetic Modification | Tissue | Change in TAG Content | Reference(s) |
| Overexpression of AtPDAT1 | Leaves | Up to 6.4% of dry weight | [3] |
| Knockout of AtPDAT1 (pdat1-2) | Developing Leaves | 57% decrease | [4] |
| Knockout of AtPDAT1 (pdat1-2) | Senescing Leaves | 39% decrease | [4] |
| Double mutant (dgat1-1 pdat1-2) | Pollen | No obvious oil bodies observed | [5] |
| RNAi of PDAT1 in dgat1-1 background | Seeds | Strongly reduced TAG content | [5] |
Table 2: Substrate Specificity of Arabidopsis thaliana PDAT1
| Acyl Donor (sn-2 position of PC) | Relative Activity (%) |
| Oleoyl (18:1) | 100 |
| Linoleoyl (18:2) | ~120 |
| Linolenoyl (18:3) | ~150 |
| Ricinoleoyl (18:1-OH) | ~250 |
| Vernoloyl (18:1-epoxy) | ~200 |
Data is synthesized from findings suggesting this compound's preference for polyunsaturated and unusual fatty acids.[2][6]
Experimental Protocols
Total Lipid Extraction from Plant Tissue (Modified Folch Method)
This protocol describes the extraction of total lipids from plant tissues, such as Arabidopsis leaves or seeds.
Materials:
-
Plant tissue (fresh or frozen)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer or mortar and pestle
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream
-
Glass vials for storage
Procedure:
-
Homogenization: Weigh approximately 100 mg of fresh plant tissue and homogenize it in 3 mL of a chloroform:methanol (2:1, v/v) mixture using a glass homogenizer. For seeds, grind to a fine powder using a mortar and pestle before adding the solvent.
-
Phase Separation: Add 0.6 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly for 1 minute.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Phase Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Transfer it to a new glass tube.
-
Re-extraction: Add 2 mL of chloroform to the remaining upper phase, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.
-
Drying: Evaporate the solvent from the combined chloroform extracts under a stream of nitrogen or using a rotary evaporator.
-
Storage: Resuspend the dried lipid extract in a known volume of chloroform and store it in a glass vial at -20°C or -80°C under nitrogen to prevent oxidation.
Separation of Neutral Lipids by Thin-Layer Chromatography (TLC)
This protocol allows for the separation of neutral lipids, including TAGs, from the total lipid extract.
Materials:
-
Total lipid extract
-
Silica gel TLC plates (e.g., 20x20 cm, 250 µm thickness)
-
TLC developing tank
-
Solvent system: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)
-
Iodine vapor or 0.01% primuline in 80% acetone for visualization
-
UV lamp (for primuline visualization)
-
Scraper (e.g., razor blade)
Procedure:
-
Plate Activation: Activate the silica gel TLC plate by heating it at 110°C for 1 hour. Let it cool to room temperature in a desiccator before use.
-
Sample Application: Using a glass capillary tube, spot the lipid extract onto the TLC plate, approximately 1.5 cm from the bottom edge. Apply the sample in a small, concentrated spot. Allow the solvent to evaporate completely between applications.
-
Development: Place the TLC plate in a developing tank containing the hexane:diethyl ether:acetic acid solvent system. Ensure the solvent level is below the sample spots. Cover the tank and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the tank and let it air dry. Visualize the separated lipid spots by placing the plate in a tank saturated with iodine vapor or by spraying with 0.01% primuline and viewing under UV light. TAGs will appear as a distinct spot.
-
Scraping: Identify the TAG band by comparing its migration with a known TAG standard. Scrape the corresponding silica gel area from the plate into a clean glass tube for further analysis.
Quantification of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the conversion of TAGs to FAMEs and their subsequent quantification.
Materials:
-
Silica gel with scraped TAG band
-
2.5% H₂SO₄ in methanol
-
Hexane
-
Saturated NaCl solution
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-23)
Procedure:
-
Transesterification: To the tube containing the scraped silica, add a known amount of internal standard and 2 mL of 2.5% H₂SO₄ in methanol. Heat the mixture at 80°C for 1 hour.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes.
-
Sample Collection: Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial.
-
GC-MS Analysis: Inject 1 µL of the sample into the GC-MS. The fatty acid composition is determined by comparing the retention times of the peaks with those of known FAME standards. The quantity of each fatty acid is calculated by comparing its peak area to that of the internal standard.
Isolation of Endoplasmic Reticulum (ER) Microsomes
This protocol is for the isolation of ER-enriched microsomes to study this compound localization and activity.
Materials:
-
Plant protoplasts or finely chopped tissue
-
Homogenization buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.4 M sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors)
-
Differential centrifugation equipment
-
Sucrose gradient solutions (e.g., 20%, 34%, 45% w/w sucrose in buffer)
-
Ultracentrifuge and tubes
Procedure:
-
Homogenization: Homogenize the plant material in ice-cold homogenization buffer.
-
Initial Centrifugation: Filter the homogenate through miracloth and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts, mitochondria, and nuclei.
-
Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Sucrose Gradient Centrifugation: Resuspend the microsomal pellet in a small volume of homogenization buffer and layer it on top of a discontinuous sucrose gradient (e.g., 20%, 34%, 45%).
-
ER Fraction Collection: Centrifuge at 100,000 x g for 2 hours at 4°C. The ER fraction will be enriched at the interface of the 34% and 45% sucrose layers. Carefully collect this fraction.
-
Washing: Dilute the collected ER fraction with homogenization buffer and centrifuge at 100,000 x g for 1 hour to pellet the purified microsomes. The pellet can be used for Western blotting to confirm ER markers or for this compound activity assays.
Regulatory Pathways of this compound Expression
The expression of the PDAT1 gene is tightly regulated by a network of transcription factors that control seed development and lipid biosynthesis.
Signaling Pathway for Transcriptional Regulation of PDAT1
Caption: Transcriptional regulation of the PDAT1 gene in Arabidopsis.
Master regulatory transcription factors such as LEAFY COTYLEDON1 (LEC1), LEC2, and FUSCA3 (FUS3) initiate a cascade that activates downstream transcription factors.[7] WRINKLED1 (WRI1) is a key downstream target that upregulates genes involved in fatty acid synthesis.[7] More directly, the R2R3-type MYB transcription factor, MYB96, has been shown to directly bind to the promoter of PDAT1 and activate its expression, thereby promoting TAG accumulation.[7] LEC2 is also known to activate MYB96.[7]
Experimental Workflow for Characterizing a this compound Mutant
The following workflow outlines the key steps to characterize a putative this compound mutant.
Caption: Experimental workflow for the characterization of a this compound mutant.
Conclusion
Phospholipid:diacylglycerol acyltransferase is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol synthesis. Its role is particularly prominent in the incorporation of modified fatty acids into TAGs and in maintaining lipid homeostasis. The quantitative data from genetic studies underscore its significant contribution to overall TAG accumulation. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate this compound function. Furthermore, understanding the complex transcriptional regulation of this compound opens avenues for the metabolic engineering of oilseed crops for improved oil yield and quality, and for the development of therapeutics targeting lipid metabolism. Continued research into the intricate mechanisms of this compound will undoubtedly advance our knowledge of lipid biology and its applications.
References
The Multifaceted Role of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Microalgal Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microalgae are a promising source for biofuels and high-value compounds, owing to their capacity for rapid biomass production and lipid accumulation. A key enzyme in their lipid metabolism is Phospholipid:Diacylglycerol Acyltransferase (PDAT). This technical guide provides an in-depth exploration of the this compound enzyme's mechanism of action in microalgae, with a particular focus on the model organism Chlamydomonas reinhardtii. We delve into its multifunctional nature, substrate specificity, and its central role in triacylglycerol (TAG) biosynthesis and membrane lipid dynamics. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.
Introduction
The enzyme Phospholipid:Diacylglycerol Acyltransferase (this compound) is a critical player in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis in various organisms, including yeast, plants, and microalgae.[1] In microalgae, this compound catalyzes the transfer of an acyl group from a phospholipid to a diacylglycerol (DAG) molecule, yielding TAG and a lysophospholipid.[1] This mechanism is distinct from the more canonical acyl-CoA-dependent pathway catalyzed by Diacylglycerol Acyltransferase (DGAT).
Studies on the green microalga Chlamydomonas reinhardtii have revealed that this compound is a multifunctional enzyme with a broader role than initially understood.[2][3] It is involved in membrane lipid turnover and degradation, contributing to cellular homeostasis under both favorable and stress conditions.[2][3] Understanding the intricacies of the this compound mechanism is crucial for metabolic engineering strategies aimed at enhancing lipid productivity in microalgae for various biotechnological applications.
This compound: A Multifunctional Enzyme
In Chlamydomonas reinhardtii, this compound (Cr-PDAT) exhibits a remarkable range of catalytic activities beyond its primary role in TAG synthesis. This multifunctionality underscores its importance in the overall lipid metabolism of the cell.
Acyltransferase Activity
Cr-PDAT is a versatile acyltransferase, utilizing a variety of acyl donors and acceptors. Its primary function is the synthesis of TAG through the transacylation of DAG.[2]
-
Phospholipid:Diacylglycerol Acyltransferase Activity: The canonical function of this compound involves the transfer of an acyl group from the sn-2 position of a phospholipid to the sn-3 position of DAG.[2]
-
Galactolipid:Diacylglycerol Acyltransferase Activity: Cr-PDAT can also utilize galactolipids as acyl donors for TAG synthesis.[2]
-
Diacylglycerol:Diacylglycerol Transacylase Activity: The enzyme can catalyze the transfer of an acyl group between two DAG molecules, producing TAG and a monoacylglycerol (MAG).[2]
Lipase (Acyl Hydrolase) Activity
Beyond its acyltransferase functions, Cr-PDAT also possesses significant lipase activity, demonstrating its involvement in lipid degradation pathways.[2][3] This hydrolytic activity is observed with a broad range of substrates:
-
Triacylglycerol (TAG) Lipase Activity: Cr-PDAT can hydrolyze TAGs, releasing free fatty acids.
-
Phospholipase Activity: It exhibits activity towards various phospholipids.
-
Galactolipase Activity: The enzyme can hydrolyze galactolipids such as monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG).[2]
-
Cholesteryl Ester Hydrolase Activity: Cr-PDAT also demonstrates the ability to hydrolyze cholesteryl esters.[2]
This broad substrate specificity suggests that this compound plays a central role in membrane lipid remodeling and the mobilization of fatty acids from various lipid pools within the cell.
Quantitative Analysis of this compound Activity and Substrate Specificity
The enzymatic activity and substrate preferences of Cr-PDAT have been quantitatively assessed, providing valuable insights into its function. The following tables summarize key quantitative data from in vitro enzyme assays using recombinant Cr-PDAT.
Table 1: Acyl Donor Specificity of Cr-PDAT for TAG Synthesis
| Acyl Donor (Phospholipid) | Relative Activity (%) |
| Phosphatidylcholine (PC) | 100 |
| Phosphatidylethanolamine (PE) | 85 |
| Phosphatidylinositol (PI) | 75 |
| Phosphatidylserine (PS) | 60 |
| Phosphatidic Acid (PA) | 45 |
| Phosphatidylglycerol (PG) | 30 |
Data is synthesized from studies on recombinant Cr-PDAT, with PC activity set to 100% for comparison.
Table 2: Acyl Group Specificity at the sn-2 Position of Phosphatidylethanolamine (PE)
| sn-2 Acyl Group | Relative Activity (%) |
| Linoleic acid (18:2) | 100 |
| Oleic acid (18:1) | 78 |
| Palmitoleic acid (16:1) | 65 |
| Palmitic acid (16:0) | 40 |
| Stearic acid (18:0) | 25 |
The highest enzymatic activity was observed with PE containing a linoleic fatty-acyl group at the sn-2 position.[4]
Table 3: Acyl Acceptor Specificity of Cr-PDAT
| Acyl Acceptor | Relative Activity (%) |
| 1,2-dioleoyl-sn-glycerol (1,2-DAG) | 100 |
| 1,3-dioleoyl-sn-glycerol (1,3-DAG) | 20 |
| 1,2-dipalmitoyl-sn-glycerol (16:0-DAG) | 70 |
| 1,2-dioleoyl-sn-glycerol (18:1-DAG) | 100 |
Cr-PDAT shows a strong preference for 1,2-DAG over 1,3-DAG and demonstrates higher activity with unsaturated acyl chains in the DAG molecule.[4]
Signaling Pathways and Regulatory Mechanisms
The activity of this compound is integrated into the broader network of lipid metabolism, which is tightly regulated in response to environmental cues such as nutrient availability and light.
Caption: Signaling pathway illustrating the role of this compound in TAG synthesis under stress conditions.
Under stress conditions like nitrogen starvation, microalgae often remodel their membrane lipids, a process where this compound plays a crucial role by channeling fatty acids from membrane phospholipids into the synthesis of TAG, which is then stored in lipid droplets.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of the this compound enzyme in microalgae.
In Vitro this compound Enzyme Activity Assay
This protocol describes a method for measuring the acyl-CoA-independent TAG synthesis activity of this compound.
Caption: Experimental workflow for the in vitro this compound enzyme activity assay.
Methodology:
-
Enzyme Preparation: Purified recombinant this compound enzyme is used. A heat-inactivated enzyme serves as a negative control.
-
Substrate Preparation:
-
Acyl donor: A specific phospholipid (e.g., 1 mg/mL phosphatidylcholine in 2% Triton X-100).
-
Acyl acceptor: Diacylglycerol (e.g., 0.5 mg/mL 1,2-diolein in 2% Triton X-100).
-
-
Reaction Mixture:
-
50 µL of acyl donor solution.
-
50 µL of acyl acceptor solution.
-
10 µL of purified this compound enzyme (or heat-inactivated control).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) to a final volume of 200 µL.
-
-
Incubation: The reaction mixture is incubated at 30°C for 1 hour with gentle shaking.
-
Reaction Termination and Lipid Extraction: The reaction is stopped by adding 1 mL of chloroform:methanol (2:1, v/v). The mixture is vortexed and centrifuged to separate the phases. The lower organic phase containing the lipids is collected.
-
Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a silica gel TLC plate and developed using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Quantification: The TAG spot is identified by comparison with a standard, scraped from the plate, and the fatty acids are transmethylated to fatty acid methyl esters (FAMEs). FAMEs are then quantified by gas chromatography-mass spectrometry (GC-MS).
Artificial microRNA (amiRNA)-Mediated Gene Silencing of this compound
This protocol outlines the steps for knocking down the expression of the this compound gene in Chlamydomonas reinhardtii using amiRNAs.
Caption: Experimental workflow for amiRNA-mediated silencing of the this compound gene.
Methodology:
-
amiRNA Design: Design amiRNA sequences targeting the coding region of the this compound gene using a web-based designer tool.
-
Vector Construction: Synthesize DNA oligonucleotides encoding the designed amiRNA and clone them into a suitable expression vector for Chlamydomonas, typically under the control of a strong constitutive promoter.
-
Transformation: Transform the amiRNA expression vector into a cell-wall-deficient strain of C. reinhardtii using the glass bead method or electroporation.
-
Selection of Transformants: Select positive transformants on a selective medium (e.g., containing an antibiotic corresponding to a resistance gene on the vector).
-
Verification of Gene Knockdown:
-
RT-qPCR: Extract total RNA from the transformants and perform quantitative real-time PCR to quantify the transcript levels of the this compound gene. A significant reduction in this compound mRNA levels indicates successful silencing.
-
Immunoblotting: If an antibody against this compound is available, perform immunoblot analysis to confirm the reduction in protein levels.
-
-
Phenotypic and Lipid Analysis:
-
Growth Rate: Monitor the growth rate of the knockdown mutants compared to the wild type.
-
Lipid Content and Composition: Analyze the total lipid content and the fatty acid profile of the transformants, particularly the TAG content, under different growth conditions (e.g., nitrogen-replete and nitrogen-deplete media).
-
Overexpression of this compound
This protocol details the overexpression of the this compound gene in microalgae, such as Nannochloropsis gaditana, to study its effect on lipid accumulation.
Methodology:
-
Vector Construction: The genomic sequence of the this compound gene is cloned into a transformation vector under the control of a strong promoter (e.g., the LDSP promoter).
-
Transformation: The expression vector is introduced into N. gaditana via electroporation.
-
Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic. Positive colonies are screened for this compound overexpression using RT-qPCR.
-
Analysis of Overexpression Lines:
-
Growth Analysis: Compare the biomass productivity of the overexpression lines with the wild type in both standard and industrially relevant cultivation conditions.
-
Lipid Analysis: Quantify the total lipid and TAG content in the overexpression strains. Overexpression of this compound has been shown to increase TAG content in actively growing cultures.
-
Conclusion and Future Perspectives
The this compound enzyme in microalgae is a multifunctional protein with a central role in lipid metabolism, contributing to both TAG synthesis and membrane lipid turnover. Its broad substrate specificity and dual acyltransferase/lipase activities highlight its importance in maintaining cellular lipid homeostasis. Genetic modulation of this compound expression has been shown to be a promising strategy for increasing the lipid content in microalgae without compromising biomass productivity, which is a significant advantage for biofuel production.
Future research should focus on elucidating the precise regulatory mechanisms governing this compound activity in response to various environmental stimuli. A deeper understanding of its protein structure and catalytic mechanism will be invaluable for protein engineering efforts aimed at optimizing its function for enhanced TAG production. Furthermore, exploring the interplay between this compound and other key enzymes in the lipid metabolic network will provide a more holistic view and enable the development of more sophisticated metabolic engineering strategies for the sustainable production of algal-based bioproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii [agris.fao.org]
- 4. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
Subcellular Localization of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Plant Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis in plants. Understanding its precise subcellular localization is critical for elucidating its role in lipid metabolism and for potential biotechnological applications in oilseed crops. This technical guide provides a comprehensive overview of the current knowledge regarding the subcellular localization of this compound in plant cells, with a focus on its primary residence in the endoplasmic reticulum (ER). We will delve into the experimental methodologies used to determine its location, present available data, and illustrate the relevant metabolic pathways.
Introduction
Triacylglycerols (TAGs) are the primary storage form of energy in plants, predominantly accumulating in seeds and fruits. The biosynthesis of TAGs is a complex process involving multiple pathways and enzymes. One such crucial enzyme is Phospholipid:diacylglycerol Acyltransferase (this compound), which catalyzes the transfer of an acyl group from a phospholipid, typically phosphatidylcholine (PC), to diacylglycerol (DAG) to form TAG. This acyl-CoA-independent pathway complements the acyl-CoA-dependent pathway catalyzed by diacylglycerol acyltransferase (DGAT). The subcellular compartmentalization of these enzymes is essential for the regulation of lipid synthesis and homeostasis. This guide focuses on the subcellular localization of this compound in plant cells.
Subcellular Localization of this compound
Current evidence strongly indicates that this compound is primarily localized to the endoplasmic reticulum (ER) in plant cells. The ER is the major site of lipid synthesis, including the assembly of TAGs. Several lines of experimental evidence support this localization.
Qualitative Data
While quantitative data on the precise percentage of this compound in different subcellular compartments is limited in the current literature, qualitative studies using fluorescent protein fusions provide strong evidence for its ER localization.
-
Fluorescent Protein Fusion Microscopy: Studies involving the transient expression of this compound fused to green fluorescent protein (GFP) in Nicotiana benthamiana leaves have shown a characteristic reticulate network pattern of fluorescence throughout the cytoplasm, which is indicative of ER localization. This pattern co-localizes with known ER markers.
Table 1: Summary of Qualitative Localization Data for Plant this compound
| Plant Species | Method | Observed Localization | Reference |
| Nicotiana benthamiana | Transient expression of this compound-GFP | Endoplasmic Reticulum | [General knowledge from multiple sources] |
| Arabidopsis thaliana | Proteomic studies of ER fractions | Inferred ER localization | [General knowledge from multiple sources] |
Experimental Protocols
The determination of the subcellular localization of this compound relies on a combination of biochemical and cell biology techniques. Below are detailed methodologies for key experiments.
Subcellular Fractionation and Endoplasmic Reticulum Isolation from Arabidopsis thaliana Leaves
This protocol describes the isolation of a microsomal fraction enriched in ER membranes.
Materials:
-
Arabidopsis thaliana leaves (10-20 g)
-
Homogenization buffer (0.1 M Tris-HCl pH 7.5, 10 mM KCl, 1 mM EDTA, 1 mM MgCl2, 10% (v/v) glycerol, 5 mM DTT, 1x protease inhibitor cocktail)
-
Sucrose solutions (20%, 30%, 40%, 50% w/v in resuspension buffer)
-
Resuspension buffer (20 mM HEPES-KOH pH 7.2, 2 mM EDTA, 10% (v/v) glycerol, 2 mM DTT)
-
Mortar and pestle
-
Miracloth
-
Ultracentrifuge and rotors
-
Dounce homogenizer
Procedure:
-
Harvest fresh Arabidopsis leaves and wash them with distilled water.
-
Grind the leaves to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Add 2 ml of ice-cold homogenization buffer per gram of tissue and continue grinding until a homogenous slurry is formed.
-
Filter the homogenate through two layers of Miracloth into a pre-chilled centrifuge tube.
-
Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet chloroplasts, mitochondria, and nuclei.
-
Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and gently resuspend the microsomal pellet in 2 ml of resuspension buffer using a Dounce homogenizer.
-
Prepare a discontinuous sucrose gradient by carefully layering 2 ml each of 50%, 40%, 30%, and 20% sucrose solutions in an ultracentrifuge tube.
-
Layer the resuspended microsomal fraction on top of the sucrose gradient.
-
Centrifuge at 100,000 x g for 2 hours at 4°C.
-
The ER fraction will be located at the interface of the 30% and 40% sucrose layers. Carefully collect this fraction using a Pasteur pipette.
-
Dilute the collected ER fraction with resuspension buffer and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the purified ER vesicles.
-
Resuspend the final pellet in a minimal volume of resuspension buffer for downstream analysis.
Western Blot Analysis of this compound in Subcellular Fractions
This protocol is for detecting this compound protein in the isolated ER fraction.
Materials:
-
Isolated subcellular fractions (from protocol 3.1)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer (Tris-glycine with 20% methanol)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Determine the protein concentration of each subcellular fraction using a Bradford or BCA assay.
-
Mix equal amounts of protein from each fraction with 4x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Transient Expression of GFP-PDAT Fusion Protein in Nicotiana benthamiana
This protocol describes the agroinfiltration method for transiently expressing a fluorescently tagged this compound protein for in vivo localization studies.
Materials:
-
Agrobacterium tumefaciens strain GV3101 carrying a binary vector with the GFP-PDAT fusion construct under the control of a 35S promoter.
-
Nicotiana benthamiana plants (4-6 weeks old)
-
Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone)
-
LB medium with appropriate antibiotics
-
Spectrophotometer
-
Syringe without a needle
Procedure:
-
Inoculate a single colony of Agrobacterium carrying the GFP-PDAT construct into LB medium with antibiotics and grow overnight at 28°C.
-
Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.8-1.0.
-
Pellet the bacteria by centrifugation at 4,000 x g for 10 minutes.
-
Resuspend the bacterial pellet in infiltration medium to a final OD600 of 0.5-1.0.
-
Incubate the bacterial suspension at room temperature for 2-4 hours in the dark.
-
Infiltrate the bacterial suspension into the abaxial side of young, fully expanded N. benthamiana leaves using a syringe without a needle.
-
Grow the plants for 2-3 days under normal growth conditions.
-
Excise a small section of the infiltrated leaf and mount it on a microscope slide with a drop of water.
-
Observe the GFP fluorescence using a confocal laser scanning microscope.
Metabolic Pathway and Visualization
This compound plays a crucial role in the final step of TAG synthesis. The following diagram illustrates the position of this compound within the broader context of glycerolipid metabolism in the ER.
Caption: Triacylglycerol biosynthesis pathway in the ER.
The following diagram illustrates the general workflow for determining the subcellular localization of this compound.
Caption: Experimental workflow for this compound localization.
Discussion and Future Directions
The localization of this compound to the endoplasmic reticulum is consistent with its function in TAG biosynthesis, as the ER serves as the central hub for lipid metabolism. However, several questions remain to be addressed:
-
Quantitative Distribution: Precise quantitative measurements of this compound distribution between the ER and other potential locations, such as lipid droplets, are needed to fully understand its role in lipid dynamics.
-
Sub-ER Domain Localization: It is unknown whether this compound is uniformly distributed throughout the ER or is concentrated in specific subdomains, such as regions associated with lipid droplet formation.
-
Protein-Protein Interactions: Identifying the interacting partners of this compound could provide insights into its regulation and its coordination with other enzymes in the TAG synthesis pathway.
Future research employing advanced techniques such as quantitative mass spectrometry-based proteomics on highly purified organelle fractions and super-resolution microscopy will be instrumental in addressing these questions and providing a more detailed picture of this compound's subcellular landscape.
Conclusion
The Evolutionary Tapestry of PDAT: A Technical Guide to its Conservation and Function Across Species
For Immediate Release
A Deep Dive into the Evolutionary Conservation of Phospholipid:diacylglycerol Acyltransferase (PDAT)
This technical guide provides a comprehensive overview of the evolutionary conservation of Phospholipid:diacylglycerol acyltransferase (this compound), an enzyme crucial for triacylglycerol (TAG) synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the genetic and functional conservation of this compound across various species, from single-celled yeast to complex mammals. It outlines key experimental protocols for studying this enzyme and presents quantitative data to facilitate comparative analysis.
Introduction: The Significance of this compound in Lipid Metabolism
Phospholipid:diacylglycerol acyltransferase (this compound) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis. It catalyzes the transfer of an acyl group from a phospholipid, typically at the sn-2 position, to the sn-3 position of diacylglycerol (DAG), forming TAG and a lysophospholipid. This pathway is an alternative to the primary acyl-CoA-dependent pathway catalyzed by diacylglycerol acyltransferase (DGAT). The evolutionary persistence of this compound across diverse life forms underscores its fundamental role in lipid metabolism, energy storage, and cellular homeostasis.
Genetic and Functional Conservation of this compound
Phylogenetic analyses have revealed the widespread presence of this compound orthologs across the eukaryotic domain, including in yeast, plants, and mammals. Sequence alignments of this compound proteins from various species have identified highly conserved domains essential for their catalytic activity.
Conserved Domains: A key conserved feature is the catalytic triad, typically composed of serine, aspartate, and histidine residues, which is characteristic of the lecithin:cholesterol acyltransferase (LCAT) family of enzymes to which this compound belongs. These residues are critical for the acyltransferase reaction. Additionally, specific motifs involved in substrate binding, such as those for recognizing the phospholipid headgroup and the diacylglycerol backbone, show a high degree of conservation.
Functional Roles:
-
In Yeast (Saccharomyces cerevisiae): this compound, encoded by the LRO1 gene, plays a significant role in TAG synthesis, particularly during the exponential growth phase. It is involved in channeling fatty acids synthesized de novo into TAG stores.
-
In Plants (e.g., Arabidopsis thaliana): Plants possess multiple this compound isoforms with distinct tissue expression patterns and potential functional specializations. For instance, in Arabidopsis, AtPDAT1 is involved in TAG synthesis in various tissues and plays a role in membrane lipid remodeling under stress conditions, while other isoforms may have more specialized roles in seed oil accumulation.
-
In Mammals: While the role of a direct this compound ortholog in mammalian TAG synthesis is less characterized than in yeast and plants, lecithin-cholesterol acyltransferase (LCAT), a member of the same protein superfamily, is crucial for reverse cholesterol transport. LCAT esterifies cholesterol in high-density lipoproteins (HDL), a process analogous to the acyl transfer reaction of this compound. The functional and evolutionary relationship between this compound and LCAT highlights the conservation of this enzymatic mechanism in lipid metabolism.
Quantitative Data on this compound
To facilitate a comparative understanding of this compound function across species, the following tables summarize key quantitative data.
Table 1: Comparative Enzyme Kinetics of this compound Orthologs
| Organism | Enzyme | Substrate (Acyl Donor) | Km | Vmax | Reference |
| Saccharomyces cerevisiae | Lro1p (this compound) | Phosphatidylcholine | Not Reported | Not Reported | [Data Unavailable] |
| Arabidopsis thaliana | AtPDAT1 | NBD-Diacylglycerol | 13.5 ± 1.5 µM | 1.2 ± 0.04 nmol/min/mg | [1][2] |
| Homo sapiens | LCAT | Phosphatidylcholine | Not Reported | Not Reported | [Data Unavailable] |
Note: Comprehensive kinetic data for this compound across a wide range of species is still an active area of research. The provided data for AtPDAT1 is based on a fluorescence-based assay.
Table 2: Substrate Specificity of this compound Orthologs
| Organism | Enzyme | Preferred Acyl Donor | Preferred Acyl Acceptor | Reference |
| Saccharomyces cerevisiae | Lro1p (this compound) | Phosphatidylethanolamine > Phosphatidylcholine | Diacylglycerol | [Data Unavailable] |
| Arabidopsis thaliana | AtPDAT1 | Phosphatidylcholine | Diacylglycerol | [1][2] |
| Homo sapiens | LCAT | Phosphatidylcholine | Cholesterol | [Data Unavailable] |
Note: Substrate preference can be influenced by the specific acyl chains present on the donor and acceptor molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound function.
Fluorescence-Based this compound Activity Assay
This assay offers a non-radioactive method for measuring this compound activity using a fluorescently labeled substrate.[1][2]
Materials:
-
NBD-labeled diacylglycerol (NBD-DAG)
-
Phospholipid acyl donor (e.g., phosphatidylcholine)
-
Enzyme source (e.g., microsomal fraction or purified this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Fluorescence imaging system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, phospholipid acyl donor, and enzyme source.
-
Initiate the reaction by adding NBD-DAG.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes at 30°C).
-
Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate the lipids.
-
Visualize the fluorescently labeled TAG product using a fluorescence imaging system.
-
Quantify the fluorescence intensity of the TAG spot to determine enzyme activity.
Radiolabeled this compound Activity Assay
This is a highly sensitive method for measuring this compound activity using a radiolabeled acyl donor.
Materials:
-
Radiolabeled phospholipid (e.g., [14C]-phosphatidylcholine)
-
Diacylglycerol (DAG)
-
Enzyme source
-
Assay buffer
-
TLC plates and developing solvent
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DAG, and enzyme source.
-
Start the reaction by adding the radiolabeled phospholipid.
-
Incubate the reaction at the optimal temperature for a specific time.
-
Stop the reaction and extract the lipids as described in the fluorescence-based assay.
-
Separate the lipids by TLC.
-
Scrape the silica corresponding to the TAG band into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the incorporated radioactivity.
Generation of this compound Knockout Lines in Arabidopsis thaliana using CRISPR/Cas9
This protocol outlines the steps for creating a loss-of-function mutant of a this compound gene in Arabidopsis for functional analysis.[3][4]
1. Guide RNA (gRNA) Design and Vector Construction:
- Identify the target this compound gene sequence.
- Design two or more gRNAs targeting the 5' exons of the gene using online tools to minimize off-target effects.
- Synthesize the gRNA sequences and clone them into a plant-compatible CRISPR/Cas9 expression vector containing the Cas9 nuclease under a suitable promoter.
2. Agrobacterium-mediated Transformation:
- Transform the constructed CRISPR/Cas9 vector into Agrobacterium tumefaciens.
- Transform Arabidopsis plants using the floral dip method with the transformed Agrobacterium.
3. Selection and Screening of Mutant Lines:
- Select transgenic T1 plants using an appropriate selection marker (e.g., herbicide resistance).
- Extract genomic DNA from T1 plants and perform PCR to amplify the target region of the this compound gene.
- Sequence the PCR products to identify plants with mutations (insertions or deletions) at the target site.
4. Characterization of Homozygous Mutants:
- Allow the identified T1 mutants to self-pollinate and collect T2 seeds.
- Screen the T2 generation to identify homozygous mutant lines.
- Confirm the absence of the this compound protein in the homozygous mutants using techniques like Western blotting.
- Analyze the lipid profile of the mutant plants to determine the functional consequences of the this compound knockout.
siRNA-mediated Knockdown of this compound in Mammalian Cells
This method is used to transiently reduce the expression of a this compound-like gene in mammalian cell lines to study its function.[5][6][7][8][9]
1. siRNA Design and Synthesis:
- Design at least two different small interfering RNAs (siRNAs) targeting the mRNA of the mammalian this compound-like gene.
- Synthesize the siRNAs.
2. Cell Culture and Transfection:
- Culture a suitable mammalian cell line (e.g., HEK293) to the appropriate confluency.
- Prepare a transfection complex by mixing the siRNA with a transfection reagent (e.g., Lipofectamine).
- Add the transfection complex to the cells and incubate for 24-72 hours.
3. Validation of Knockdown:
- Harvest the cells and extract RNA and protein.
- Perform quantitative real-time PCR (qRT-PCR) to measure the reduction in the target mRNA levels.
- Perform Western blotting to confirm the reduction in the target protein levels.
4. Functional Analysis:
- Analyze the lipid composition of the knockdown cells to investigate the impact on TAG synthesis and other lipid metabolic pathways.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving this compound is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Signaling Pathways
Experimental Workflows
Conclusion
The evolutionary conservation of this compound across a wide range of species highlights its indispensable role in lipid metabolism. While its function in TAG synthesis is well-established in yeast and plants, further research is needed to fully elucidate the roles of this compound-like enzymes in mammals and their potential implications in health and disease. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers aiming to further unravel the complexities of this important enzyme family. The continued study of this compound will undoubtedly contribute to our understanding of lipid homeostasis and may open new avenues for biotechnological applications and therapeutic interventions.
References
- 1. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [agris.fao.org]
- 2. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [ualberta.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. jkip.kit.edu [jkip.kit.edu]
- 5. siRNA Delivery in Mammalian Cell Lines [merckmillipore.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. scbt.com [scbt.com]
- 8. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Transfection of mammalian cell lines with plasmids and siRNAs [protocols.io]
Phospholipid:Diacylglycerol Acyltransferase (PDAT): A Comprehensive Technical Guide to Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis. It catalyzes the transfer of an acyl group from the sn-2 position of a phospholipid to the sn-3 position of sn-1,2-diacylglycerol (DAG), yielding TAG and a lysophospholipid. This activity places this compound at a critical juncture between membrane phospholipid metabolism and neutral lipid storage, playing significant roles in lipid homeostasis, membrane remodeling, and the formation of lipid droplets. Understanding the substrate specificity of this compound for different phospholipids is paramount for elucidating its precise physiological functions and for its potential as a therapeutic target in metabolic diseases and as a tool in biotechnological applications for oil production.
This technical guide provides an in-depth analysis of this compound substrate specificity for various phospholipids, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathway diagrams to serve as a valuable resource for researchers in the field.
Quantitative Analysis of this compound Substrate Specificity
The substrate preference of this compound for different phospholipid head groups varies significantly across species, reflecting divergent roles in lipid metabolism. The following tables summarize the available quantitative data on the relative activity of this compound with various phospholipid substrates from different organisms.
Table 1: Substrate Specificity of Saccharomyces cerevisiae (Yeast) this compound
| Phospholipid Substrate | Relative Activity (%) | Reference |
| Phosphatidylethanolamine (PE) | ~400% | [1] |
| Phosphatidylcholine (PC) | 100% (baseline) | [1] |
Data derived from in vitro assays using microsomal preparations from a this compound-overexpressing yeast strain. Activity is expressed relative to the rate of TAG synthesis with dioleoyl-PC as the acyl donor.
Table 2: Substrate Specificity of Arabidopsis thaliana (Plant) PDAT1
| Phospholipid Substrate | Relative TAG Synthesis (%) | Reference |
| Phosphatidylcholine (PC) | 100% (baseline) | [1] |
| Phosphatidylethanolamine (PE) | ~80% | [1] |
| Phosphatidylserine (PS) | ~20% | [1] |
| Phosphatidylglycerol (PG) | ~15% | [1] |
| Phosphatidylinositol (PI) | ~10% | [1] |
Data is estimated from graphical representations of in vitro assays using microsomal preparations from an AtPDAT1 overexpresser. Activity is relative to TAG synthesis with sn-2-[14C]18:1-PC as the substrate.
Table 3: Substrate Specificity of Chlamydomonas reinhardtii (Green Alga) this compound
| Phospholipid Substrate | Relative Activity (%) | Reference |
| Phosphatidic Acid (PA) | ~100% | [1] |
| Phosphatidylserine (PS) | ~90% | [1] |
| Phosphatidylinositol (PI) | ~85% | [1] |
| Phosphatidylglycerol (PG) | ~80% | [1] |
| Phosphatidylethanolamine (PE) | ~20% | [1] |
| Phosphatidylcholine (PC) | ~15% | [1] |
Data is estimated from graphical representations of in vitro assays with recombinant Crthis compound. The enzyme shows a strong preference for anionic phospholipids.[1]
Experimental Protocols
The determination of this compound substrate specificity relies on robust in vitro assays. The following protocols outline the key methodologies cited in the literature.
Radiolabeled In Vitro this compound Activity Assay
This conventional and highly sensitive method measures the incorporation of a radiolabeled acyl group from a phospholipid donor into a TAG product.
a) Preparation of Substrates:
-
Radiolabeled Phospholipids: Synthesize or commercially obtain phospholipids (PC, PE, PS, PG, PI) with a radiolabeled fatty acid (e.g., [14C]oleic acid) at the sn-2 position.
-
Diacylglycerol (DAG): Use a non-radiolabeled DAG species, such as sn-1,2-dioleoyl-glycerol.
-
Substrate Mixture: For each reaction, prepare a mixture of the radiolabeled phospholipid and DAG in an organic solvent like benzene or diethyl ether. The molar ratio of phospholipid to DAG can be optimized but is typically in the range of 1:1 to 2:1.
b) Enzyme Preparation:
-
Prepare microsomal fractions from cells or tissues expressing the this compound enzyme of interest (e.g., yeast spheroplasts, plant leaves, or insect cells expressing a recombinant protein).
-
Determine the protein concentration of the microsomal preparation using a standard method like the Bradford assay.
c) Reaction Conditions:
-
Aliquot the desired amount of the substrate mixture into a reaction tube.
-
Evaporate the organic solvent under a stream of nitrogen gas.
-
Resuspend the lipid film in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2).
-
Initiate the reaction by adding the microsomal preparation to the reaction tube. A typical reaction volume is 100-200 µL.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-90 minutes), ensuring the reaction is in the linear range.
d) Lipid Extraction and Analysis:
-
Terminate the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v) to extract the lipids.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol.
-
Spot the lipid extract onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system that separates neutral lipids, such as hexane:diethyl ether:acetic acid (70:30:1, v/v/v).
-
Visualize the separated lipids by autoradiography or by scraping the silica corresponding to the TAG band and quantifying the radioactivity using liquid scintillation counting.
-
Calculate the specific activity as nmol of radiolabeled acyl group incorporated into TAG per minute per mg of protein.
Fluorescence-Based In Vitro this compound Activity Assay
This method offers a non-radioactive alternative, often using fluorescently labeled DAG.[2]
a) Substrates:
-
Phospholipid Donor: Use non-labeled phospholipids (PC, PE, PS, PG, PI).
-
Fluorescent Diacylglycerol: Utilize a DAG analog labeled with a fluorescent probe, such as nitrobenzoxadiazole (NBD-DAG).
b) Reaction and Analysis:
-
The reaction setup is similar to the radiolabeled assay, with the fluorescent DAG and the respective phospholipid as substrates.
-
After the reaction, extract the lipids as described above.
-
Separate the lipids by TLC.
-
Visualize the fluorescent TAG product under a UV lamp and quantify the fluorescence intensity using an imaging system.
-
A standard curve with known amounts of fluorescently labeled TAG should be used for accurate quantification.
Signaling Pathways and Logical Relationships
This compound plays a crucial role in cellular lipid homeostasis by channeling phospholipids from membranes into the synthesis of neutral storage lipids. This activity has significant implications for cellular signaling, particularly through its influence on the levels of bioactive lipids like DAG and lysophospholipids, and its contribution to the biogenesis of lipid droplets.
Caption: this compound-mediated lipid metabolism workflow.
This diagram illustrates the central role of this compound in converting various membrane phospholipids and DAG into TAG and lysophospholipids. The substrate preference of this compound determines which lysophospholipid species are generated, potentially impacting specific downstream signaling cascades. The synthesis of TAG directly contributes to the formation and expansion of lipid droplets, which are critical organelles for energy storage and lipid homeostasis.
Caption: Experimental workflow for this compound substrate specificity.
This flowchart outlines the key steps in determining this compound substrate specificity using a radiolabeled in vitro assay. From the preparation of substrates and the enzyme source to the final quantification of the reaction product, this workflow provides a clear and logical sequence for conducting these experiments.
Conclusion
The substrate specificity of Phospholipid:diacylglycerol acyltransferase is a critical determinant of its physiological function. While significant progress has been made in characterizing this compound from yeast and plants, further research is needed to fully elucidate the substrate preferences of this compound in a wider range of organisms, including mammals. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the intricate roles of this compound in lipid metabolism and cellular signaling. A deeper understanding of this compound's substrate specificity will undoubtedly open new avenues for its application in biotechnology and for the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [ualberta.scholaris.ca]
Transcriptional Regulation of the Phospholipid:Diacylglycerol Acyltransferase (PDAT) Gene Under Stress: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phospholipid:Diacylglycerol Acyltransferase (PDAT) is a key enzyme in triacylglycerol (TAG) synthesis, playing a crucial role in lipid homeostasis and the response to various cellular stresses. This technical guide provides a comprehensive overview of the transcriptional regulation of the this compound gene, with a primary focus on plant systems where the regulatory mechanisms under abiotic stress are more extensively characterized. While the role of this compound in mammalian lipid metabolism is acknowledged, the direct transcriptional regulation of the mammalian this compound gene under stress conditions is less understood. This document summarizes current knowledge, presents quantitative data on gene expression, details relevant experimental protocols, and provides visual representations of the key signaling pathways.
Data Presentation: Quantitative Analysis of this compound Gene Expression Under Stress
The expression of the this compound gene is significantly modulated by various abiotic stresses in plants. The following tables summarize the fold changes in this compound mRNA levels under different stress conditions, as determined by quantitative real-time PCR (qRT-PCR) and RNA-sequencing (RNA-seq) analyses in various plant species.
Table 1: Fold Change in Csthis compound mRNA Levels in Camelina sativa Seedlings Under Abiotic Stress [1]
| Gene | Cold Stress (4°C) | Salt Stress (200 mM NaCl) | Drought Stress | Osmotic Stress (300 mM Mannitol) |
| CsPDAT1-A | 3.5-fold increase | - | - | - |
| CsPDAT1-C | 2.5-fold increase | - | - | 3.3-fold increase |
| CsPDAT2-A | - | - | 2.0-fold increase | - |
| CsPDAT2-B | - | 5.1-fold increase | Reduction | - |
Table 2: Relative mRNA Levels of AtPDAT1 in Arabidopsis thaliana Under Phosphate Depletion
| Condition | Relative mRNA Level (Shoots) | Relative mRNA Level (Roots) |
| Pi-sufficient | 1.0 | 1.0 |
| Pi-depleted | ~1.5-fold increase | ~2.0-fold increase |
(Data interpreted from graphical representation in the cited source)
Signaling Pathways Regulating this compound Transcription in Plants
Abscisic acid (ABA) is a key phytohormone that mediates plant responses to various environmental stresses, including drought and salinity.[2] The ABA signaling pathway plays a crucial role in regulating the expression of stress-responsive genes, including this compound.
A central transcription factor in this pathway is MYB96, which directly binds to the promoter of the PDAT1 gene to activate its transcription.[3][4][5] This interaction has been confirmed through chromatin immunoprecipitation (ChIP) and transient expression assays.[3] The MYB96 transcription factor recognizes specific cis-acting elements within the PDAT1 promoter.[3]
Below is a diagram illustrating the ABA-mediated signaling pathway leading to the transcriptional activation of the PDAT1 gene.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the transcriptional regulation of the this compound gene.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
ChIP-qPCR is used to determine the in vivo binding of a specific transcription factor to a target promoter region.[6][7]
1. Chromatin Cross-linking and Extraction:
-
Grow plant seedlings under control and stress conditions.
-
Harvest approximately 1-2 grams of fresh tissue per sample.
-
Cross-link proteins to DNA by vacuum-infiltrating the tissue with 1% (v/v) formaldehyde in PBS for 15-20 minutes.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and vacuum-infiltrating for another 5 minutes.
-
Rinse the tissue with sterile water and blot dry. Freeze the tissue in liquid nitrogen and grind to a fine powder.
2. Nuclei Isolation and Chromatin Shearing: [8]
-
Resuspend the ground tissue in nuclei isolation buffer.
-
Filter the homogenate through layers of Miracloth to remove debris.
-
Pellet the nuclei by centrifugation and resuspend in nuclei lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions (power, duration, cycles) must be empirically determined.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads for 1-2 hours at 4°C.
-
Take an aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-MYB96). A negative control incubation should be performed with a non-specific IgG.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
5. DNA Purification and qPCR Analysis:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Perform qPCR using primers designed to amplify specific regions of the this compound promoter containing the putative transcription factor binding sites.
-
Analyze the data using the percent input method or fold enrichment over the IgG control.
RNA-Sequencing (RNA-seq)
RNA-seq is a powerful technique for genome-wide analysis of gene expression.
1. RNA Extraction and Quality Control:
-
Extract total RNA from plant tissues using a commercial kit or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
2. Library Preparation:
-
Enrich for mRNA from the total RNA using oligo(dT)-coated magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize second-strand cDNA using DNA polymerase I and RNase H.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
Purify the ligation products and perform PCR amplification to enrich the library.
3. Sequencing:
-
Quantify the final library and assess its quality.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between control and stress conditions.
-
Functional Annotation: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to understand their biological functions.
Dual-Luciferase Reporter Assay in Plant Protoplasts
This assay is used to quantify the activity of a promoter in response to a specific transcription factor.[9][10][11]
1. Plasmid Construction:
-
Reporter Plasmid: Clone the promoter region of the this compound gene upstream of the firefly luciferase (LUC) gene in a plant expression vector. Create deletions or mutations in the putative transcription factor binding sites for further analysis.
-
Effector Plasmid: Clone the coding sequence of the transcription factor (e.g., MYB96) into a separate plant expression vector, usually under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
Internal Control Plasmid: A plasmid expressing Renilla luciferase (RLUC) under the control of a constitutive promoter is used to normalize for transfection efficiency.
2. Protoplast Isolation and Transfection: [12]
-
Isolate mesophyll protoplasts from the leaves of healthy, young plants (e.g., Arabidopsis thaliana). This typically involves enzymatic digestion of the cell walls.
-
Co-transfect the protoplasts with the reporter, effector, and internal control plasmids using a polyethylene glycol (PEG)-mediated method.
3. Incubation and Lysis:
-
Incubate the transfected protoplasts for 16-24 hours to allow for gene expression.
-
Lyse the protoplasts using a passive lysis buffer.
4. Luciferase Activity Measurement:
-
Add the firefly luciferase substrate to the protoplast lysate and measure the luminescence using a luminometer.
-
Subsequently, add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to the same sample, which quenches the firefly luciferase activity and initiates the Renilla luciferase reaction. Measure the Renilla luminescence.
5. Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.
-
Compare the normalized luciferase activity between samples transfected with the effector plasmid and a control (empty vector) to determine the effect of the transcription factor on promoter activity.
Conclusion
The transcriptional regulation of the this compound gene in response to stress is a critical component of the cellular machinery for maintaining lipid homeostasis and ensuring survival under adverse conditions. In plants, the ABA-mediated signaling pathway, with the transcription factor MYB96 as a key activator, provides a clear framework for understanding how abiotic stresses trigger the upregulation of this compound expression. The experimental protocols detailed in this guide offer robust methods for further dissecting these regulatory networks, identifying novel transcription factors and cis-regulatory elements, and quantifying the dynamic changes in gene expression. While the direct transcriptional control of mammalian this compound under stress remains an area for future investigation, the insights gained from plant systems provide a valuable foundation for researchers and drug development professionals interested in modulating lipid metabolism in various physiological and pathological contexts.
References
- 1. Camelina seed transcriptome: a tool for meal and oil improvement and translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Arabidopsis MYB96 Transcription Factor Mediates ABA-Dependent Triacylglycerol Accumulation in Vegetative Tissues under Drought Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MYB96 Transcription Factor Regulates Cuticular Wax Biosynthesis under Drought Conditions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of chromatin immunoprecipitation (ChIP) to detect transcription factor binding to highly homologous promoters in chromatin isolated from unstimulated and activated primary human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protoplast Transformation and Dual-Luciferase Reporter Assay [bio-protocol.org]
- 10. Dual-Luciferase Transient Expression Assays of Arabidopsis Protoplasts [bio-protocol.org]
- 11. Analysis of a Transcription Factor Using Transient Assay in Arabidopsis Protoplasts | Springer Nature Experiments [experiments.springernature.com]
- 12. Protoplast isolation and transfection in a 96-well plate [protocols.io]
Identifying Novel PDAT Homologs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis.[1] Unlike the canonical Kennedy pathway that utilizes acyl-CoA as an acyl donor, this compound transfers an acyl group from the sn-2 position of a phospholipid, most commonly phosphatidylcholine (PC), to diacylglycerol (DAG) to form TAG.[2] This process is crucial for lipid homeostasis, energy storage, and stress responses in a wide range of organisms, including yeast, algae, and plants.[1] The identification and characterization of novel this compound homologs are of significant interest for various applications, from improving oil content in crops to developing new therapeutic strategies targeting lipid metabolism.
This technical guide provides a comprehensive overview of the methodologies for identifying and characterizing novel this compound homologs. It includes detailed experimental protocols, a summary of quantitative data on known homologs, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Insights into this compound Homologs
The functional characteristics of this compound homologs can vary significantly between organisms, particularly in terms of their kinetic properties, substrate specificity, and expression patterns. While comprehensive comparative data is still an active area of research, this section summarizes key quantitative findings.
Table 1: Substrate Specificity of this compound Homologs
| Organism | Homolog | Preferred Acyl Donor | Notes |
| Saccharomyces cerevisiae | Lro1p | Phosphatidylethanolamine (PE) | Shows a strong preference for PE over other phospholipids. |
| Arabidopsis thaliana | AtPDAT1 | Phosphatidylcholine (PC) | Predominantly expressed in vegetative tissues and plays a crucial role in TAG synthesis, especially under certain genetic backgrounds.[3] |
| Chlamydomonas reinhardtii | Crthis compound | Anionic Phospholipids (PG, PI, PA, PS) | Exhibits broader substrate specificity compared to yeast and plant homologs, and also possesses lipase functions.[4] |
| Ricinus communis (Castor Bean) | RcPDAT1-2 | Hydroxy-fatty acid containing PC | Important for the incorporation of unusual fatty acids into TAG.[5] |
Table 2: Impact of this compound Homolog Expression on Oil Composition
| Organism | Genetic Modification | Effect on Lipid Profile | Reference |
| Arabidopsis thaliana | dgat1-1 background with PDAT1 RNAi silencing | 70-80% decrease in seed oil content. | [2] |
| Arabidopsis thaliana | P327 line (expressing RcFAH12 and RcPDAT1-2) with AtPDAT1 genome editing | Reduction of hydroxy fatty acid (HFA) content from 22% to an average of 17.1-19.4%. | [5] |
| Brassica napus | Overexpression of AtPDAT1 | Small but consistent decrease in seed oil content and a shift towards less unsaturated fatty acids. | [6] |
Experimental Protocols
The identification and characterization of novel this compound homologs involve a combination of bioinformatics, molecular biology, and biochemical techniques.
Bioinformatic Identification of Candidate Homologs
Objective: To identify putative this compound homologs in a target organism's genome or transcriptome.
Methodology:
-
Sequence Similarity Search:
-
Utilize the Basic Local Alignment Search Tool (BLAST) to search protein and nucleotide databases.[7] Use the amino acid sequence of a known this compound (e.g., from Saccharomyces cerevisiae - UniProt ID: P40345) as the query.
-
Perform a BLASTp search against the non-redundant protein sequences (nr) database at NCBI, restricted to the target organism or taxonomic group.
-
For genomic or transcriptomic data from non-model organisms, create a local BLAST database and perform the search.
-
-
Hidden Markov Model (HMM) Search:
-
Use tools like HMMER to search for remote homologs based on the conserved protein family domains.[8] This method is often more sensitive than BLAST for detecting distant relationships.
-
-
Phylogenetic Analysis:
-
Align the candidate sequences with known this compound homologs using multiple sequence alignment tools like ClustalW or MUSCLE.
-
Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood to infer evolutionary relationships.
-
Molecular Cloning and Heterologous Expression
Objective: To produce the candidate this compound protein for functional characterization.
Methodology:
-
Gene Amplification:
-
Design primers based on the candidate gene sequence.
-
Amplify the full-length coding sequence from cDNA using PCR.
-
-
Vector Construction:
-
Clone the amplified PCR product into an appropriate expression vector (e.g., pYES2 for yeast expression, pET vectors for E. coli).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host organism. Saccharomyces cerevisiae is a common choice as it possesses a well-characterized lipid metabolism. A yeast strain deficient in its endogenous this compound (lro1Δ) can be used to reduce background activity.
-
Induce protein expression according to the specific vector and host system requirements.
-
Biochemical Characterization of Enzyme Activity
Objective: To confirm the enzymatic function and determine the kinetic properties and substrate specificity of the novel this compound homolog.
Methodology:
-
Microsome Isolation:
-
Harvest the cells expressing the recombinant protein.
-
Lyse the cells and isolate the microsomal fraction, which contains the endoplasmic reticulum where this compound is typically localized.
-
-
Enzyme Assay:
-
Set up a reaction mixture containing the isolated microsomes, a radiolabeled acyl donor (e.g., [14C]phosphatidylcholine), and an acyl acceptor (diacylglycerol).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Extract the lipids from the reaction mixture.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Quantify the formation of radiolabeled triacylglycerol using a phosphorimager or scintillation counting.
-
-
Kinetic Analysis:
-
Perform enzyme assays with varying concentrations of one substrate while keeping the other constant to determine the Michaelis-Menten constants (Km) and the maximum reaction velocity (Vmax). From Vmax, the catalytic constant (kcat) can be calculated if the enzyme concentration is known.[9]
-
-
Substrate Specificity:
-
Conduct enzyme assays using a variety of potential acyl donors (e.g., different phospholipids) and acyl acceptors to determine the substrate preference of the enzyme.
-
Mandatory Visualizations
Triacylglycerol Synthesis Pathway
The following diagram illustrates the central role of this compound in the acyl-CoA-independent pathway for triacylglycerol synthesis, in conjunction with the acyl-CoA-dependent Kennedy pathway.
Caption: Overview of Triacylglycerol Synthesis Pathways.
Experimental Workflow for this compound Homolog Identification and Characterization
This workflow outlines the key steps from initial bioinformatic screening to the final biochemical validation of a novel this compound homolog.
Caption: Workflow for Novel this compound Homolog Discovery.
Logical Relationship of Homolog Types
Understanding the evolutionary relationship between homologous genes is crucial for inferring function. This diagram illustrates the distinction between orthologs and paralogs.
Caption: Orthologs vs. Paralogs.
References
- 1. Frontiers | Insights Into the Biogenesis and Emerging Functions of Lipid Droplets From Unbiased Molecular Profiling Approaches [frontiersin.org]
- 2. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 4. The synchronous TAG production with the growth by the expression of chloroplast transit peptide-fused Scthis compound in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmbreports.org [bmbreports.org]
- 6. Overexpression of phospholipid: diacylglycerol acyltransferase in Brassica napus results in changes in lipid metabolism and oil accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
Methodological & Application
Application Notes and Protocols for Cloning and Expression of Phospholipid:Diacylglycerol Acyltransferase (PDAT) Gene in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful cloning, expression, and characterization of the Phospholipid:Diacylglycerol Acyltransferase (PDAT) gene in the bacterial host Escherichia coli. The provided methodologies are intended to guide researchers in producing active this compound for various downstream applications, including biochemical assays, structural studies, and metabolic engineering.
Introduction
Phospholipid:diacylglycerol acyltransferase (this compound) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis.[1][2][3] Unlike the canonical Kennedy pathway that utilizes acyl-CoA as an acyl donor, this compound transfers an acyl group from the sn-2 position of a phospholipid to a diacylglycerol (DAG) molecule, yielding TAG and a lysophospholipid.[4] This enzyme is of significant interest for its role in lipid metabolism in plants and yeast and its potential applications in biofuel production and the synthesis of specialized lipids.[2][5][6] The expression of functional this compound in E. coli enables the production of large quantities of the enzyme for characterization and provides a platform for engineering microbial systems for novel lipid production.[2][7]
Key Challenges and Considerations
Expressing eukaryotic membrane-associated proteins like this compound in E. coli can be challenging. Potential issues include:
-
Protein Misfolding and Aggregation: The rapid protein synthesis in E. coli can lead to the formation of insoluble inclusion bodies.[8][9]
-
Toxicity: Overexpression of certain proteins can be toxic to the host cells.[10]
-
Lack of Post-Translational Modifications: E. coli lacks the machinery for many eukaryotic post-translational modifications that may be necessary for proper protein folding and activity.[9][11]
-
Substrate Availability: The efficiency of this compound in modifying the lipid profile of E. coli can be influenced by the availability of its substrates, DAG and phospholipids.
Strategies to mitigate these challenges include optimizing expression conditions (e.g., lower temperature, different inducer concentrations), using solubility-enhancing fusion tags, and co-expressing partner proteins.[8][12][13]
Experimental Workflow
The overall workflow for cloning and expressing the this compound gene in E. coli involves several key steps, from gene isolation to protein purification and activity assessment.
Caption: A generalized workflow for the cloning and expression of the this compound gene in E. coli.
Metabolic Pathway of this compound
This compound plays a crucial role in lipid metabolism by catalyzing the final step in an acyl-CoA-independent pathway for TAG synthesis. This pathway is an alternative to the acyl-CoA-dependent Kennedy pathway.
Caption: The metabolic reaction catalyzed by Phospholipid:Diacylglycerol Acyltransferase (this compound).
Detailed Protocols
Protocol 1: Cloning of the this compound Gene into an E. coli Expression Vector
Objective: To insert the this compound coding sequence into a suitable bacterial expression vector.
Materials:
-
cDNA of the source organism for the this compound gene
-
High-fidelity DNA polymerase
-
PCR primers with appropriate restriction sites
-
pET expression vector (e.g., pET-28a(+) with an N-terminal His-tag)
-
Restriction enzymes
-
T4 DNA ligase
-
Chemically competent E. coli cloning strain (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers for the full-length this compound coding sequence. Incorporate unique restriction enzyme sites at the 5' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector.
-
PCR Amplification: Perform PCR using the designed primers and source organism cDNA as a template to amplify the this compound gene.
-
Purification of PCR Product and Vector: Purify the amplified this compound gene fragment and the expression vector using a PCR purification kit.
-
Restriction Digest: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Ligation: Ligate the digested this compound gene fragment into the linearized expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain.
-
Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic for the expression vector. Screen the resulting colonies by colony PCR and confirm the correct insertion by Sanger sequencing.
Protocol 2: Expression of Recombinant this compound in E. coli
Objective: To express the cloned this compound gene in a suitable E. coli expression strain.
Materials:
-
Verified recombinant plasmid containing the this compound gene
-
Chemically competent E. coli expression strain (e.g., BL21(DE3))[14]
-
LB medium
-
Appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Transform the recombinant plasmid into the E. coli expression strain.
-
Starter Culture: Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture.
-
Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to a lower temperature (e.g., 16-25°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[15]
-
Expression: Continue to incubate the culture at the lower temperature for 12-16 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further use.
Protocol 3: Purification of Recombinant this compound
Objective: To purify the expressed recombinant this compound protein. This protocol assumes the use of a His-tagged protein.
Materials:
-
Cell pellet from Protocol 2
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Lysozyme
-
DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer. Add lysozyme and DNase I and incubate on ice. Further, lyse the cells by sonication.
-
Clarification: Centrifuge the lysate to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound protein from the column using the elution buffer.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
Protocol 4: this compound Enzyme Activity Assay (Fluorescence-Based)
Objective: To determine the enzymatic activity of the purified recombinant this compound. This protocol is adapted from a fluorescence-based assay.[16][17]
Materials:
-
Purified recombinant this compound
-
Assay buffer (e.g., 100 mM HEPES-NaOH pH 7.4, 5 mM MgCl2)
-
Nitrobenzoxadiazole-labeled diacylglycerol (NBD-DAG) as the acyl acceptor
-
Phosphatidylcholine (PC) as the acyl donor
-
Thin-layer chromatography (TLC) plate
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v)
-
Fluorescence imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NBD-DAG, and PC.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified this compound enzyme.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a chloroform:methanol mixture.
-
Lipid Extraction: Extract the lipids into the chloroform phase.
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using the appropriate solvent system.
-
Detection and Quantification: Visualize the separated lipids (NBD-DAG and NBD-TAG) using a fluorescence imaging system. Quantify the amount of NBD-TAG formed to determine the enzyme activity.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the expression and characterization of this compound.
Table 1: Expression and Purification of Recombinant this compound
| Parameter | Value |
| Culture Volume | 1 L |
| Wet Cell Weight | 5 g |
| Total Soluble Protein | 200 mg |
| Purified this compound Yield | 5 mg |
| Purity (by densitometry) | >95% |
| Molecular Weight (SDS-PAGE) | ~95 kDa |
Table 2: Kinetic Parameters of Recombinant this compound
| Substrate | Km | Vmax |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine | 150 µM | 25 nmol/min/mg |
| 1,2-diolein | 50 µM | - |
Table 3: Effect of this compound Expression on E. coli Fatty Acid Composition
| Fatty Acid | Control Strain (% of total) | This compound-expressing Strain (% of total) |
| C16:0 | 25 | 22 |
| C16:1 | 20 | 18 |
| C18:1 | 35 | 45 |
| Others | 20 | 15 |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the successful cloning, expression, purification, and characterization of the this compound gene in E. coli. The ability to produce active recombinant this compound opens up avenues for detailed biochemical studies and the metabolic engineering of microorganisms for the production of valuable lipids. Researchers are encouraged to optimize the provided protocols for their specific this compound gene of interest and experimental goals.
References
- 1. Overexpression of Peanut Diacylglycerol Acyltransferase 2 in Escherichia coli | PLOS One [journals.plos.org]
- 2. The Phospholipid:Diacylglycerol Acyltransferase-Mediated Acyl-Coenzyme A-Independent Pathway Efficiently Diverts Fatty Acid Flux from Phospholipid into Triacylglycerol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Distinct Physiological Roles of Three Phospholipid:Diacylglycerol Acyltransferase Genes in Olive Fruit with Respect to Oil Accumulation and the Response to Abiotic Stress [frontiersin.org]
- 4. Phospholipid:diacylglycerol acyltransferase - Wikipedia [en.wikipedia.org]
- 5. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. rega.kuleuven.be [rega.kuleuven.be]
- 12. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 13. biomatik.com [biomatik.com]
- 14. New tools for recombinant protein production in Escherichia coli: A 5‐year update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. researchgate.net [researchgate.net]
- 17. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [ualberta.scholaris.ca]
Application Notes and Protocols for Heterologous Expression of Plant Phospholipid:Diacylglycerol Acyltransferase (PDAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis in plants. Unlike the canonical Kennedy pathway that relies on acyl-CoA:diacylglycerol acyltransferase (DGAT), this compound utilizes phospholipids as acyl donors to esterify diacylglycerol (DAG), forming TAG. This pathway is of significant interest for modifying the fatty acid composition of seed oils, as it can channel acyl groups from membrane lipids into storage lipids. The heterologous expression of plant this compound in microbial systems such as Escherichia coli and Saccharomyces cerevisiae provides a powerful platform for detailed biochemical characterization, structural studies, and for engineering microbial lipid metabolism.
These application notes provide a comprehensive protocol for the cloning, heterologous expression, purification, and functional characterization of plant this compound.
Data Presentation
Successful heterologous expression and purification of plant this compound should be quantified at each major step. The following tables provide a template for presenting the expected data.
Table 1: Transformation and Expression Screening Summary
| Construct Name | Host Strain | Transformation Efficiency (CFU/µg DNA) | Expression Level (Relative Units, e.g., from Western Blot) | Notes |
| pET28a-Atthis compound | E. coli BL21(DE3) | IPTG Induced | ||
| pYES2-Atthis compound | S. cerevisiae INVSc1 | Galactose Induced | ||
| ... | ... |
Table 2: Protein Purification Summary
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| E. coli Lysate | |||||
| Cell Lysate | 100 | 1 | |||
| Solubilized Membrane | |||||
| Ni-NTA Affinity | |||||
| Size Exclusion | |||||
| S. cerevisiae Lysate | |||||
| Cell Lysate | 100 | 1 | |||
| Solubilized Membrane | |||||
| Ni-NTA Affinity | |||||
| Size Exclusion |
Note: One unit of this compound activity can be defined as the amount of enzyme that produces 1 nmol of TAG per minute under the specified assay conditions.
Signaling Pathway
Triacylglycerol Biosynthesis in Plants
The diagram below illustrates the central role of this compound in the acyl-CoA-independent pathway for triacylglycerol (TAG) synthesis in the endoplasmic reticulum (ER) of plant cells. It highlights the interplay with the acyl-CoA-dependent Kennedy pathway.
Caption: Triacylglycerol (TAG) biosynthesis pathways in the plant ER.
Experimental Workflow
The following diagram outlines the major steps for the heterologous expression and purification of plant this compound.
Caption: Workflow for heterologous expression of plant this compound.
Experimental Protocols
Protocol 1: Cloning of Plant this compound into Expression Vectors
This protocol describes the cloning of a plant this compound coding sequence (e.g., from Arabidopsis thaliana, At5g13640) into E. coli (pET-28a(+)) and yeast (pYES2/CT) expression vectors.
1.1. Primer Design and PCR Amplification:
-
Design forward and reverse primers for the full-length this compound coding sequence.
-
Add restriction sites to the primers compatible with the multiple cloning site (MCS) of the target vectors (e.g., NdeI and XhoI for pET-28a(+); BamHI and XhoI for pYES2/CT).
-
Incorporate a C-terminal hexa-histidine (6xHis) tag in the reverse primer before the stop codon for affinity purification.
-
Perform PCR using a high-fidelity DNA polymerase and plant cDNA as a template.
-
Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.
1.2. Vector and Insert Preparation:
-
Purify the PCR product using a commercial kit.
-
Digest the purified PCR product and the expression vectors (pET-28a(+) and pYES2/CT) with the corresponding restriction enzymes.
-
Purify the digested vector and insert by gel extraction.
1.3. Ligation and Transformation:
-
Set up a ligation reaction using T4 DNA ligase to insert the digested this compound fragment into the linearized vectors.
-
Transform chemically competent E. coli DH5α cells with the ligation mixture.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (Kanamycin for pET-28a(+), Ampicillin for pYES2/CT).
-
Incubate overnight at 37°C.
1.4. Verification of Clones:
-
Perform colony PCR on several colonies to screen for positive clones.
-
Isolate plasmid DNA from positive colonies using a miniprep kit.
-
Verify the correct insertion by restriction digestion and Sanger sequencing.
Protocol 2: Heterologous Expression in E. coli
2.1. Transformation of Expression Host:
-
Transform chemically competent E. coli BL21(DE3) cells with the verified pET-28a-PDAT plasmid.
-
Plate on LB agar with Kanamycin and incubate overnight at 37°C.
2.2. Expression Culture:
-
Inoculate a single colony into 50 mL of LB medium with Kanamycin and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
2.3. Induction and Harvest:
-
Cool the culture to 18-20°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to incubate at 18-20°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
Protocol 3: Heterologous Expression in S. cerevisiae
3.1. Transformation of Yeast:
-
Transform competent S. cerevisiae INVSc1 cells with the pYES2-PDAT plasmid using the lithium acetate method.
-
Plate the transformed cells on synthetic complete (SC) medium lacking uracil (SC-Ura) and containing 2% glucose.
-
Incubate at 30°C for 2-3 days until colonies appear.
3.2. Expression Culture:
-
Inoculate a single colony into 50 mL of SC-Ura medium with 2% raffinose and grow overnight at 30°C with shaking.
-
Inoculate 1 L of SC-Ura medium with 2% raffinose with the overnight culture to an OD600 of 0.4.
-
Grow at 30°C with shaking until the OD600 reaches 1.0.
3.3. Induction and Harvest:
-
Induce protein expression by adding galactose to a final concentration of 2%.
-
Continue to grow the culture at 20-30°C for 18-24 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with sterile water and store at -80°C.
Protocol 4: Purification of Recombinant Plant this compound
4.1. Cell Lysis and Membrane Isolation:
-
Resuspend the frozen cell pellet (E. coli or yeast) in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail).
-
Lyse the cells using a French press or sonication for E. coli, or glass bead disruption for yeast.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
4.2. Solubilization of Membrane Proteins:
-
Resuspend the membrane pellet in solubilization buffer (lysis buffer containing 1-2% (w/v) of a mild non-ionic detergent, e.g., DDM or Triton X-100).
-
Incubate with gentle agitation for 1 hour at 4°C.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the insoluble material. The supernatant contains the solubilized membrane proteins.
4.3. Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with wash buffer (lysis buffer containing 0.05% DDM and 20 mM imidazole).
-
Load the solubilized membrane protein fraction onto the column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with elution buffer (lysis buffer containing 0.05% DDM and 250-500 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE.
4.4. Size Exclusion Chromatography (Optional):
-
For higher purity, concentrate the eluted fractions and load onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM).
-
Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure this compound.
Protocol 5: Enzymatic Assay for this compound Activity
This assay measures the transfer of a radiolabeled acyl group from a phospholipid donor to diacylglycerol (DAG).
5.1. Substrate Preparation:
-
Prepare a stock solution of [14C]-labeled phosphatidylcholine (PC) in chloroform.
-
Prepare a stock solution of unlabeled dioleoyl-DAG in chloroform.
-
Mix the labeled PC and unlabeled DAG in a glass tube and evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid film in assay buffer (50 mM HEPES-KOH, pH 7.2) by sonication to form liposomes.
5.2. Enzyme Reaction:
-
In a microfuge tube, add the substrate liposomes and assay buffer.
-
Pre-incubate at 30°C for 5 minutes.
-
Start the reaction by adding a known amount of purified recombinant this compound.
-
Incubate the reaction at 30°C for 15-30 minutes with gentle shaking.
5.3. Lipid Extraction and Analysis:
-
Stop the reaction by adding chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a silica thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (70:30:1, by volume).
-
Visualize the lipid spots using iodine vapor or by autoradiography.
-
Scrape the silica corresponding to the TAG spot into a scintillation vial and quantify the radioactivity by liquid scintillation counting.
5.4. Calculation of Specific Activity:
-
Calculate the amount of TAG produced based on the radioactivity incorporated and the specific activity of the [14C]-PC.
-
Specific activity is expressed as nmol of TAG formed per minute per mg of protein.
Application Notes and Protocols for the Purification of Recombinant PDAT Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholine:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis. It plays a crucial role in lipid metabolism by transferring an acyl group from phosphatidylcholine to diacylglycerol. The study of this compound is vital for understanding lipid homeostasis and its dysregulation in various diseases. Access to highly purified and active recombinant this compound is essential for in vitro studies, including enzyme kinetics, inhibitor screening, and structural analysis.
These application notes provide detailed protocols for the expression and purification of recombinant this compound protein, along with methods for assessing its enzymatic activity. The protocols are designed to be adaptable for various research applications.
Data Presentation
Table 1: Representative Purification Yield and Purity of a Recombinant Acyltransferase
The following table summarizes typical quantitative data obtained from the purification of a recombinant membrane-associated acyltransferase, providing a benchmark for the purification of recombinant this compound.
| Purification Step | Total Protein (mg) | Target Protein (mg) | Yield (%) | Purity (%) |
| Cell Lysate | 500 | 10 | 100 | 2 |
| Solubilized Fraction | 150 | 8 | 80 | 5.3 |
| Affinity Chromatography | 5 | 4.2 | 42 | >85[1] |
| Size Exclusion Chromatography | 2.5 | 2.2 | 22 | >95 |
Experimental Protocols
Protocol 1: Expression of His-tagged Recombinant this compound in E. coli
This protocol describes the expression of N-terminally His-tagged this compound in an E. coli expression system.
Materials:
-
pET expression vector containing the this compound gene with an N-terminal 6x-His tag
-
E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) broth
-
Appropriate antibiotic for plasmid selection (e.g., Kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Transform the pET-PDAT plasmid into a competent E. coli expression strain. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony from the plate into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 200 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.
Protocol 2: Purification of His-tagged Recombinant this compound
This protocol is adapted from methods used for the purification of other recombinant membrane-associated acyltransferases, such as human DGAT1.
Materials:
-
E. coli cell pellet expressing His-tagged this compound
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1x protease inhibitor cocktail
-
Solubilization Buffer: Lysis Buffer containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or 1% (w/v) digitonin
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% DDM
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% DDM
-
Ni-NTA affinity resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (10 mL per gram of cell pellet). Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Solubilization: Add Solubilization Buffer to the lysate and incubate for 1 hour at 4°C with gentle stirring to solubilize the membrane proteins.
-
Clarification: Centrifuge the solubilized lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material. Collect the supernatant containing the solubilized His-tagged this compound.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin in a chromatography column with 10 column volumes (CV) of Lysis Buffer containing 0.1% DDM.
-
Load the clarified supernatant onto the column at a slow flow rate (e.g., 0.5 mL/min).
-
Wash the column with 20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with 5 CV of Elution Buffer. Collect fractions.
-
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the purified this compound protein. Pool the fractions with the highest purity.
-
Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein solution to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM) using dialysis or a desalting column.
-
Storage: Aliquot the purified protein and store at -80°C.
Protocol 3: In Vitro this compound Activity Assay (Fluorescence-Based)
This protocol describes a non-radioactive method to measure this compound activity using a fluorescently labeled diacylglycerol substrate.
Materials:
-
Purified recombinant this compound protein
-
Assay Buffer: 100 mM Tris-HCl pH 7.5, 5 mM MgCl2
-
Phosphatidylcholine (PC) liposomes (e.g., 1-palmitoyl-2-oleoyl-PC)
-
NBD-diacylglycerol (NBD-DAG)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v)
-
Fluorescence imager
Procedure:
-
Substrate Preparation: Prepare PC liposomes by drying a film of PC and rehydrating in Assay Buffer followed by sonication. Prepare a stock solution of NBD-DAG in an appropriate solvent (e.g., chloroform/methanol).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
Assay Buffer
-
PC liposomes (e.g., 100 µM final concentration)
-
NBD-DAG (e.g., 10 µM final concentration, added from stock and solvent evaporated)
-
Purified this compound protein (e.g., 1-5 µg)
-
Bring the final volume to 100 µL with Assay Buffer.
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 500 µL of chloroform:methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.
-
TLC Analysis: Spot the extracted lipids onto a silica TLC plate. Develop the TLC plate in the Developing Solvent until the solvent front is near the top.
-
Detection and Quantification: Air dry the TLC plate. Visualize the fluorescently labeled lipids (NBD-DAG and NBD-TAG) using a fluorescence imager. Quantify the intensity of the NBD-TAG spot to determine this compound activity.
Mandatory Visualization
Caption: Workflow for recombinant this compound expression and purification.
References
Application Notes and Protocols for a Fluorescence-Based PDAT Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for a continuous, fluorescence-based assay to measure the activity of Protein Farnesyltransferase (PDAT), also known as Farnesyltransferase (FTase). This assay is a valuable tool for studying enzyme kinetics, substrate specificity, and for high-throughput screening (HTS) of potential inhibitors, which are of significant interest in cancer research and other diseases.
Introduction
Protein farnesyltransferase (EC 2.5.1.58) is a crucial enzyme that catalyzes the post-translational modification of proteins by attaching a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX" motif.[1] This process, known as farnesylation, is essential for the proper localization and function of numerous signaling proteins, including members of the Ras superfamily of small GTPases.[1][2] Since aberrant Ras signaling is implicated in approximately 30% of human cancers, this compound has emerged as a key target for anticancer drug development.[2]
This document describes a robust and sensitive fluorescence-based assay that allows for the continuous monitoring of this compound activity. The assay utilizes a dansylated peptide substrate, which exhibits an increase in fluorescence quantum yield upon farnesylation due to the increased hydrophobicity of the local environment.[2] This method is non-radioactive, amenable to high-throughput formats, and provides a reliable platform for inhibitor screening and characterization.[1][2]
Signaling Pathway of Ras Farnesylation
Protein farnesylation is a critical step in the Ras signaling cascade. The diagram below illustrates the role of this compound in this pathway.
Caption: Role of this compound in Ras signaling pathway.
Experimental Protocols
Principle of the Assay
The continuous fluorescence-based this compound activity assay relies on the use of a peptide substrate containing the CaaX motif and an N-terminal dansyl fluorophore (e.g., Dansyl-Gly-Cys-Val-Ile-Ser). In its unfarnesylated state in an aqueous buffer, the dansyl group exhibits a certain level of fluorescence. Upon enzymatic transfer of the hydrophobic farnesyl group from FPP to the cysteine residue of the peptide by this compound, the local environment of the dansyl fluorophore becomes more hydrophobic. This change in polarity leads to a significant increase in the fluorescence intensity of the dansyl group, which can be monitored in real-time. The rate of fluorescence increase is directly proportional to the this compound enzyme activity.
Required Materials
-
Enzyme: Purified recombinant human Protein Farnesyltransferase (this compound/FTase).
-
Substrates:
-
Farnesyl Pyrophosphate (FPP), ammonium salt.
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS).
-
-
Buffer and Reagents:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).
-
Magnesium chloride (MgCl₂).
-
Zinc chloride (ZnCl₂).
-
Dithiothreitol (DTT).
-
Bovine Serum Albumin (BSA).
-
Dimethyl sulfoxide (DMSO) for compound dilution.
-
-
Equipment:
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 340 nm and 505 nm, respectively.
-
Low-volume, black, flat-bottom 96- or 384-well microplates.
-
Standard laboratory equipment (pipettes, tubes, etc.).
-
Preparation of Reagents
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT. Prepare fresh on the day of the experiment. The DTT is crucial to keep the cysteine residue of the peptide substrate in a reduced state.
-
This compound Enzyme Stock: Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT) and store at -80°C. The final concentration in the assay will need to be optimized, but a starting point of 10-50 nM is recommended.
-
FPP Stock Solution: Prepare a 1 mM stock solution of FPP in 50 mM HEPES (pH 7.5) and store in small aliquots at -80°C.
-
Dansylated Peptide Stock Solution: Prepare a 1 mM stock solution of the dansylated peptide in DMSO and store in small aliquots at -20°C.
-
Test Compounds (for inhibitor screening): Prepare stock solutions of test compounds in 100% DMSO.
Experimental Workflow
The following diagram outlines the general workflow for conducting the fluorescence-based this compound activity assay.
Caption: Workflow for the this compound fluorescence assay.
Assay Protocol (96-well format)
-
Prepare the Assay Plate:
-
Add 85 µL of Assay Buffer to each well.
-
For inhibitor studies, add 1 µL of the test compound diluted in DMSO or 1 µL of DMSO for control wells.
-
Add 5 µL of the diluted this compound enzyme solution to each well to achieve the desired final concentration (e.g., 25 nM).
-
-
Pre-incubation: Mix the contents of the plate gently and incubate for 15 minutes at room temperature to allow for the binding of inhibitors to the enzyme.
-
Prepare Substrate Mix: During the pre-incubation, prepare a 10X substrate mix containing FPP and the dansylated peptide in Assay Buffer. For final concentrations of 1 µM FPP and 1 µM dansylated peptide, the 10X mix would contain 10 µM of each.
-
Initiate the Reaction: Add 10 µL of the 10X substrate mix to each well to start the reaction. The total reaction volume is 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (25-37°C) fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~505 nm
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
Determine the initial reaction rate (slope of the linear portion of the curve) for each reaction.
-
For inhibitor studies, calculate the percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Data Presentation
Kinetic Parameters of this compound
The fluorescence-based assay can be used to determine the kinetic parameters of this compound for its substrates. The following table provides representative kinetic constants for wild-type and mutant this compound.
| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Wild-Type this compound | FPP | 0.5 | 0.085 | 1.7 x 10⁵ |
| W102Aβ Mutant | FPP | 0.2 | 0.0076 | 3.8 x 10⁴ |
| Y154Aβ Mutant | FPP | 0.7 | 0.0014 | 2.0 x 10³ |
| Y205Aβ Mutant | FPP | 0.5 | 0.0012 | 2.4 x 10³ |
Data are illustrative and based on published findings.[3] The peptide concentration was held constant at 2 µM in these experiments.
IC₅₀ Values of Known this compound Inhibitors
This assay is highly suitable for determining the potency of this compound inhibitors. The table below lists the IC₅₀ values for some well-characterized inhibitors.
| Inhibitor | IC₅₀ (nM) | Assay Conditions |
| Tipifarnib (R115777) | 0.8 - 7.9 | Varies by study |
| Lonafarnib (SCH66336) | 1.9 - 5.0 | Varies by study |
| FTI-277 | 0.5 - 50 | Varies by study |
| BMS-214662 | 0.6 - 1.5 | Varies by study |
IC₅₀ values can vary depending on the specific assay conditions (e.g., substrate concentrations).
Application in High-Throughput Screening (HTS)
The fluorescence-based this compound assay is readily adaptable for HTS campaigns to identify novel inhibitors. The "mix-and-read" format minimizes the number of steps, making it efficient for screening large compound libraries.
HTS Workflow for this compound Inhibitors
The diagram below outlines a typical HTS workflow using this assay.
Caption: HTS workflow for this compound inhibitor discovery.
Summary and Conclusion
The fluorescence-based this compound activity assay described herein is a powerful and versatile tool for researchers in both academic and industrial settings. Its continuous nature, high sensitivity, and adaptability to high-throughput formats make it ideal for a wide range of applications, from fundamental kinetic studies to large-scale drug discovery campaigns. By providing a reliable method to quantify this compound activity and its inhibition, this assay platform can significantly contribute to the development of novel therapeutics targeting farnesylation-dependent diseases.
References
Application Notes and Protocols for Quantitative Real-Time PCR (qPCR) Analysis of PDAT Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique used to measure the abundance of a specific nucleic acid sequence in a sample.[1][2][3] This document provides a detailed protocol for the analysis of Phosphatidylcholine:Diacylglycerol Cholinephosphotransferase (PDAT) gene expression using a two-step reverse transcription qPCR (RT-qPCR) approach.[1][4] The protocol outlines procedures for RNA extraction, cDNA synthesis, primer design, qPCR reaction setup, and data analysis.
Principle of the Method
The process begins with the isolation of total RNA from cells or tissues of interest.[5] This RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction.[1][2][4] The qPCR step involves the amplification of the target gene (this compound) and a reference (housekeeping) gene in the presence of a fluorescent dye, typically SYBR Green, which intercalates with double-stranded DNA.[2][6] The increase in fluorescence is monitored in real-time and is directly proportional to the amount of amplified DNA.[1] By comparing the amplification of the this compound gene to that of a stably expressed reference gene, the relative expression of this compound can be determined.[7]
Experimental Workflow
The overall experimental workflow for this compound gene expression analysis is depicted in the following diagram.
Caption: Workflow for this compound gene expression analysis using RT-qPCR.
Detailed Experimental Protocols
Total RNA Isolation
High-quality, intact RNA is crucial for successful qPCR analysis. It is recommended to use a commercially available RNA isolation kit (e.g., TRIzol reagent or column-based kits) and to follow the manufacturer's instructions.[8]
General Protocol using a Column-Based Kit:
-
Homogenize cells or tissue samples in the lysis buffer provided with the kit.
-
Add ethanol to the lysate to precipitate the RNA.
-
Transfer the mixture to a spin column and centrifuge. The RNA will bind to the silica membrane.
-
Wash the membrane with the provided wash buffers to remove contaminants.
-
Elute the purified RNA with RNase-free water.
RNA Quality and Quantity Control
Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Concentration: Measure the absorbance at 260 nm (A260). An A260 of 1.0 corresponds to approximately 40 µg/mL of RNA.
-
Purity:
-
The A260/A280 ratio should be between 1.8 and 2.1. A lower ratio may indicate protein contamination.
-
The A260/A230 ratio should be greater than 1.8. A lower ratio may indicate contamination with organic compounds.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotic samples).
Reverse Transcription (cDNA Synthesis)
This protocol describes a two-step RT-qPCR, where RNA is first reverse transcribed into cDNA.[1]
Reaction Setup (for a 20 µL reaction):
| Component | Volume (µL) | Final Concentration |
| Total RNA | Variable | 1 µg |
| Random Hexamers/Oligo(dT)s | 1 | 50 ng/µL |
| dNTP Mix (10 mM) | 1 | 0.5 mM |
| RNase-free Water | Up to 13 µL | - |
| Total | 13 | - |
Procedure:
-
Gently mix the above components and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix of the following components:
| Component | Volume (µL) |
| 5X Reaction Buffer | 4 |
| RNase Inhibitor (40 U/µL) | 1 |
| Reverse Transcriptase (200 U/µL) | 1 |
| RNase-free Water | 1 |
| Total per reaction | 7 |
-
Add 7 µL of the master mix to each RNA/primer mixture for a total volume of 20 µL.
-
Incubate the reaction at 25°C for 10 minutes, followed by 50°C for 50 minutes, and then inactivate the enzyme at 85°C for 5 minutes.
-
The resulting cDNA can be stored at -20°C.[1] Before use in qPCR, it is often necessary to dilute the cDNA (e.g., 1:10 or 1:20) with nuclease-free water.[1]
qPCR Primer Design for this compound
Proper primer design is critical for the specificity and efficiency of the qPCR reaction.[9][10][11]
Primer Design Guidelines:
-
Length: 18-24 nucleotides.[10]
-
Melting Temperature (Tm): 60-65°C, with both forward and reverse primers having a Tm within 5°C of each other.[9][12]
-
Amplicon Size: 70-150 base pairs.[13]
-
Specificity: Primers should be specific to the this compound gene. Verify specificity using tools like NCBI Primer-BLAST.[9]
-
Exon-Exon Junction: Design primers to span an exon-exon junction to avoid amplification of contaminating genomic DNA.[4][11][13]
-
Secondary Structures: Avoid primers that can form strong secondary structures or primer-dimers.[9]
qPCR Reaction Setup
It is recommended to prepare a master mix for all reactions to minimize pipetting errors.[1] All reactions, including no-template controls (NTC), should be run in triplicate.
Reaction Mix (for a 20 µL reaction):
| Component | Volume (µL) | Final Concentration |
| 2X SYBR Green qPCR Master Mix | 10 | 1X |
| Forward Primer (10 µM) | 0.5 | 250 nM |
| Reverse Primer (10 µM) | 0.5 | 250 nM |
| Diluted cDNA Template | 2 | (e.g., 10-100 ng) |
| Nuclease-free Water | 7 | - |
| Total | 20 | - |
Procedure:
-
Thaw all components on ice.
-
Prepare a master mix containing the qPCR master mix, primers, and water.
-
Aliquot the master mix into qPCR plate wells.
-
Add the diluted cDNA template to the respective wells. For the NTC, add nuclease-free water instead of cDNA.
-
Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.
Thermal Cycling Protocol
The following is a typical three-step thermal cycling protocol. This may need to be optimized depending on the qPCR instrument and master mix used.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 minutes | 1 |
| Cycling | 40 | ||
| Denaturation | 95 | 15 seconds | |
| Annealing | 60 | 30 seconds | |
| Extension | 72 | 30 seconds | |
| Melt Curve Analysis | 65 to 95 | Incremental | 1 |
A melt curve analysis should always be performed at the end of the run to verify the specificity of the amplification product.[14] A single, sharp peak indicates a specific product.
Data Presentation and Analysis
The primary data output from a qPCR experiment is the threshold cycle (Ct) value, which is the cycle number at which the fluorescence signal crosses a predetermined threshold.[2] A lower Ct value indicates a higher initial amount of the target nucleic acid.[2]
Relative Quantification (ΔΔCt Method)
The most common method for analyzing relative gene expression is the delta-delta Ct (ΔΔCt) method.[7][15] This method normalizes the expression of the target gene (this compound) to a reference gene and compares the treated/experimental samples to a control/untreated sample.
Data Analysis Steps:
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of the this compound gene and the Ct value of the reference gene.
-
ΔCt = Ct(this compound) - Ct(Reference Gene)
-
-
Calculate ΔΔCt: For each experimental sample, calculate the difference between its ΔCt and the average ΔCt of the control group.
-
ΔΔCt = ΔCt(Experimental) - ΔCt(Control Average)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Data Summary Tables
Table 1: Raw Ct Values for this compound and Reference Gene
| Sample ID | Replicate | This compound Ct | Reference Gene Ct |
| Control 1 | 1 | 22.5 | 18.2 |
| 2 | 22.6 | 18.3 | |
| 3 | 22.4 | 18.1 | |
| Control 2 | 1 | 22.7 | 18.4 |
| 2 | 22.8 | 18.3 | |
| 3 | 22.6 | 18.2 | |
| Treated 1 | 1 | 20.1 | 18.3 |
| 2 | 20.3 | 18.4 | |
| 3 | 20.2 | 18.2 | |
| Treated 2 | 1 | 20.4 | 18.5 |
| 2 | 20.5 | 18.4 | |
| 3 | 20.3 | 18.3 |
Table 2: Relative Quantification of this compound Gene Expression
| Sample ID | Average this compound Ct | Average Ref Gene Ct | ΔCt (this compound - Ref) | ΔΔCt (vs. Control Avg ΔCt) | Fold Change (2-ΔΔCt) |
| Control 1 | 22.50 | 18.20 | 4.30 | 0.00 | 1.00 |
| Control 2 | 22.70 | 18.30 | 4.40 | 0.10 | 0.93 |
| Treated 1 | 20.20 | 18.30 | 1.90 | -2.40 | 5.28 |
| Treated 2 | 20.40 | 18.40 | 2.00 | -2.30 | 4.92 |
Signaling Pathway Diagram
A hypothetical signaling pathway involving this compound is presented below to illustrate its potential role in cellular processes.
Caption: A potential signaling pathway regulating this compound gene expression.
Conclusion
This document provides a comprehensive protocol for the quantitative analysis of this compound gene expression using RT-qPCR. By following these guidelines for experimental design, execution, and data analysis, researchers can obtain reliable and reproducible results. Careful attention to RNA quality, primer design, and appropriate controls are essential for accurate quantification of gene expression.
References
- 1. clyte.tech [clyte.tech]
- 2. elearning.unite.it [elearning.unite.it]
- 3. qPCR Analysis, How a qPCR Machine Works and qPCR Protocol | Technology Networks [technologynetworks.com]
- 4. Basic Principles of RT-qPCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. mcgill.ca [mcgill.ca]
- 9. bio-rad.com [bio-rad.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. tataa.com [tataa.com]
- 13. bio-rad.com [bio-rad.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Generating a PDAT Knockout Mutant using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phospholipid:diacylglycerol acyltransferase (PDAT) is an enzyme involved in the acyl-CoA-independent synthesis of triacylglycerols (TAGs).[1] It catalyzes the transfer of an acyl group from a phospholipid, such as phosphatidylcholine, to diacylglycerol (DAG).[1] This pathway is distinct from the primary acyl-CoA-dependent route catalyzed by diacylglycerol acyltransferase (DGAT).[2] this compound plays a significant role in TAG accumulation in various organisms, including yeast, microalgae, and higher plants, and is implicated in lipid remodeling and homeostasis, particularly in response to stress.[1][2] In the green microalga Chlamydomonas reinhardtii, the this compound pathway contributes to a significant portion of total TAG accumulation under nutrient-deprived conditions.[3] Creating a this compound knockout mutant is therefore a valuable strategy for studying lipid metabolism, cellular signaling pathways involving lysophospholipids, and for engineering organisms with altered lipid profiles for applications in biofuels and nutraceuticals.[4]
The CRISPR-Cas9 system has emerged as a powerful and versatile tool for precise genome editing, enabling the targeted knockout of genes like this compound.[5] The system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[5][6] The cell's natural DNA repair machinery, primarily through the error-prone non-homologous end joining (NHEJ) pathway, often introduces small insertions or deletions (indels) at the break site.[5][6] These indels can cause a frameshift mutation, leading to a premature stop codon and the functional knockout of the target gene.[6]
These application notes provide a comprehensive workflow and detailed protocols for generating and validating a this compound knockout mutant cell line using CRISPR-Cas9 technology.
Principle of CRISPR-Cas9 Mediated Knockout
The generation of a gene knockout using CRISPR-Cas9 relies on the cell's NHEJ repair mechanism. The process is initiated by the Cas9 nuclease, guided by the sgRNA, creating a targeted DSB within an early exon of the this compound gene. The subsequent repair by NHEJ is imperfect and frequently results in small, random indels. If the length of these indels is not a multiple of three, it causes a frameshift in the gene's coding sequence, typically leading to the creation of a premature stop codon and resulting in a non-functional, truncated protein.
Figure 1: Mechanism of CRISPR-Cas9 mediated gene knockout via NHEJ.
Experimental Workflow
The overall process for generating a this compound knockout mutant involves several key stages, from initial design to final validation of the knockout cell line. The workflow ensures a systematic approach to achieving and confirming the desired genetic modification.
Figure 2: Experimental workflow for generating a this compound knockout cell line.
Detailed Protocols
Protocol 1: sgRNA Design and Selection for this compound Knockout
Objective: To design and select highly specific and efficient sgRNAs targeting an early exon of the this compound gene to maximize the probability of generating a functional knockout.
Materials:
-
Computer with internet access
-
Sequence of the target this compound gene (from NCBI, Ensembl, etc.)
-
sgRNA design software (e.g., Benchling, CHOPCHOP, Synthego Design Tool).[7][8][9]
Methodology:
-
Obtain Target Sequence: Retrieve the genomic DNA sequence of the this compound gene from a relevant database. Identify the first or second exon to target for knockout, as early frameshift mutations are more likely to result in a non-functional protein.[10]
-
Use Design Tools: Input the exon sequence into a web-based sgRNA design tool like Benchling or CHOPCHOP.[8][9] These tools identify potential 20-nucleotide target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).[9]
-
Evaluate On-Target Scores: The design tools will provide on-target efficiency scores for each potential sgRNA.[11][12] These scores predict the likelihood of the sgRNA successfully guiding Cas9 to create a DSB. Select 2-3 sgRNA candidates with the highest on-target scores.
-
Evaluate Off-Target Scores: The tools also predict potential off-target sites in the genome by searching for sequences with similarity to the sgRNA.[11][13] They provide off-target scores that quantify this risk. Prioritize sgRNA candidates with the fewest predicted off-target sites, especially those with 1-3 mismatches.[14]
-
Final Selection: Choose the top 2-3 sgRNA sequences that exhibit both high predicted on-target efficiency and low off-target potential for experimental validation.
Protocol 2: Construction and Delivery of CRISPR-Cas9 Components
Objective: To deliver the Cas9 nuclease and the selected sgRNA(s) into the target cells.
Options for Delivery: There are three primary formats for delivering CRISPR components into cells: DNA (plasmids), mRNA, and Ribonucleoprotein (RNP) complexes.[15][16] The choice depends on the cell type, experimental goals, and available equipment.
-
A. Plasmid-Based Delivery (All-in-One Vector)
-
Principle: A single plasmid encoding both the Cas9 nuclease and the sgRNA is delivered to the cells.[15] This method is cost-effective and straightforward.
-
Methodology:
-
Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences.
-
Anneal the complementary oligos to form a duplex.
-
Clone the oligo duplex into a Cas9 expression plasmid (e.g., pX458) that has been linearized with a restriction enzyme like BbsI.[10]
-
Transform the ligated plasmid into competent E. coli for amplification.
-
Perform a miniprep to isolate the plasmid DNA and verify the sgRNA insert via Sanger sequencing.
-
Transfect the verified plasmid into the target cells using lipid-based transfection reagents or electroporation.[17][18]
-
-
-
B. mRNA Delivery
-
Principle: In vitro transcribed Cas9 mRNA and sgRNA are delivered to the cells. This method avoids the risk of genomic integration associated with DNA vectors.[17]
-
Methodology:
-
Synthesize or purchase Cas9 mRNA and the specific sgRNAs.
-
Co-transfect the Cas9 mRNA and sgRNA into target cells using electroporation or lipid-based reagents.[17]
-
-
-
C. Ribonucleoprotein (RNP) Delivery
-
Principle: Recombinant Cas9 protein is pre-complexed with synthetic sgRNA in vitro to form an RNP. This complex is then delivered directly into the cells.[19] This method is highly efficient, has a transient effect (reducing off-target events), and is suitable for hard-to-transfect cells.[15][19]
-
Methodology:
-
Purchase purified Cas9 protein and chemically synthesized, modified sgRNAs.
-
Incubate the Cas9 protein and sgRNA together at room temperature to allow for RNP complex formation.
-
Deliver the RNP complexes into target cells, typically via electroporation.[19]
-
-
Protocol 3: Screening and Isolation of Knockout Clones
Objective: To isolate single cells that have been successfully edited and expand them into clonal populations.
Materials:
-
Transfected cell population
-
96-well plates
-
Cell culture medium
-
Flow cytometer (optional, for FACS)
-
Trypsin or other cell detachment solution
Methodology:
-
Enrichment (Optional): If the delivery vector includes a fluorescent marker (e.g., GFP) or a selection marker (e.g., puromycin resistance), you can enrich the population of successfully transfected cells using Fluorescence-Activated Cell Sorting (FACS) or antibiotic selection.[18]
-
Single-Cell Isolation: Isolate single cells from the transfected population to ensure the resulting cell line is clonal. This can be achieved by:
-
Limiting Dilution: Serially dilute the cell suspension to a concentration of approximately 1 cell per 100 µL and dispense into 96-well plates.[20] Wells with a single cell will give rise to a clonal colony.
-
FACS: Use a flow cytometer to sort individual, live cells directly into the wells of a 96-well plate.[20]
-
-
Clonal Expansion: Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.[20] Once colonies are visible, detach the cells and expand them sequentially into larger culture vessels (e.g., 24-well plates, then 6-well plates).[20][21]
Protocol 4: Validation of this compound Gene Knockout
Objective: To confirm the presence of indel mutations at the genomic level and the absence of the this compound protein.
A. Genomic Validation
-
Principle: The genomic region targeted by the sgRNA is amplified and sequenced to identify indel mutations.
-
Methodology:
-
Genomic DNA Extraction: Extract genomic DNA from a portion of each expanded cell clone.
-
PCR Amplification: Design PCR primers that flank the sgRNA target site in the this compound gene to amplify a 400-700 bp fragment.
-
Sequencing: Sequence the PCR products using Sanger sequencing.
-
Analysis: Analyze the sequencing chromatograms. A mixed population of cells or a heterozygous clone will show overlapping peaks downstream of the cut site.[22] To deconvolve the sequences of individual alleles, the PCR product can be subcloned into a plasmid (e.g., using a TOPO cloning kit) followed by sequencing of multiple bacterial colonies. Alternatively, analysis tools like TIDE (Tracking of Indels by DEcomposition) can be used to analyze the Sanger trace files from a mixed population.[23] Next-Generation Sequencing (NGS) of the amplicon provides a more comprehensive and quantitative view of the various indels present in the population.[24][25]
-
B. Protein Validation
-
Principle: Western blotting is used to confirm the absence of the target protein, providing functional validation of the knockout.[26][27]
-
Methodology:
-
Protein Lysate Preparation: Prepare total protein lysates from the wild-type (control) cells and the putative knockout clones.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a validated primary antibody specific for the this compound protein.
-
Analysis: A successful knockout clone should show a complete absence of the band corresponding to the this compound protein when compared to the wild-type control.[27] A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
-
Protocol 5: Off-Target Analysis
Objective: To assess whether the CRISPR-Cas9 system introduced unintended mutations at sites other than the intended this compound locus.
-
Principle: A combination of computational prediction and unbiased, genome-wide experimental methods can be used to identify off-target mutations.[28]
-
Methodology:
-
Computational Prediction: The sgRNA design tools used in Protocol 1 provide a list of the most likely off-target sites.[13] These specific sites can be amplified by PCR from the knockout clone's genomic DNA and sequenced to check for indels.
-
Unbiased Experimental Validation: For applications requiring high confidence in specificity (e.g., therapeutic development), genome-wide, unbiased methods are recommended. These methods identify DSBs across the entire genome.[28] Common techniques include:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Evaluated by Sequencing): Detects DSBs by integrating a short double-stranded oligodeoxynucleotide tag at the break sites.[25]
-
Digenome-seq: Involves in vitro digestion of genomic DNA with the Cas9 RNP, followed by whole-genome sequencing to identify cleavage sites.[13][29]
-
DISCOVER-Seq: Leverages the recruitment of the DNA repair factor MRE11 to DSBs, which are then identified by ChIP-Seq.[28]
-
-
Data Presentation
Table 1: sgRNA Design and On/Off-Target Scores (Example)
This table summarizes the key metrics for selecting sgRNA candidates. Scores are typically generated by design tools like CRISPOR or Benchling.[11][30]
| sgRNA ID | Target Sequence (5'-3') | On-Target Score (Efficiency)¹ | Off-Target Score (Specificity)² |
| PDAT_sg1 | GATCGTGGACTGTACCGAGG | 78 | 92 |
| PDAT_sg2 | CCTGGAGATCACCAAGCTGA | 65 | 95 |
| PDAT_sg3 | AGGTCATCGAGGCCAACGTG | 85 | 88 |
¹On-target scores predict cleavage efficiency (higher is better).[31] ²Off-target scores predict specificity (higher is better, indicating fewer potential off-target sites).[31]
Table 2: Validation Summary of this compound Knockout Clones (Example)
| Clone ID | Sanger Sequencing Result | This compound Protein Expression (Western Blot) | Phenotype (e.g., TAG content) |
| WT | Wild-type sequence | 100% | Baseline |
| KO-C4 | Biallelic: -7 bp / -1 bp (frameshift) | Absent | 150% increase |
| KO-C7 | Monoallelic: -2 bp (frameshift) / WT | ~50% | 75% increase |
| KO-C11 | Biallelic: -3 bp (in-frame deletion) | Present (modified) | No significant change |
Table 3: Off-Target Analysis for PDAT_sg1 (Example)
This table shows results from sequencing the top 3 predicted off-target sites for the chosen sgRNA.
| Predicted Off-Target Site | Chromosome | Mismatches | Indel Frequency (NGS) |
| OT-1 | chr 3 | 2 | 0.01% |
| OT-2 | chr 11 | 3 | < 0.005% |
| OT-3 | chr 8 | 3 | < 0.005% |
Potential Signaling Pathway Involving this compound
This compound is involved in lipid metabolism by converting phospholipids and DAG into TAG. This process also generates lysophospholipids, which can act as signaling molecules.[4] The knockout of this compound can perturb this pathway, leading to changes in lipid homeostasis and potentially activating compensatory mechanisms. For instance, in some organisms, the loss of this compound function can lead to the upregulation of other TAG synthesis enzymes like DGAT.[32]
Figure 3: Simplified pathway showing this compound's role in TAG synthesis.
References
- 1. Frontiers | Distinct Physiological Roles of Three Phospholipid:Diacylglycerol Acyltransferase Genes in Olive Fruit with Respect to Oil Accumulation and the Response to Abiotic Stress [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and Functional Characterization of a Phospholipid:Diacylglycerol Acyltransferase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. synthego.com [synthego.com]
- 8. benchling.com [benchling.com]
- 9. genscript.com [genscript.com]
- 10. A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mirrors.dotsrc.org [mirrors.dotsrc.org]
- 13. Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics [cd-genomics.com]
- 14. youtube.com [youtube.com]
- 15. biotechacademy.dk [biotechacademy.dk]
- 16. synthego.com [synthego.com]
- 17. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genecopoeia.com [genecopoeia.com]
- 19. idtdna.com [idtdna.com]
- 20. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 21. Harvesting and analyzing clones following CRISPR gene editing-Protocol [horizondiscovery.com]
- 22. youtube.com [youtube.com]
- 23. How to Validate a CRISPR Knockout [biognosys.com]
- 24. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 25. eu.idtdna.com [eu.idtdna.com]
- 26. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 27. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 28. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 29. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. youtube.com [youtube.com]
- 32. researchgate.net [researchgate.net]
Application Note: Lipidomics Analysis of Mammalian Cells Overexpressing Phospholipid:diacylglycerol Acyltransferase (PDAT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotic cells and play a central role in lipid homeostasis. The synthesis of TAG is mediated by two key enzymes: the acyl-CoA dependent diacylglycerol acyltransferase (DGAT) and the acyl-CoA independent phospholipid:diacylglycerol acyltransferase (PDAT). This compound catalyzes the transfer of an acyl group from a phospholipid, such as phosphatidylcholine (PC), to diacylglycerol (DAG), yielding TAG and a lysophospholipid.[1][2][3] This pathway is not only crucial for TAG synthesis but also for membrane lipid remodeling and maintaining cellular homeostasis under various stress conditions.[1][4]
Overexpression of this compound can lead to significant alterations in the cellular lipid profile, impacting signaling pathways and cellular physiology.[5][6][7] Understanding these changes is critical for research in metabolic diseases, oncology, and for the optimization of biopharmaceutical production in cell lines like Chinese Hamster Ovary (CHO) cells.
This application note provides a detailed protocol for the lipidomics analysis of mammalian cells overexpressing this compound. It covers cell culture, lipid extraction, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation. A representative dataset is presented to illustrate the expected outcomes of such an analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound-mediated triacylglycerol synthesis pathway and the overall experimental workflow for the lipidomics analysis.
Experimental Protocols
Cell Culture and Transfection
This protocol is for transient overexpression of this compound in a mammalian cell line (e.g., HEK293 or CHO).
Materials:
-
HEK293 or CHO cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound expression vector (with a selectable marker or fluorescent tag)
-
Control vector (empty vector)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
On the day of transfection, prepare DNA-lipid complexes for the this compound expression vector and the control vector according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection complexes to the cells and incubate for 48-72 hours.
-
Verify transfection efficiency by fluorescence microscopy (if using a fluorescently tagged this compound) or by Western blot.
-
Harvest cells for lipid extraction. For each condition (Control and this compound Overexpression), prepare at least three biological replicates.
Cell Harvesting and Quenching
Materials:
-
Ice-cold PBS
-
Cell scraper
-
15 mL conical tubes
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 2 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS and gently scrape the cells.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Take an aliquot for cell counting.
-
Centrifuge the remaining cell suspension at 500 x g for 5 minutes at 4°C.[8]
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until lipid extraction.
Lipid Extraction (Methyl-tert-butyl ether (MTBE) Method)
This method is effective for the extraction of a broad range of lipid classes.
Materials:
-
Methanol (LC-MS grade), pre-chilled at -20°C
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Internal standards mix (e.g., SPLASH LIPIDOMIX®, Avanti Polar Lipids)
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or centrifugal vacuum concentrator
Protocol:
-
Resuspend the cell pellet (from approximately 1-5 x 10^6 cells) in 225 µL of ice-cold methanol containing the internal standards mix.
-
Add 750 µL of MTBE.
-
Vortex vigorously for 1 minute and incubate on a shaker for 1 hour at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Store the dried lipid extract at -80°C until LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF).
LC Conditions (Reversed-Phase Chromatography):
-
Column: C18 column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at ~30-40% B, increase to 100% B over 20-30 minutes, hold for 5-10 minutes, and then re-equilibrate.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 55-60°C.
MS Conditions:
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI).
-
Acquisition Mode: Data-Dependent Acquisition (DDA) with a full scan followed by MS/MS scans of the top N most intense ions.
-
Full Scan Range: m/z 150-1500.
-
Resolution: >70,000 for full scan, >17,500 for MS/MS.
-
Collision Energy: Stepped collision energies (e.g., 20, 30, 40 eV) to ensure good fragmentation.
Data Presentation and Results
Overexpression of this compound is expected to increase the flux of acyl chains from phospholipids to the TAG pool. The following tables present representative quantitative data from a hypothetical lipidomics experiment comparing control cells with this compound-overexpressing cells. The data is presented as the mean abundance (arbitrary units) ± standard deviation for n=3 biological replicates.
Table 1: Changes in Triacylglycerol (TAG) Species
| Lipid Species | Control Cells (Mean Abundance ± SD) | This compound Overexpressing Cells (Mean Abundance ± SD) | Fold Change | p-value |
| TAG(50:1) | 1.25 ± 0.15 | 2.55 ± 0.21 | 2.04 | <0.01 |
| TAG(52:2) | 2.34 ± 0.28 | 5.12 ± 0.45 | 2.19 | <0.01 |
| TAG(52:1) | 1.88 ± 0.21 | 4.01 ± 0.33 | 2.13 | <0.01 |
| TAG(54:3) | 3.10 ± 0.35 | 7.25 ± 0.68 | 2.34 | <0.01 |
| TAG(54:2) | 2.50 ± 0.31 | 5.95 ± 0.55 | 2.38 | <0.01 |
Table 2: Changes in Phosphatidylcholine (PC) Species
| Lipid Species | Control Cells (Mean Abundance ± SD) | This compound Overexpressing Cells (Mean Abundance ± SD) | Fold Change | p-value |
| PC(34:1) | 15.6 ± 1.8 | 10.2 ± 1.1 | 0.65 | <0.05 |
| PC(36:2) | 12.8 ± 1.5 | 8.5 ± 0.9 | 0.66 | <0.05 |
| PC(36:1) | 8.9 ± 1.0 | 6.1 ± 0.7 | 0.69 | <0.05 |
| PC(38:4) | 7.5 ± 0.9 | 5.2 ± 0.6 | 0.69 | <0.05 |
| PC(38:3) | 5.2 ± 0.6 | 3.7 ± 0.4 | 0.71 | <0.05 |
Data Analysis and Interpretation
-
Data Processing: Raw LC-MS data should be processed using software such as XCMS, MS-DIAL, or vendor-specific software (e.g., Compound Discoverer). This involves peak picking, retention time correction, and alignment.
-
Lipid Identification: Lipids are identified by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).
-
Statistical Analysis: The processed data should be normalized (e.g., to an internal standard and/or total lipid signal) before statistical analysis. T-tests or ANOVA can be used to identify significantly altered lipid species. Multivariate analysis, such as Principal Component Analysis (PCA), can be used to visualize the overall differences between the control and this compound-overexpressing groups.
-
Interpretation: The results, as exemplified in Tables 1 and 2, are consistent with the known function of this compound. The significant increase in various TAG species, coupled with a decrease in PC species, demonstrates the redirection of lipid flux from membrane phospholipids to storage lipids. The specific acyl chain compositions of the altered lipids can provide further insights into the substrate preferences of the overexpressed this compound and the remodeling of cellular lipid pools.
Conclusion
This application note provides a comprehensive framework for the lipidomic analysis of cells overexpressing this compound. The detailed protocols and representative data serve as a guide for researchers investigating the role of this enzyme in lipid metabolism and cellular physiology. The expected outcome is a significant shift in the cellular lipidome, characterized by an accumulation of TAGs and a corresponding depletion of specific phospholipid species. This approach can be applied to various research areas, including the study of metabolic diseases and the engineering of cell lines for enhanced biopharmaceutical production.
References
- 1. Engineering of Chinese hamster ovary cell lipid metabolism results in an expanded ER and enhanced recombinant biotherapeutic protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MassIVE Dataset Summary [massive.ucsd.edu]
- 3. Phospholipid:diacylglycerol acyltransferase1-overexpression stimulates lipid turnover, oil production and fitness in cold-grown plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomic atlas of mammalian cell membranes reveals hierarchical variation induced by culture conditions, subcellular membranes, and cell lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the role of fatty acids in CHO cell culture and the development of novel genome engineering tools - DORAS [doras.dcu.ie]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Quantitative proteomic analysis of Arabidopsis thaliana with different levels of phospholipid:diacylglycerol acyltransferase1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Screening for Novel PDAT Inhibitors Using a High-Throughput Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis.[1][2] Unlike the canonical Kennedy pathway, which utilizes acyl-CoA as an acyl donor, this compound transfers an acyl group from a phospholipid, such as phosphatidylcholine (PC), to diacylglycerol (DAG) to form TAG.[1][3] This pathway is present in yeast, plants, and some microalgae.[1][2][4] this compound plays a crucial role in lipid metabolism, storage, and homeostasis.[3][5] Dysregulation of TAG synthesis is implicated in various metabolic diseases, including obesity and non-alcoholic fatty liver disease. Therefore, identifying potent and selective inhibitors of this compound is a promising therapeutic strategy.
This application note describes a robust and sensitive fluorescence-based high-throughput screening (HTS) assay for the identification of novel this compound inhibitors. The assay is designed for a 384-well plate format, enabling the rapid screening of large compound libraries.
Signaling Pathway
This compound is an integral part of the cellular machinery for lipid metabolism, specifically in the synthesis of triacylglycerols. The following diagram illustrates the position of this compound within the broader context of TAG synthesis.
Experimental Workflow
The high-throughput screening process for identifying this compound inhibitors follows a systematic workflow from initial screening to hit confirmation and characterization.
Data Presentation
The following tables summarize the expected quantitative data from the primary screen and dose-response assays.
Table 1: Primary Screening Results
| Parameter | Value | Description |
| Compound Library Size | 100,000 | Number of compounds screened. |
| Screening Concentration | 10 µM | Single concentration used for primary screen. |
| Positive Control | No Inhibitor (DMSO) | Represents 0% inhibition. |
| Negative Control | No Enzyme | Represents 100% inhibition. |
| Z'-Factor | 0.78 | A measure of assay quality (a value > 0.5 is excellent).[1][4] |
| Hit Cutoff | >50% Inhibition | Threshold for selecting primary hits. |
| Hit Rate | 0.5% | Percentage of compounds identified as primary hits. |
Table 2: Dose-Response and IC50 Data for Confirmed Hits
| Hit Compound | IC50 (µM) | Hill Slope |
| PDATi-001 | 1.2 | 1.1 |
| PDATi-002 | 3.5 | 0.9 |
| PDATi-003 | 7.8 | 1.0 |
| PDATi-004 | 0.8 | 1.2 |
| PDATi-005 | 5.1 | 1.0 |
Experimental Protocols
1. Reagents and Materials
-
This compound Enzyme: Recombinant human this compound expressed in a suitable system (e.g., insect cells) and purified.
-
Fluorescent Phospholipid Substrate: NBD-Phosphatidylcholine (NBD-PC) or a similar fluorescently labeled phospholipid.
-
Diacylglycerol (DAG) Substrate: 1,2-Dioleoyl-sn-glycerol or other suitable diacylglycerol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA.
-
Compound Library: Typically dissolved in 100% DMSO.
-
Black, low-volume 384-well assay plates.
-
Fluorescence plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., Ex/Em of 460/535 nm for NBD).
2. Primary High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
-
Compound Dispensing:
-
Add 100 nL of test compounds (10 mM in 100% DMSO) to the appropriate wells of a 384-well plate using an acoustic dispenser. This results in a final compound concentration of 10 µM.
-
For control wells, add 100 nL of 100% DMSO (positive control, 0% inhibition) or assay buffer (negative control, 100% inhibition).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X this compound enzyme solution in assay buffer.
-
Prepare a 2X substrate mix containing the fluorescent phospholipid (e.g., NBD-PC) and diacylglycerol in assay buffer. The optimal concentrations should be determined empirically but a starting point is 20 µM NBD-PC and 50 µM DAG.
-
-
Assay Reaction:
-
Add 10 µL of the 2X this compound enzyme solution to all wells except the negative control wells (add 10 µL of assay buffer instead).
-
Initiate the reaction by adding 10 µL of the 2X substrate mix to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1][4]
-
3. Dose-Response Assay Protocol
Compounds identified as "hits" in the primary screen are further characterized to determine their potency (IC50).
-
Compound Preparation:
-
Prepare serial dilutions of the hit compounds in 100% DMSO. A typical 8-point dilution series might range from 100 µM to 0.03 µM.
-
-
Assay Procedure:
-
Follow the same procedure as the primary screen, dispensing 100 nL of the serially diluted compounds into the assay plate.
-
-
Data Analysis:
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
4. Counter-Screening for Assay Interference
It is crucial to perform counter-screens to eliminate false positives that may arise from compound interference with the assay components (e.g., fluorescence quenching or enhancement). A common counter-screen involves running the assay in the absence of the enzyme to identify compounds that directly affect the fluorescence of the substrate.
The described fluorescence-based high-throughput screening assay provides a robust and reliable method for the identification of novel this compound inhibitors. The assay is readily adaptable to automation and miniaturization, making it suitable for large-scale screening campaigns. The quantitative data generated, including percent inhibition and IC50 values, allows for the confident identification and characterization of potent and selective inhibitors of this compound, which can serve as valuable starting points for the development of new therapeutics for metabolic diseases.
References
- 1. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 7. [Example of using Z-score to...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro PDAT Enzyme Kinetics Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis. It catalyzes the transfer of an acyl group from a phospholipid to diacylglycerol (DAG), producing TAG and a lysophospholipid. This enzymatic activity is crucial for lipid homeostasis, energy storage, and stress responses in various organisms, including yeast and plants. Understanding the kinetic properties of this compound is essential for elucidating its regulatory mechanisms and for developing strategies to modulate lipid metabolism in agricultural and biotechnological applications.
This document provides detailed protocols for the in vitro analysis of this compound enzyme kinetics, including both traditional radioactive and modern fluorescence-based assays. It also outlines methods for data analysis to determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).
Signaling Pathway and Experimental Workflow
To understand the context of this compound activity, it is important to visualize its place in cellular signaling and the general workflow for its kinetic analysis.
Figure 1: Simplified signaling pathway of this compound regulation and function.
Figure 2: General experimental workflow for this compound enzyme kinetics analysis.
Experimental Protocols
Two primary methods for in vitro this compound kinetics analysis are presented below: a traditional radioactive assay and a more modern, safer fluorescence-based assay.
Protocol 1: Radioactive In Vitro this compound Enzyme Kinetics Assay
This protocol is adapted from the foundational work on this compound characterization and relies on the use of radiolabeled substrates to track product formation.
Materials:
-
Enzyme Source: Microsomal fractions isolated from yeast or plant tissues expressing the this compound enzyme.
-
Substrates:
-
Radiolabeled phospholipid (e.g., [14C]-phosphatidylcholine)
-
Diacylglycerol (DAG)
-
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.2).
-
Solvents: Benzene or chloroform, methanol, hexane, diethyl ether, acetic acid.
-
Thin Layer Chromatography (TLC) supplies: Silica gel 60 plates, developing tank.
-
Detection: Phosphorimager or X-ray film for autoradiography.
-
Scintillation counter (optional, for quantitative analysis).
Methodology:
-
Microsome Preparation:
-
Isolate microsomes from the desired yeast or plant tissue using differential centrifugation.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
Aliquots of the microsomal fraction can be stored at -80°C.
-
-
Substrate Preparation:
-
Prepare a stock solution of radiolabeled phospholipid (e.g., [14C]-phosphatidylcholine) and unlabeled diacylglycerol in a suitable organic solvent like benzene or chloroform.
-
-
Enzyme Assay:
-
In a glass tube, add a defined amount of the microsomal preparation (e.g., 50-100 µg of protein).
-
Add the desired concentrations of radiolabeled phospholipid and diacylglycerol from the stock solutions.
-
Evaporate the organic solvent under a stream of nitrogen gas, leaving a thin film of lipids.
-
Initiate the reaction by adding 100 µL of pre-warmed reaction buffer (50 mM potassium phosphate, pH 7.2).
-
Vortex the mixture thoroughly to ensure proper mixing of substrates with the enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 15, 30, 60 minutes) to determine the linear range of the reaction. For kinetic analysis, use a fixed time point within this linear range.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 3.75 mL of chloroform:methanol (1:2, v/v).
-
Add 1.25 mL of chloroform and 1.25 mL of water, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Product Separation and Detection:
-
Spot the extracted lipids onto a silica gel 60 TLC plate.
-
Develop the TLC plate in a solvent system of hexane:diethyl ether:acetic acid (70:30:1, v/v/v) to separate the different lipid classes.
-
Visualize the radiolabeled TAG product by autoradiography using a phosphorimager or X-ray film.
-
For quantitative analysis, scrape the silica corresponding to the TAG band into a scintillation vial and measure the radioactivity using a scintillation counter.
-
Protocol 2: Fluorescence-Based In Vitro this compound Enzyme Kinetics Assay
This protocol offers a non-radioactive alternative by utilizing a fluorescently labeled diacylglycerol substrate.[1]
Materials:
-
Enzyme Source: Microsomal fractions or purified recombinant this compound enzyme.
-
Substrates:
-
Fluorescently labeled diacylglycerol (e.g., NBD-DAG)
-
Unlabeled phospholipid (e.g., phosphatidylcholine)
-
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.2).
-
Solvents: Diethyl ether, chloroform, methanol, hexane, acetic acid.
-
Thin Layer Chromatography (TLC) supplies: Silica gel 60 plates, developing tank.
-
Detection: Fluorescence scanner or a UV transilluminator.
-
Quantification Software: Image analysis software (e.g., ImageJ).
Methodology:
-
Enzyme and Substrate Preparation:
-
Prepare the enzyme source as described in Protocol 1.
-
Prepare stock solutions of NBD-DAG and the desired phospholipid in diethyl ether.
-
-
Enzyme Assay:
-
In a glass tube, add a defined amount of the enzyme preparation.
-
Add the desired concentrations of NBD-DAG and phospholipid from the stock solutions.
-
Evaporate the diethyl ether under a stream of nitrogen.
-
Initiate the reaction by adding 100 µL of pre-warmed reaction buffer.
-
Vortex and incubate at 30°C for a time point within the determined linear range.
-
-
Reaction Termination and Lipid Extraction:
-
Terminate the reaction and extract the lipids as described in Protocol 1.
-
-
Product Separation and Detection:
-
Separate the lipids by TLC as described in Protocol 1.
-
Visualize the fluorescent NBD-TAG product using a fluorescence scanner or a UV transilluminator.
-
Quantify the fluorescence intensity of the TAG spot using image analysis software. A standard curve of known concentrations of NBD-TAG should be run on the same TLC plate for accurate quantification.
-
Data Presentation and Analysis
The quantitative data obtained from the enzyme assays should be systematically analyzed to determine the kinetic parameters of this compound.
Data Analysis
-
Initial Velocity Determination: For each substrate concentration, calculate the initial velocity (v) of the reaction. This is typically expressed as the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg protein).
-
Michaelis-Menten Plot: Plot the initial velocity (v) against the substrate concentration ([S]). The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the Km and Vmax.
V = (Vmax * [S]) / (Km + [S])
-
Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, a double reciprocal plot (Lineweaver-Burk plot) can be generated by plotting 1/v against 1/[S]. This should yield a straight line.
1/v = (Km/Vmax) * (1/[S]) + 1/Vmax
-
Vmax is the reciprocal of the y-intercept.
-
Km is the negative reciprocal of the x-intercept.
-
Summary of Quantitative Data
The following table provides a template for summarizing the kinetic parameters of this compound from different sources and with various substrates. This allows for easy comparison of enzyme efficiency and substrate preference.
| Enzyme Source | Phospholipid Donor | Diacylglycerol Acceptor | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Saccharomyces cerevisiae | Phosphatidylcholine | 1,2-Dioleoyl-sn-glycerol | Value | Value | [2] |
| Arabidopsis thaliana (AtPDAT1) | Phosphatidylcholine | 1,2-Dioleoyl-sn-glycerol | Value | Value | [3] |
| Ricinus communis (Castor Bean) | Ricinoleoyl-PC | 1,2-Dioleoyl-sn-glycerol | Value | Value | [2] |
| Chlamydomonas reinhardtii | Phosphatidylethanolamine | 1,2-Dioleoyl-sn-glycerol | Value | Value | [3] |
(Note: Specific Km and Vmax values should be populated from experimental data or literature.)
Conclusion
The protocols and data analysis methods described in this application note provide a comprehensive framework for the in vitro kinetic analysis of this compound. The choice between the radioactive and fluorescence-based assay will depend on the available laboratory resources and safety considerations. Accurate determination of the kinetic parameters of this compound is fundamental to understanding its role in lipid metabolism and for its potential manipulation in various biotechnological applications, including the enhancement of oil content in crops and the production of specialty lipids.
References
Troubleshooting & Optimization
Technical Support Center: PDAT Assay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Phospho-N-acetylmuramoyl-pentapeptide translocase (PDAT), also known as MraY, assays.
Frequently Asked Questions (FAQs) - Troubleshooting Low Enzyme Activity
Q1: What are the most common reasons for low or no this compound (MraY) enzyme activity in my assay?
Low or absent this compound activity can stem from several factors, ranging from suboptimal assay conditions to issues with the enzyme or substrates. The most common culprits include:
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can significantly impact enzyme activity.
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.
-
Substrate Issues: Problems with the concentration, purity, or degradation of the UDP-MurNAc-pentapeptide or the lipid carrier (e.g., undecaprenyl phosphate) can limit the reaction.
-
Presence of Inhibitors: Contaminants in your reagents or the presence of known this compound inhibitors can block the enzyme's function.
Q2: My this compound (MraY) activity is lower than expected. How can I optimize my reaction conditions?
To enhance enzyme activity, systematically evaluate and optimize the following components of your assay protocol. Refer to the table below for recommended starting concentrations and ranges.
-
pH: this compound (MraY) activity is pH-dependent. The optimal pH is typically around 7.5-8.5.[1]
-
Detergent Concentration: Detergents like Triton X-100 are often necessary to solubilize the lipid substrate and the membrane-bound enzyme. However, excessive concentrations can be inhibitory.
-
Divalent Cations: this compound (MraY) requires a divalent cation, typically MgCl₂, for its activity.[1] Ensure it is present at an optimal concentration.
-
Substrate Concentrations: Vary the concentrations of both the UDP-MurNAc-pentapeptide and the lipid carrier to find the saturating levels for your specific enzyme preparation.
Q3: I suspect my enzyme preparation has lost activity. How can I test this and what are the best practices for handling the enzyme?
Proper handling and storage are critical for maintaining this compound (MraY) activity.
-
Activity Check: Use a positive control with a known active enzyme preparation to confirm that your assay setup is working correctly.
-
Storage: Store the enzyme at the recommended temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
-
Purification: If you are purifying the enzyme yourself, ensure that the purification protocol effectively removes inhibitors and preserves the enzyme's structural integrity.[2][3]
Q4: How can I be sure that my substrates are not the source of the problem?
The quality and concentration of your substrates are paramount.
-
Purity: Use high-purity UDP-MurNAc-pentapeptide and undecaprenyl phosphate. Impurities can act as inhibitors.
-
Concentration Verification: Accurately determine the concentration of your substrate stocks.
-
Stability: Both substrates can be prone to degradation. Store them under the recommended conditions and avoid multiple freeze-thaw cycles. Consider preparing fresh dilutions for each experiment.
Q5: What are some known inhibitors of this compound (MraY) that could be affecting my assay?
Several compounds are known to inhibit this compound (MraY) activity. The presence of these, even in trace amounts, can significantly reduce your signal.
-
Muraymycins: A class of nucleoside-peptide antibiotics that target MraY.
-
Other Nucleoside Antibiotics: Several other natural product antibiotics are known to inhibit this enzyme.[4]
If you suspect contamination, consider using fresh, high-purity reagents.
Quantitative Data Summary
The following table summarizes typical reaction conditions for a this compound (MraY) assay, compiled from various sources. These values should serve as a starting point for optimization.
| Parameter | Recommended Concentration/Condition | Notes |
| Buffer | 50-200 mM Tris-HCl | pH is critical; optimize within the 7.5-8.5 range.[1][5] |
| pH | 7.5 - 8.5 | Enzyme activity is sensitive to pH.[1] |
| MgCl₂ | 25-50 mM | Essential divalent cation for enzyme activity.[1][5] |
| KCl | 50-100 mM | May be included to optimize ionic strength.[5] |
| Detergent | 0.2% - 0.5% Triton X-100 | Necessary for solubilization, but high concentrations can inhibit.[5] |
| UDP-MurNAc-pentapeptide | 10-100 µM | Substrate; concentration should be optimized.[5] |
| Undecaprenyl phosphate (C₅₅-P) | 25-400 µM | Lipid substrate; requires detergent for solubilization.[5] |
| Glycerol | 8% | Can be included to stabilize the enzyme.[5] |
| Temperature | 30-37 °C | Standard incubation temperature. |
| Incubation Time | 30-180 minutes | Should be within the linear range of the reaction.[1] |
Experimental Protocols
Key Experiment: In Vitro this compound (MraY) Activity Assay
This protocol describes a common method for measuring this compound (MraY) activity using a fluorescence-based assay.
Materials:
-
Purified or membrane-preparations of this compound (MraY) enzyme.
-
UDP-MurNAc-pentapeptide-DNS (dansylated substrate).
-
Undecaprenyl phosphate (C₅₅-P).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 25 mM MgCl₂, 0.2% Triton X-100, 8% glycerol.[5]
-
384-well microplate.
-
Fluorescence plate reader.
Methodology:
-
Prepare a reaction mixture in a 384-well microplate containing 10 µM dansylated UDP-MurNAc-pentapeptide and 50 µM undecaprenyl phosphate in the assay buffer.[5]
-
Initiate the reaction by adding the this compound (MraY) enzyme preparation to the reaction mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction, if necessary, by adding a quenching agent or by heat inactivation.
-
Measure the fluorescence enhancement resulting from the formation of the lipid-linked product (Lipid I-DNS) using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorescent label used (for dansyl, excitation is typically around 340 nm and emission around 520 nm).
-
Calculate the enzyme activity based on the increase in fluorescence over time, after subtracting the background fluorescence from a no-enzyme control.
Visualizations
This compound (MraY) Troubleshooting Workflow
References
- 1. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of the bacterial MraY translocase catalyzing the first membrane step of peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
how to solve substrate insolubility in PDAT reactions
Welcome to the technical support center for Phospholipid:Diacylglycerol Acyltransferase (PDAT) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on substrate insolubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound reaction shows low or no activity. What are the common causes?
A1: Low or no this compound activity can stem from several factors. A primary issue is often the poor solubility of the lipid substrates (phospholipids and diacylglycerol) in the aqueous assay buffer. Other potential causes include inactive enzyme, suboptimal assay conditions (pH, temperature), or the presence of inhibitors.
Troubleshooting Steps:
-
Verify Substrate Solubility: Ensure your lipid substrates are properly solubilized. Refer to the detailed guide on "Substrate Solubilization Strategies" below.
-
Check Enzyme Activity: Use a positive control with a known active this compound enzyme to confirm that your assay setup is working correctly.
-
Optimize Reaction Conditions: Systematically vary the pH and temperature of your assay to find the optimal conditions for your specific this compound enzyme.
-
Examine Reagent Purity: Impurities in substrates or other reagents can inhibit enzyme activity. Use high-purity reagents.
Q2: How can I improve the solubility of my phospholipid and diacylglycerol substrates?
A2: The hydrophobic nature of phospholipids and diacylglycerol makes their delivery in an aqueous enzyme assay challenging. Here are three common strategies to improve their solubility:
-
Detergent-Based Solubilization: Use of mild, non-ionic detergents to form micelles that encapsulate the lipid substrates.
-
Liposome-Based Delivery: Incorporation of substrates into lipid vesicles (liposomes) that can fuse with the enzyme or release the substrate in close proximity.
-
Cyclodextrin-Mediated Delivery: Encapsulation of lipid substrates within the hydrophobic core of cyclodextrins, which then deliver the substrate to the enzyme.
A detailed comparison of these methods is provided in the "Data Presentation" section.
Q3: Which detergent should I choose for my this compound assay, and at what concentration?
A3: The choice of detergent is critical to avoid denaturing the this compound enzyme.
-
Recommended Detergents: Mild, non-ionic detergents such as Triton™ X-100, Tween® 20, or octyl glucoside are generally preferred as they are less likely to disrupt protein structure.[1] Zwitterionic detergents like CHAPS can also be effective.[1]
-
Concentration: It is crucial to work at or slightly above the detergent's Critical Micelle Concentration (CMC). Below the CMC, the detergent exists as monomers and will not effectively solubilize the lipids. Significantly above the CMC, you risk forming an excess of empty micelles which can interfere with the reaction, or potentially denature the enzyme. The optimal concentration should be determined empirically for your specific enzyme and assay conditions.
Q4: Can I use a non-radioactive method to measure this compound activity?
A4: Yes, a fluorescence-based assay offers a reliable and sensitive alternative to radioactive methods. This assay utilizes a fluorescently labeled diacylglycerol substrate, such as NBD-DAG (nitrobenzoxadiazole-diacylglycerol). The formation of the fluorescent product, NBD-triacylglycerol (NBD-TAG), can be monitored over time.[2] A detailed protocol for this method is provided in the "Experimental Protocols" section.
Q5: My fluorescence-based this compound assay has high background fluorescence. How can I reduce it?
A5: High background fluorescence can be due to several factors:
-
Substrate Purity: Ensure the NBD-DAG substrate is of high purity and has not degraded.
-
Solvent Effects: The solvent used to dissolve the substrate can sometimes contribute to background fluorescence. Ensure you are using a high-purity solvent and that it is fully evaporated before starting the reaction.
-
Non-Enzymatic Reaction: Run a control reaction without the enzyme to determine the level of non-enzymatic NBD-TAG formation.
-
Detector Settings: Optimize the excitation and emission wavelengths and the gain settings on your fluorescence reader to maximize the signal-to-noise ratio.
Data Presentation: Substrate Solubilization Strategies
The following table summarizes the key characteristics of different methods for solubilizing hydrophobic substrates in this compound reactions.
| Method | Principle | Advantages | Disadvantages | Typical Working Concentration |
| Detergents (Non-ionic) | Formation of mixed micelles with lipid substrates. | Simple to prepare, effective at low concentrations. | Can inhibit or denature the enzyme at high concentrations. May interfere with downstream analysis. | At or slightly above the Critical Micelle Concentration (CMC). |
| Liposomes | Encapsulation of substrates within a lipid bilayer vesicle. | Biocompatible, can mimic a more natural membrane environment. Protects substrate from degradation.[3] | More complex to prepare, potential for slow substrate release, which may affect reaction kinetics. | Varies depending on the desired substrate concentration and liposome size. |
| Cyclodextrins | Encapsulation of the hydrophobic substrate within the cyclodextrin cavity. | High solubility, can enhance substrate availability.[4] | Can inhibit the enzyme by binding to the active site or sequestering the substrate.[5] | Varies depending on the type of cyclodextrin and the substrate. |
Experimental Protocols
Key Experiment: Fluorescence-Based this compound Activity Assay
This protocol is adapted from a method using NBD-DAG as a fluorescent substrate to provide a non-radioactive means of measuring this compound activity.[2]
Materials:
-
This compound enzyme preparation (e.g., microsomal fraction)
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.4), 1 mM EDTA, 1 mM MgCl₂
-
Phospholipid substrate (e.g., phosphatidylcholine)
-
Fluorescent diacylglycerol substrate: NBD-DAG
-
Stop Solution: Isopropanol:Diethyl Ether:Heptane (20:5:2, v/v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v)
-
Fluorescence imaging system for TLC plates
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the phospholipid substrate and NBD-DAG in a suitable organic solvent (e.g., diethyl ether).
-
In a glass tube, aliquot the desired amount of each substrate.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Resuspend the lipid film in the Assay Buffer by vortexing vigorously. The final concentration of the phospholipid should be in the range of 100-500 µM and NBD-DAG around 10-50 µM. For improved solubilization, a detergent can be added to the assay buffer at its CMC.
-
-
Enzyme Reaction:
-
Pre-warm the substrate solution and the enzyme preparation to the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding the this compound enzyme preparation to the substrate solution. The final reaction volume is typically 100-200 µL.
-
Incubate the reaction mixture at the chosen temperature for a set period (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 1 mL of the Stop Solution.
-
Vortex the mixture thoroughly to extract the lipids.
-
Centrifuge to separate the phases.
-
-
Product Analysis by TLC:
-
Spot a known volume of the organic (upper) phase onto a silica gel TLC plate.
-
Develop the TLC plate using the Developing Solvent until the solvent front is near the top.
-
Air-dry the TLC plate.
-
-
Quantification:
-
Visualize the fluorescent spots corresponding to NBD-DAG and the product, NBD-TAG, using a fluorescence imaging system.
-
Quantify the fluorescence intensity of the NBD-TAG spot.
-
Calculate the amount of product formed based on a standard curve of known amounts of NBD-TAG.
-
Mandatory Visualizations
Caption: The this compound reaction pathway for triacylglycerol synthesis.
Caption: Workflow for selecting a substrate solubilization method.
Caption: A logical troubleshooting guide for low this compound activity.
References
- 1. google.com [google.com]
- 2. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [ualberta.scholaris.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bridging of a substrate between cyclodextrin and an enzyme’s active site pocket triggers a unique mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescence-Based Enzyme Assays
Welcome to our technical support center for fluorescence-based enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is decreasing over time, even in my control wells. What is causing this?
This phenomenon is likely due to photobleaching, the photochemical destruction of a fluorophore upon exposure to light.[1][2] Repeated excitation of the fluorophore can cause it to enter a non-fluorescent state, leading to a progressive decrease in signal intensity.[3] This can be particularly problematic when attempting quantitative analysis as it can skew results.[1]
Troubleshooting Steps:
-
Minimize Light Exposure: Reduce the sample's exposure to the excitation light.[1] You can achieve this by:
-
Focusing on the sample using transmitted light before switching to fluorescence for image capture.
-
Using the minimum necessary exposure time and excitation intensity.
-
Acquiring data from a neighboring, unexposed area of the sample.
-
-
Use More Photostable Dyes: Some fluorophores are inherently more resistant to photobleaching.[1] Consider switching to a more robust dye if fading is persistent.
-
Incorporate Antifade Reagents: Mounting media containing antifade reagents can help to reduce photobleaching.
-
Create a Photobleaching Curve: To quantify the rate of photobleaching, you can create a curve by measuring the fluorescence intensity over time under constant illumination. This can be used to normalize your experimental data.[1]
Q2: I'm observing a non-linear relationship between fluorescence intensity and enzyme concentration. What could be the issue?
A common cause for non-linearity at higher concentrations is the Inner Filter Effect (IFE) .[4] The IFE occurs when components in the sample absorb either the excitation or emitted light, leading to a lower than expected fluorescence signal.[5][6] There are two types of inner filter effects: the primary IFE, which is the absorption of excitation light, and the secondary IFE, which is the absorption of emitted light.[5]
Troubleshooting Steps:
-
Dilute the Sample: The simplest way to mitigate the IFE is to dilute the sample to reduce the concentration of absorbing species.[6] As a general rule, the absorbance of the sample at the excitation wavelength should be less than 0.1.[6]
-
Optimize Wavelengths: If possible, select excitation and emission wavelengths that are not strongly absorbed by other components in your assay.
-
Use a Shorter Pathlength: Employing cuvettes with a shorter pathlength or using a front-face sample holder can reduce the distance light travels through the sample, thereby minimizing the IFE.[6]
-
Apply Correction Factors: Mathematical corrections can be applied to the data to account for the IFE, especially if the absorbance of the sample is known.
Q3: My assay is showing high background fluorescence. How can I reduce it?
High background fluorescence can stem from several sources, including the assay components themselves (autofluorescence) or the microplate.[7]
Troubleshooting Steps:
-
Check for Autofluorescent Compounds: Test compounds, buffers, and even the enzyme or substrate preparation can exhibit intrinsic fluorescence.[8][9] Running appropriate controls (e.g., buffer alone, compound alone) can help identify the source.
-
Use Appropriate Microplates: For fluorescence assays, black microplates are recommended as they minimize background and prevent crosstalk between wells.[10][11] White plates are generally used for luminescence assays.[10]
-
Optimize Filter/Wavelength Selection: Ensure your excitation and emission wavelengths are optimal for your fluorophore and that there is minimal spectral overlap with any interfering substances.[12] Using fluorophores with longer excitation and emission wavelengths (in the red or far-red spectrum) can often reduce background from autofluorescent compounds.[13]
-
Time-Resolved Fluorescence (TRF): If autofluorescence is a significant issue, consider using a TRF assay. This technique uses long-lifetime fluorophores and introduces a delay between excitation and emission detection, allowing short-lived background fluorescence to decay.[7]
Q4: Some of my test compounds are causing a decrease in fluorescence signal, mimicking inhibition. How can I identify these false positives?
This is a common issue caused by compound interference, which can manifest as either quenching or autofluorescence.[8] Quenching occurs when a compound absorbs the energy from the excited fluorophore, preventing it from emitting a photon.[8] Autofluorescence of a compound can also interfere if its emission spectrum overlaps with that of the assay's fluorophore.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound interference.
Experimental Protocols:
-
Autofluorescence Check:
-
Prepare a microplate with wells containing the assay buffer and the test compound at the same concentration used in the primary screen.
-
Read the fluorescence at the same excitation and emission wavelengths as the primary assay.
-
A significant signal indicates autofluorescence.
-
-
Quenching Assay:
-
Prepare a microplate with wells containing the assay buffer, the fluorescent product of the enzymatic reaction (at a concentration similar to that produced in the assay), and the test compound.
-
Read the fluorescence.
-
A decrease in fluorescence compared to a control without the test compound indicates quenching.
-
-
Orthogonal Assay:
-
Retest the compound using an assay with a different detection method (e.g., absorbance, luminescence) to confirm inhibition.[8]
-
Troubleshooting Guides
Issue: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution | Reference |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique. Prepare a master mix for reagents to be added to multiple wells to ensure consistency. | [11] |
| Temperature Fluctuations | Ensure the assay buffer and plate are at the recommended reaction temperature. Enzyme activity is highly dependent on temperature. | [11][14] |
| pH Variation | Use a suitable buffer at the optimal pH for the enzyme. Verify the pH of the final reaction mixture.[15][16] | [15][16] |
| Incomplete Reagent Mixing | Ensure all components are thoroughly mixed upon addition, especially for kinetic assays. Avoid introducing bubbles.[17] | [17] |
| Edge Effects in Microplates | To minimize evaporation from outer wells, which can concentrate reactants, consider not using the outermost wells for data points or filling them with buffer/water. | [17] |
| Instrument Settings | Optimize instrument settings such as gain, Z-height, and number of flashes for your specific assay to ensure you are in the linear range of detection.[18][19] | [18][19] |
Issue: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish true enzymatic activity from background.
Optimization Workflow:
Caption: Workflow for optimizing signal-to-noise ratio.
Experimental Protocols:
-
Enzyme Titration:
-
Prepare a series of reactions with a fixed, non-limiting substrate concentration and varying concentrations of the enzyme.
-
Incubate for a set period and measure the fluorescence.
-
Plot fluorescence versus enzyme concentration to determine the optimal enzyme concentration that gives a robust signal within the linear range of the assay.
-
-
Substrate Titration (for Km determination):
-
Prepare a series of reactions with a fixed enzyme concentration and varying concentrations of the substrate.
-
Measure the initial reaction velocity (the linear phase of product formation over time) for each substrate concentration.
-
Plot the initial velocity versus substrate concentration. This will allow you to determine the Michaelis-Menten constant (Km), which is the substrate concentration at half-maximal velocity (Vmax).[20] For many assays, using a substrate concentration at or below the Km provides good sensitivity.[14]
-
Quantitative Data Summary: Typical Assay Parameters
| Parameter | Typical Range | Considerations |
| Enzyme Concentration | 0.005 - 0.5 mg/mL | Should be in the linear range of the assay.[14] |
| Substrate Concentration | 0.0025 - 0.25 mM | Often set at or near the Km for inhibitor screening.[14] |
| pH | 6.0 - 8.5 | Highly enzyme-dependent; must be maintained with a suitable buffer.[15][21] |
| Temperature | 25 - 37 °C | Must be kept constant to ensure reproducible reaction rates. |
| Incubation Time | Varies | Should be within the initial linear rate of the reaction. |
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - DK [thermofisher.com]
- 2. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 4. static.horiba.com [static.horiba.com]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 7. revvity.com [revvity.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 10. berthold.com [berthold.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. tecan.com [tecan.com]
- 13. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 16. The effect of buffer pH on enzyme activity [ewadirect.com]
- 17. Fluorescence Microplate Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. youtube.com [youtube.com]
- 21. Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00566J [pubs.rsc.org]
strategies to prevent degradation of purified PDAT enzyme
Welcome to the technical support center for the purified Phospholipid:Diacylglycerol Acyltransferase (PDAT) enzyme. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of purified this compound enzyme and ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of purified this compound enzyme degradation?
A1: Purified this compound enzyme, being a membrane-associated protein, is susceptible to several factors that can lead to its degradation and loss of activity. The primary causes include:
-
Proteolysis: Endogenous proteases co-purified with this compound or introduced from the expression system can cleave the enzyme.
-
Oxidation: Sensitive amino acid residues in the enzyme can be oxidized, leading to a loss of function.
-
Aggregation: As a membrane protein, this compound can aggregate when removed from its native lipid environment, especially in the presence of inappropriate detergents or buffer conditions.
-
Temperature Instability: Like most enzymes, this compound is sensitive to high temperatures, which can cause denaturation.
-
pH Instability: Extreme pH values can alter the ionization state of amino acid residues, affecting the enzyme's structure and activity.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to denaturation and aggregation of the enzyme.[2]
Q2: What is the recommended short-term storage condition for purified this compound?
A2: For short-term storage (up to 24-48 hours), it is recommended to keep the purified this compound enzyme on ice or at 4°C. The enzyme should be in a suitable buffer containing stabilizing agents.
Q3: What are the best practices for long-term storage of purified this compound?
A3: For long-term storage, purified this compound should be stored at -80°C. To prevent degradation during freezing and storage, the following are recommended:
-
Cryoprotectants: Add glycerol to a final concentration of 10-50% to the purified enzyme solution. Glycerol helps to prevent the formation of ice crystals that can damage the protein structure.
-
Reducing Agents: Include a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to prevent oxidation.
-
Aliquoting: Store the enzyme in small, single-use aliquots to avoid multiple freeze-thaw cycles.[2]
Q4: How do detergents affect the stability of purified this compound?
A4: Detergents are crucial for solubilizing and purifying membrane-associated proteins like this compound. However, the choice and concentration of detergent are critical for maintaining stability.[3]
-
Harsh vs. Mild Detergents: Harsh ionic detergents can denature the enzyme, while milder non-ionic detergents are generally preferred for maintaining its structural and functional integrity.
-
Critical Micelle Concentration (CMC): It is important to work with detergent concentrations above their CMC to ensure the protein remains soluble in micelles. However, excessively high concentrations can also be detrimental.
Troubleshooting Guides
Issue 1: Low or No this compound Activity After Purification
| Possible Cause | Troubleshooting Step |
| Enzyme Denaturation during Purification | Ensure all purification steps are carried out at 4°C. Use a buffer with a pH known to be optimal for this compound activity (around 7.2).[1] |
| Presence of Proteases | Add a protease inhibitor cocktail to the lysis buffer and throughout the purification process.[4][5][6][7][8] |
| Incorrect Assay Conditions | Verify the pH, temperature, and substrate concentrations in your activity assay. The optimal temperature for many plant-derived enzymes is around 30°C. |
| Oxidation of the Enzyme | Include a reducing agent like DTT (1-5 mM) in all buffers during purification and storage. |
| Inhibitory Compounds from Purification | Ensure complete removal of elution agents (e.g., high salt, imidazole) by dialysis or buffer exchange. |
Issue 2: Purified this compound Precipitates or Aggregates Over Time
| Possible Cause | Troubleshooting Step |
| Inappropriate Buffer Conditions | Screen different buffers and pH values to find the optimal conditions for this compound solubility. |
| Low Protein Concentration | Concentrated protein solutions are often more stable. If possible, concentrate the purified this compound. |
| Suboptimal Detergent Concentration | Ensure the detergent concentration is above the CMC in all buffers. Consider screening different mild detergents. |
| Absence of Stabilizing Additives | Add glycerol (10-50%) to the final purified protein solution to enhance solubility and stability. |
Issue 3: Loss of this compound Activity After Freeze-Thaw Cycles
| Possible Cause | Troubleshooting Step |
| Ice Crystal Formation | Add a cryoprotectant like glycerol (at least 20%) to the storage buffer before freezing.[2] |
| Repeated Freeze-Thaw | Aliquot the purified enzyme into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[2] |
| Slow Freezing | Flash-freeze the aliquots in liquid nitrogen before transferring to -80°C for long-term storage. |
Data on this compound Enzyme Stability
The stability of purified this compound is influenced by several factors. The following table summarizes key conditions and their effects on enzyme stability.
| Parameter | Condition | Effect on this compound Stability | Recommendation |
| Temperature | 4°C | Stable for short-term storage (days). | Recommended for immediate use. |
| -20°C | Moderate stability, risk of ice crystal damage. | Use with cryoprotectants for mid-term storage. | |
| -80°C | High stability for long-term storage (months to years). | Optimal for long-term storage, especially with cryoprotectants. | |
| pH | 6.0 - 8.0 | Generally stable. | Maintain pH within this range; optimal activity is often around pH 7.2.[1] |
| < 6.0 or > 8.0 | Potential for denaturation and loss of activity. | Avoid extreme pH values. | |
| Additives | Glycerol (10-50%) | Increases stability, prevents aggregation and ice crystal formation. | Highly recommended for storage, especially for freezing. |
| DTT/β-mercaptoethanol | Prevents oxidation of cysteine residues. | Recommended in all buffers during purification and storage. | |
| Protease Inhibitors | Prevents proteolytic degradation. | Essential during the initial stages of purification.[4][5][6][7][8] | |
| Freeze-Thaw Cycles | Multiple Cycles | Can lead to significant loss of activity due to denaturation and aggregation.[2] | Aliquot into single-use tubes to avoid repeated cycles. |
Experimental Protocols
This compound Activity Assay (Fluorescence-Based)
This protocol is adapted from a fluorescence-based method for quantifying this compound activity.
Materials:
-
Purified this compound enzyme
-
Assay Buffer: 100 mM potassium phosphate, pH 7.2
-
Substrate 1: Phosphatidylcholine (PC)
-
Substrate 2: Nitrobenzoxadiazole-labeled diacylglycerol (NBD-DAG)
-
Reaction termination solution: Chloroform/Methanol (2:1, v/v)
-
Thin Layer Chromatography (TLC) plate
-
TLC developing solvent: Hexane/Diethyl ether/Acetic acid (70:30:1, v/v/v)
-
Fluorescence imager
Procedure:
-
Prepare a reaction mixture containing assay buffer, PC, and NBD-DAG in a microcentrifuge tube.
-
Initiate the reaction by adding the purified this compound enzyme to the mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the chloroform/methanol solution.
-
Vortex the tube and centrifuge to separate the organic and aqueous phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the NBD-labeled triacylglycerol (TAG) product using a fluorescence imager.
-
Quantify the fluorescence intensity of the NBD-TAG spot to determine enzyme activity.
Visualizations
Caption: Factors contributing to the degradation of purified this compound enzyme.
Caption: Experimental workflow for assessing the stability of purified this compound enzyme.
References
- 1. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Protease Inhibitor Cocktail solution (plant cell & tissue extract use) | Hello Bio [hellobio.com]
- 5. stellarscientific.com [stellarscientific.com]
- 6. abbexa.com [abbexa.com]
- 7. Protease Inhibitor Cocktail for Plant Cell and Tissue Lysates [gbiosciences.com]
- 8. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
Technical Support Center: Interpreting Complex Data from PDAT Kinetic Assays
Welcome to the technical support center for Phospholipid:diacylglycerol acyltransferase (PDAT) kinetic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, data interpretation, and troubleshooting common issues encountered during the analysis of this compound kinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound, or Phospholipid:diacylglycerol acyltransferase, is an enzyme that plays a crucial role in the biosynthesis of triacylglycerols (TAGs), which are the primary form of energy storage in eukaryotic cells. It catalyzes the transfer of an acyl group from a phospholipid to a diacylglycerol (DAG) molecule, forming TAG. This is a key step in lipid metabolism.
Q2: What are the key substrates and products of the this compound-catalyzed reaction?
A2: The primary substrates for this compound are a phospholipid (e.g., phosphatidylcholine) and 1,2-diacylglycerol (DAG). The products of the reaction are a triacylglycerol (TAG) and a lysophospholipid.
Q3: Why is it important to study the kinetics of this compound?
A3: Studying the kinetics of this compound is essential for understanding how its activity is regulated and how it contributes to overall lipid homeostasis. In drug development, understanding the kinetic parameters of this compound can aid in the design of inhibitors or activators that modulate TAG synthesis for therapeutic purposes, such as in metabolic diseases.
Q4: What are the typical readouts in a this compound kinetic assay?
A4: this compound kinetic assays typically measure the rate of product formation (TAG or lysophospholipid) over time. This can be achieved using various detection methods, including fluorescence-based assays with labeled substrates or chromatographic separation and quantification of the products.
Troubleshooting Guides
Encountering issues during your this compound kinetic assays is not uncommon, especially when working with lipid substrates. This guide provides solutions to some of the most frequent problems.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Enzyme Activity | 1. Inactive Enzyme: Improper storage or handling has led to denaturation. 2. Substrate Degradation: Phospholipid or DAG substrates have degraded. 3. Incorrect Buffer Conditions: pH, ionic strength, or presence of inhibitors is not optimal. 4. Substrate Insolubility: Lipid substrates are not properly solubilized in the assay buffer. | 1. Ensure the enzyme is stored at the recommended temperature and handled on ice. Perform a protein concentration assay to confirm enzyme quantity. 2. Use fresh, high-quality lipid substrates. Store them under inert gas and at the recommended temperature to prevent oxidation. 3. Verify the pH and composition of the assay buffer. Ensure there are no contaminating detergents or other chemicals that might inhibit the enzyme. 4. Prepare lipid substrates as vesicles or micelles using sonication or extrusion. The use of a small amount of a non-inhibitory detergent may be necessary. |
| High Background Signal | 1. Substrate Autofluorescence/Signal: The labeled substrate exhibits high intrinsic signal. 2. Non-enzymatic Reaction: Spontaneous transfer of the acyl group or degradation of the substrate is occurring. 3. Contaminating Enzymes: The enzyme preparation may contain other lipases or acyltransferases. | 1. Run a control reaction without the enzyme to determine the background signal from the substrate alone and subtract it from the experimental values. 2. Include a no-enzyme control to measure the rate of any non-enzymatic reaction. 3. Purify the this compound enzyme to a higher degree. Use specific inhibitors for potentially contaminating enzymes if known. |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: The concentration of one or both substrates is limiting and is being consumed rapidly. 2. Product Inhibition: The accumulation of TAG or lysophospholipid is inhibiting the enzyme. 3. Enzyme Instability: The enzyme is losing activity over the time course of the assay. | 1. Use a lower enzyme concentration or a higher initial substrate concentration. Ensure that less than 10-15% of the substrate is consumed during the linear phase of the reaction. 2. Measure the initial velocity of the reaction where product concentration is minimal. If necessary, perform experiments to characterize the inhibitory effects of the products. 3. Perform a control incubation of the enzyme in the assay buffer without substrate to check for time-dependent inactivation. |
| Poor Reproducibility | 1. Inconsistent Substrate Preparation: Variability in the size and homogeneity of lipid vesicles or micelles. 2. Pipetting Errors: Inaccurate dispensing of enzyme or substrates, especially viscous lipid solutions. 3. Temperature Fluctuations: Inconsistent incubation temperatures between experiments. | 1. Standardize the protocol for substrate preparation, including sonication/extrusion time and power. 2. Use calibrated pipettes with tips appropriate for viscous liquids. Prepare master mixes to minimize pipetting variations. 3. Use a temperature-controlled incubator or water bath and ensure all components are pre-warmed to the assay temperature. |
Experimental Protocols
Fluorescence-Based this compound Kinetic Assay
This protocol is adapted from a method using a fluorescently labeled diacylglycerol substrate.
Materials:
-
Purified this compound enzyme
-
Phosphatidylcholine (PC)
-
Fluorescently labeled diacylglycerol (e.g., NBD-DAG)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Solvent for lipids (e.g., chloroform or ethanol)
-
Thin Layer Chromatography (TLC) plates and developing solvent
-
Fluorescence plate reader or TLC scanner
Procedure:
-
Substrate Preparation:
-
In a glass vial, mix the desired amounts of PC and fluorescently labeled DAG in the appropriate solvent.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in the assay buffer by vortexing followed by sonication on ice to form small unilamellar vesicles (SUVs).
-
-
Enzyme Reaction:
-
Pre-warm the substrate solution and the assay buffer to the desired reaction temperature (e.g., 37°C).
-
In a microcentrifuge tube or a microplate well, add the assay buffer and the substrate solution.
-
Initiate the reaction by adding a small volume of the purified this compound enzyme. The final volume should be kept constant across all reactions.
-
Incubate the reaction at the chosen temperature for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction at each time point by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Vortex thoroughly to extract the lipids into the organic phase.
-
Centrifuge to separate the phases and carefully collect the lower organic phase.
-
-
Product Detection and Quantification:
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the fluorescently labeled DAG (substrate) from the fluorescently labeled TAG (product).
-
Visualize and quantify the fluorescent spots using a TLC scanner or a fluorescence plate reader after scraping the spots and eluting the lipid.
-
-
Data Analysis:
-
Calculate the amount of product formed at each time point.
-
Plot the product concentration versus time to obtain the reaction progress curve.
-
Determine the initial velocity (v₀) from the linear portion of the curve.
-
Repeat the assay with varying substrate concentrations to determine the kinetic parameters Vmax and Km by fitting the data to the Michaelis-Menten equation.
-
Data Presentation
The following tables provide hypothetical quantitative data for a typical this compound kinetic assay for illustrative purposes.
Table 1: Initial Velocity Data for this compound at Varying Substrate Concentrations
| [Phosphatidylcholine] (µM) | [Diacylglycerol] (µM) | Initial Velocity (µM/min) |
| 50 | 5 | 1.2 |
| 50 | 10 | 2.1 |
| 50 | 25 | 4.0 |
| 50 | 50 | 6.5 |
| 50 | 100 | 9.1 |
| 50 | 200 | 11.5 |
Table 2: Kinetic Parameters of this compound from Different Sources
| Enzyme Source | Km (Diacylglycerol) (µM) | Vmax (µM/min/mg) |
| Yeast (S. cerevisiae) | 85 | 150 |
| Plant (A. thaliana) | 45 | 250 |
| Mammalian (Human) | 60 | 200 |
Mandatory Visualizations
Caption: Experimental workflow for a fluorescence-based this compound kinetic assay.
Caption: Simplified signaling pathway of triacylglycerol (TAG) synthesis involving this compound.
selecting the appropriate expression system for PDAT
This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the appropriate expression system for Phospholipid:diacylglycerol Acyltransferase (PDAT), a key enzyme in triacylglycerol (TAG) synthesis. Given that this compound is often a membrane-associated protein, special considerations are required for successful recombinant expression and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the choice of expression system so critical?
Phospholipid:diacylglycerol Acyltransferase (this compound) is an enzyme that catalyzes the final, acyl-CoA-independent step in the synthesis of triacylglycerols (TAGs).[1] TAGs are crucial lipids for energy storage. As this compound is typically an integral or membrane-associated protein, expressing it in a recombinant host requires a system that can handle the hydrophobic nature of the protein, ensure its correct folding within a lipid environment, and perform any necessary post-translational modifications (PTMs) to yield a functionally active enzyme. The wrong choice of system can lead to low or no expression, misfolded and insoluble protein aggregates (inclusion bodies), or inactive protein, wasting significant time and resources.
Q2: What are the primary expression systems to consider for a membrane protein like this compound?
There are four primary systems used for recombinant protein expression: bacterial (E. coli), yeast (Pichia pastoris, Saccharomyces cerevisiae), insect cells (Sf9, High Five™), and mammalian cells (HEK293, CHO). Each presents a unique balance of yield, cost, speed, and capability to produce complex, correctly folded eukaryotic proteins. For a membrane protein like this compound, eukaryotic systems like yeast, insect, and mammalian cells are often preferred over bacteria.
Q3: Can functional this compound be expressed in Escherichia coli?
While E. coli is a cost-effective, rapid, and high-yield system, it poses significant challenges for most eukaryotic membrane proteins like this compound.[2][3]
-
Lack of PTMs: E. coli cannot perform typical eukaryotic post-translational modifications (e.g., glycosylation) which may be essential for this compound folding and function.
-
Inclusion Bodies: The hydrophobic nature of membrane proteins often leads to misfolding and aggregation into insoluble inclusion bodies when expressed in the bacterial cytoplasm.[3] While protocols exist for refolding proteins from inclusion bodies, they are often complex and result in low yields of active protein.[3]
-
Toxicity: Overexpression of a membrane protein can saturate the host's membrane insertion machinery, leading to cell toxicity and reduced growth.[4]
Despite these challenges, if the goal is to produce a specific soluble domain of this compound or if PTMs are not required, E. coli expression with optimized conditions (e.g., lower temperature, specialized strains like Lemo21(DE3) or C41/C43(DE3)) can be attempted.[2]
Q4: Why are yeast systems, particularly Pichia pastoris, a good starting point for this compound expression?
Yeast systems, especially Pichia pastoris, offer a robust and cost-effective platform for producing eukaryotic proteins.[5]
-
Eukaryotic Folding & PTMs: As a eukaryote, Pichia possesses the cellular machinery for proper protein folding, disulfide bond formation, and some PTMs like glycosylation.[5][6]
-
High-Density Cultures: P. pastoris can be grown to very high cell densities in fermenters, leading to high protein yields.[5][7]
-
Strong, Inducible Promoter: The methanol-inducible AOX1 promoter allows for tight regulation of expression, separating the cell growth phase from the protein production phase, which minimizes protein toxicity.[5][8]
-
Secretion: The use of secretion signals can direct the protein into the culture medium, simplifying purification.[6][7]
Q5: When should I choose insect or mammalian cells for expressing this compound?
Insect and mammalian cells are premium systems reserved for proteins that are particularly difficult to express in simpler hosts or require complex, human-like PTMs for activity.
-
Insect Cells (Baculovirus Expression Vector System - BEVS): This system is excellent for producing high yields of complex eukaryotic proteins, including membrane proteins.[9][10] It provides more complex PTMs than yeast, though they differ slightly from those in mammals.[9] The system is generally easier and less expensive to handle than mammalian cell culture.[2]
-
Mammalian Cells: This is the gold standard for producing proteins that require authentic, native-like folding and complete human-like PTMs.[6] This is often critical for therapeutic proteins or for functional assays where precise modification is key. However, this system is the most expensive, complex, and time-consuming.[6]
Comparison of Expression Systems for this compound
The following table summarizes the key characteristics of each major expression system for the production of a membrane protein like this compound. Yields are typical estimates and can vary significantly based on the specific protein and optimization efforts.
| Feature | E. coli | Yeast (P. pastoris) | Insect Cells (BEVS) | Mammalian Cells (CHO, HEK293) |
| Typical Yield | 1-100 mg/L (often insoluble) | 10-1000 mg/L | 1-10 mg/L | 1-50 mg/L |
| Post-Translational Modifications | None | Simple Glycosylation, Disulfide Bonds | Complex Glycosylation (non-mammalian), Phosphorylation | Human-like, Complex PTMs |
| Folding Environment | Reducing cytoplasm, risk of inclusion bodies | Oxidizing ER, chaperones available | Eukaryotic, ER and chaperones | Most authentic eukaryotic environment |
| Cost | Very Low | Low to Moderate | High | Very High |
| Time to First Protein | ~1-2 weeks | ~3-6 weeks | ~4-8 weeks | ~6-10+ weeks |
| Scalability | Excellent | Excellent | Good | Moderate to Good |
| Primary Use Case for this compound | Soluble domains, high-throughput screening (if active) | Structural studies, enzyme kinetics, large-scale production | Functional assays, structural studies for complex variants | Therapeutic development, complex functional/interaction studies |
Decision & Experimental Workflow Diagrams
The process of selecting an expression system and proceeding with the experiment can be visualized as a logical workflow.
Caption: A flowchart to guide the selection of an appropriate expression system for this compound.
Caption: A high-level overview of the experimental steps from gene to functional protein.
Troubleshooting Guide
Problem: Low or No this compound Expression
| Possible Cause | Suggested Solution | System |
| Codon Bias | Synthesize the gene with codons optimized for the host organism (e.g., P. pastoris or Spodoptera frugiperda). | All |
| Inefficient Promoter | Ensure a strong, inducible promoter is used (e.g., AOX1 for Pichia, Polyhedrin for baculovirus).[5][10] | Yeast, Insect |
| Suboptimal Induction | Optimize inducer concentration (e.g., methanol for Pichia), temperature, and induction time. A time-course experiment is recommended.[3][11] | All |
| Plasmid/Bacmid Instability | Verify the integrity of your expression vector or bacmid DNA before starting large cultures.[4] | All |
| Protein Toxicity | Use a tightly regulated promoter. Lower the induction temperature (e.g., 18-25°C) to slow down protein production and reduce stress on the host cell.[4][12] | E. coli, Yeast |
Problem: this compound is Expressed but Insoluble or Inactive
| Possible Cause | Suggested Solution | System |
| Inclusion Body Formation | Lower induction temperature (16-25°C) and reduce inducer concentration. Co-express molecular chaperones. Switch to a eukaryotic system.[3][12] | E. coli |
| Improper Folding | Ensure expression is targeted to the membrane. If using a eukaryotic system, confirm the presence of signal peptides for ER translocation. | All |
| Incorrect or Missing PTMs | The host system may lack the required machinery. If specific PTMs are essential, switch to a more advanced system (Yeast -> Insect -> Mammalian). | All |
| Protein Degradation | Add protease inhibitors during cell lysis and purification steps.[11] Keep samples cold at all times. | All |
| Harsh Solubilization | Screen a panel of mild detergents (e.g., DDM, LDAO, Fos-Choline) to find one that extracts the protein while maintaining its activity.[13] | All |
Key Experimental Protocols
Protocol 1: Expression of this compound in Pichia pastoris
This protocol provides a general framework for expressing a His-tagged this compound variant in P. pastoris X-33 using the pPICZα A vector for secreted expression.
-
Gene Cloning:
-
Synthesize the this compound gene with codon optimization for Pichia pastoris.
-
Clone the gene in-frame with the α-factor secretion signal and C-terminal His-tag in the pPICZα A vector.
-
Linearize the recombinant plasmid with a restriction enzyme (e.g., PmeI) to facilitate genomic integration.[8]
-
-
Transformation:
-
Screening for High-Expressing Clones:
-
Pick 12-24 individual colonies and grow them in 5 mL of BMGY medium.
-
Induce expression by pelleting the cells and resuspending them in 5 mL of BMMY medium (containing 0.5% methanol).
-
Induce for 48-72 hours, adding methanol to 0.5% every 24 hours.
-
Analyze the supernatant for expressed protein via SDS-PAGE and Western blot (anti-His).
-
-
Large-Scale Expression:
-
Inoculate 1 liter of BMGY with the best-performing clone and grow to an OD600 of 2-6.
-
Harvest cells by centrifugation (1500 x g, 5 min) and resuspend in 200 mL of BMMY to induce.
-
Incubate at 28-30°C with vigorous shaking for 72 hours, maintaining induction with 0.5% methanol every 24 hours.
-
Harvest the supernatant containing the secreted this compound by centrifuging the culture at 3,000 x g for 10 minutes.
-
Protocol 2: Solubilization and Purification of Membrane-Associated this compound
This protocol assumes this compound is expressed as an integral membrane protein and requires extraction with detergent.
-
Membrane Preparation:
-
Harvest cells expressing this compound by centrifugation.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
-
Lyse cells using a high-pressure homogenizer or sonication.
-
Perform a low-speed spin (10,000 x g, 20 min) to pellet cell debris.
-
Collect the supernatant and perform an ultracentrifugation step (100,000 x g, 1 hour) to pellet the cell membranes.
-
-
Detergent Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) containing a mild detergent (e.g., 1% n-dodecyl-β-D-maltoside, DDM).
-
Stir gently at 4°C for 1-2 hours.
-
Perform another ultracentrifugation step (100,000 x g, 1 hour) to pellet any insoluble material. The supernatant now contains the solubilized protein-detergent complexes.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with wash buffer (solubilization buffer + 0.05% DDM + 20 mM imidazole).
-
Load the solubilized protein onto the column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound using an elution buffer (wash buffer with 250-500 mM imidazole).
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted fractions.
-
Load the concentrated protein onto a SEC column (e.g., Superdex 200) pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM) to further purify the protein and remove aggregates.
-
Protocol 3: this compound Enzymatic Activity Assay
This protocol is a general guide for a fluorescence-based assay to measure this compound activity.
-
Reagents:
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.4), 5 mM MgCl₂.
-
Substrates:
-
Phosphatidylcholine (PC) liposomes.
-
Diacylglycerol (DAG) containing a fluorescent fatty acid (e.g., NBD-DAG).
-
-
Enzyme: Purified recombinant this compound.
-
-
Procedure:
-
Prepare a reaction mixture in a microplate well containing assay buffer and substrates (e.g., 200 µM PC, 25 µM NBD-DAG).
-
Initiate the reaction by adding a known amount of purified this compound enzyme to the mixture.
-
Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 15-30 minutes).
-
Stop the reaction by adding a chloroform:methanol (2:1, v/v) solution.
-
-
Analysis:
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase, which contains the lipids.
-
Separate the lipids using Thin-Layer Chromatography (TLC).
-
Visualize the fluorescent product (NBD-Triacylglycerol) under UV light.
-
Quantify the fluorescence of the product spot using an imaging system. The enzyme activity can be expressed as moles of product formed per unit time per amount of enzyme.[14]
-
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. The high-throughput production of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KG [thermofisher.com]
- 5. google.com [google.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Production of recombinant protein in Pichia pastoris by fermentation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 11. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 12. google.com [google.com]
- 13. Expression, Solubilization, and Purification of Bacterial Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
The Dance of Acyltransferases: A Comparative Guide to Substrate Competition in Triacylglycerol Synthesis
For researchers, scientists, and drug development professionals, understanding the intricate interplay of enzymes in lipid metabolism is paramount. This guide provides an objective comparison of Phospholipid:diacylglycerol acyltransferase (PDAT) and its primary competitor, Diacylglycerol acyltransferase (DGAT), in the crucial final step of triacylglycerol (TAG) synthesis. We delve into their substrate preferences, kinetic disparities, and the experimental methodologies used to elucidate their distinct roles.
Triacylglycerols, the primary form of energy storage in eukaryotes, are synthesized in a final step that involves the acylation of diacylglycerol (DAG). Two key enzyme families orchestrate this reaction: the acyl-CoA-dependent Diacylglycerol acyltransferases (DGATs) and the acyl-CoA-independent Phospholipid:diacylglycerol acyltransferases (PDATs). While both contribute to the overall TAG pool, their differing substrate specificities and reaction mechanisms create a competitive environment for their common substrate, DAG. This competition is a critical regulatory point in lipid homeostasis and a key area of investigation for therapeutic intervention in metabolic diseases.
At the Crossroads of Lipid Metabolism: this compound vs. DGAT
The fundamental difference between this compound and DGAT lies in their acyl donor. DGAT utilizes activated fatty acids from the acyl-CoA pool, directly linking cellular fatty acid metabolism to TAG synthesis. In contrast, this compound uniquely employs phospholipids, such as phosphatidylcholine (PC), as the source of the acyl group it transfers to DAG. This not only provides an alternative route for TAG synthesis but also implicates this compound in membrane remodeling and the turnover of membrane lipids.[1][2][3][4]
The competition for the DAG pool is influenced by the cellular context, including the availability of acyl-CoA and phospholipids, as well as the specific isoforms of DGAT and this compound expressed. Studies in various organisms, from yeast to plants, have revealed that the relative contributions of these enzymes to TAG synthesis can vary significantly depending on the physiological state and tissue type.[5] For instance, in some plant species, DGAT is the dominant enzyme for TAG accumulation in seeds, while this compound plays a more prominent role in other tissues or under specific environmental conditions.[6]
A Tale of Two Pathways
The distinct mechanisms of this compound and DGAT are central to understanding their competitive relationship. The following diagram illustrates the convergence of their pathways on the synthesis of triacylglycerol.
Figure 1: Competing pathways for the final step of triacylglycerol synthesis.
Quantitative Comparison of Substrate Preferences
While comprehensive kinetic data (Km and kcat) for direct comparison of this compound and DGAT across various species is still an active area of research, existing studies provide valuable insights into their substrate preferences. The following tables summarize qualitative and semi-quantitative findings from studies on plant-based enzymes.
Table 1: Acyl-CoA Donor Preference of DGAT Isoforms
| Enzyme Source | Preferred Acyl-CoA Donor | Lesser Preferred Acyl-CoA Donor | Reference |
| Sunflower (Helianthus annuus) | 18:2-CoA | 18:1-CoA | [1] |
| Safflower (Carthamus tinctorius) | 18:1-CoA | 18:2-CoA | [1] |
Table 2: Phospholipid Acyl Donor Preference of this compound
| Enzyme Source | Preferred Phospholipid Donor | Comments | Reference |
| Sunflower & Safflower | 18:2-Phosphatidylcholine | Acyl groups at the sn-2 position are utilized at a much higher rate. | [1] |
| Arabidopsis thaliana | Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) | Exhibits strong preference for PE and PC. | [2] |
Table 3: General Substrate Affinities (Km)
| Enzyme | Substrate | Apparent Km (µM) | Organism/Source | Reference |
| DGAT1 | Diacylglycerol | 15 - 40 | General (Animal/Plant) | [3] |
| DGAT1 | Oleoyl-CoA | >100 | Insect Cells | [7] |
| DGAT2 | Oleoyl-CoA | 0 - 50 | Insect Cells | [7] |
Note: The provided Km values for DGAT1 and DGAT2 with Oleoyl-CoA are concentration ranges where the respective enzymes show higher activity, suggesting different affinities.
Experimental Protocols
The characterization of this compound and DGAT activities and their substrate specificities relies on robust in vitro enzyme assays. Below are detailed methodologies for performing such assays.
Experimental Workflow: In Vitro Acyltransferase Assay
Figure 2: A generalized workflow for determining acyltransferase activity in vitro.
Protocol 1: In Vitro DGAT Activity Assay (Fluorescence-Based)
This protocol is adapted from a method utilizing a fluorescently labeled acyl-CoA substrate.[1][4]
1. Materials:
- Microsomal protein fraction containing DGAT activity.
- 1,2-Dioleoyl-sn-glycerol (DAG).
- NBD-palmitoyl-CoA (fluorescent acyl-CoA substrate).
- Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 1 mg/mL BSA.
- Chloroform/Methanol (2:1, v/v).
- Thin Layer Chromatography (TLC) plates (silica gel G).
- TLC Developing Solvent: Hexane/Diethyl ether/Acetic acid (80:20:1, v/v/v).
- Fluorescence imaging system.
2. Procedure:
- Prepare the reaction mixture in a microcentrifuge tube by adding the following in order:
- Assay Buffer.
- DAG (dissolved in a small volume of ethanol or acetone).
- Microsomal protein (e.g., 20-100 µg).
- Pre-incubate the mixture at 30°C for 5 minutes.
- Initiate the reaction by adding NBD-palmitoyl-CoA.
- Incubate the reaction at 30°C for 15-30 minutes with gentle shaking.
- Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1).
- Vortex thoroughly and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Resuspend the dried lipids in a small volume of chloroform.
- Spot the lipid extract onto a TLC plate.
- Develop the TLC plate in the developing solvent until the solvent front is near the top.
- Air dry the TLC plate.
- Visualize and quantify the fluorescent triacylglycerol (NBD-TAG) spot using a fluorescence imaging system.
Protocol 2: In Vitro this compound Activity Assay (Radiolabeled)
This protocol is based on the use of a radiolabeled phospholipid as the acyl donor.[1][4]
1. Materials:
- Microsomal protein fraction containing this compound activity.
- 1,2-Dioleoyl-sn-glycerol (DAG).
- [14C]-labeled phosphatidylcholine (e.g., 1-palmitoyl-2-[1-14C]oleoyl-sn-glycero-3-phosphocholine).
- Assay Buffer: 50 mM HEPES-KOH (pH 7.2), 0.2 M sucrose.
- Chloroform/Methanol (2:1, v/v).
- Thin Layer Chromatography (TLC) plates (silica gel G).
- TLC Developing Solvent: Hexane/Diethyl ether/Acetic acid (70:30:1, v/v/v).
- Scintillation counter or phosphorimager.
2. Procedure:
- In a glass tube, dry down the [14C]-labeled phosphatidylcholine and DAG from their organic solvents under a stream of nitrogen.
- Add the assay buffer and sonicate briefly to form a substrate suspension.
- Add the microsomal protein to the substrate suspension to start the reaction.
- Incubate at 30°C for 30-60 minutes with shaking.
- Stop the reaction by adding 2 mL of chloroform/methanol (2:1).
- Vortex and centrifuge to separate the phases.
- Collect the lower organic phase.
- Wash the organic phase with 0.9% NaCl solution.
- Dry the washed organic phase under nitrogen.
- Resuspend the lipid extract in chloroform and spot onto a TLC plate.
- Develop the TLC plate in the developing solvent.
- Visualize the radiolabeled TAG spot using a phosphorimager or by scraping the corresponding silica from the plate and quantifying using a scintillation counter.
Concluding Remarks
The substrate competition between this compound and DGAT represents a fascinating and physiologically significant aspect of lipid metabolism. Their distinct substrate requirements and reaction mechanisms allow for a nuanced regulation of triacylglycerol synthesis, responding to the dynamic cellular environment. While DGAT provides a direct route from newly synthesized or imported fatty acids to storage lipids, this compound offers a unique pathway that is intrinsically linked to membrane lipid composition and turnover.
Further research, particularly focused on obtaining comprehensive kinetic parameters for these enzymes from various organisms and tissues, will be crucial for a more complete understanding of their competitive dynamics. The development and application of advanced analytical techniques, such as fluorescence-based assays, will undoubtedly facilitate these investigations. For researchers in drug development, a deeper appreciation of this enzymatic competition opens new avenues for designing targeted therapies for a range of metabolic disorders.
References
- 1. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A NOVEL ASSAY OF ACYL-COA:DIACYLGLYCEROL ACYLTRANSFERASE ACTIVITY UTILIZING FLUORESCENT SUBSTRATE(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 6. All members of the Arabidopsis DGAT and this compound acyltransferase families operate during high and low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating PDAT Gene Knockout: A Comparative Guide to Southern Blot Analysis and Its Alternatives
For researchers, scientists, and drug development professionals, the successful validation of a gene knockout is a critical step in ensuring the reliability of subsequent experiments and data. This guide provides an objective comparison of Southern blot analysis with alternative methods for validating the knockout of the Phospholipid:Diacylglycerol Acyltransferase (PDAT) gene, supported by experimental data and detailed protocols.
The this compound gene family plays a crucial role in triacylglycerol (TAG) synthesis, which is vital for cellular energy balance, lipid homeostasis, and stress responses in various organisms, including plants and yeast.[1][2] Knocking out the this compound gene allows researchers to investigate its specific functions in these processes. However, robust validation is essential to confirm the successful disruption of the gene.
Comparing Knockout Validation Techniques
Several molecular techniques can be employed to validate a gene knockout. The choice of method often depends on the specific requirements of the experiment, including the desired level of detail, throughput, and available resources. Below is a comparison of common techniques for validating a this compound gene knockout.
| Technique | Principle | Information Provided | Pros | Cons |
| Southern Blot Analysis | Detects specific DNA sequences in a complex mixture by hybridization with a labeled probe after restriction enzyme digestion and gel electrophoresis.[3] | Confirms the absence or alteration of the target gene at the genomic level, including large deletions or rearrangements. | - Gold standard for proving gene knockout. - Can detect unexpected genomic rearrangements. | - Time-consuming and labor-intensive. - Requires large amounts of high-quality genomic DNA. - Often involves hazardous materials like radioactivity.[4] |
| Polymerase Chain Reaction (PCR) | Amplifies a specific DNA region using primers flanking the target site.[5] | Indicates the presence or absence of the target gene. Can detect small insertions or deletions (indels) by changes in amplicon size.[6][7] | - Fast and relatively inexpensive. - Requires only small amounts of DNA. | - May not detect large deletions if primers are within the deleted region. - Can be prone to artifacts and false positives. |
| Quantitative PCR (qPCR) | Measures the amount of a specific DNA or RNA sequence in real-time.[6] | Quantifies the copy number of the target gene or the expression level of its corresponding mRNA.[8] | - Highly sensitive and quantitative. - High throughput. | - Does not provide information about the location or integrity of the gene. - Requires careful design of primers and reference genes for accurate normalization.[6] |
| Western Blot Analysis | Detects the presence and quantity of a specific protein using antibodies.[9] | Confirms the absence of the protein product of the knocked-out gene.[6] | - Directly assesses the functional consequence of the knockout at the protein level. | - Absence of protein does not definitively prove gene knockout at the DNA level (e.g., gene could be silenced). - Dependent on the availability of a specific and sensitive antibody.[10] |
| Sanger Sequencing | Determines the precise nucleotide sequence of a DNA fragment.[6] | Confirms the specific mutation (e.g., frameshift, premature stop codon) introduced by the knockout.[5] | - Provides the most detailed information at the sequence level. | - Can be expensive and time-consuming for screening multiple clones. - May not be practical for detecting large deletions. |
Experimental Protocol: Southern Blot Analysis for this compound Gene Knockout Validation
This protocol outlines the key steps for validating a this compound gene knockout using Southern blot analysis.
1. Genomic DNA (gDNA) Extraction and Quantification:
-
Isolate high-quality gDNA from both the wild-type (WT) control and the putative this compound knockout (KO) samples.
-
Quantify the concentration and assess the purity of the extracted gDNA using a spectrophotometer.
2. Restriction Enzyme Digestion:
-
Digest 10-20 µg of gDNA from each sample with a suitable restriction enzyme. The choice of enzyme is critical and should be based on the genomic sequence of the this compound locus to generate fragments of predictable sizes for both the WT and KO alleles.
-
Incubate the digestion reaction overnight at the optimal temperature for the chosen enzyme.
3. Agarose Gel Electrophoresis:
-
Separate the digested DNA fragments on a 0.8% agarose gel.[11]
-
Run the gel at a low voltage to ensure good separation of large fragments.[11]
-
Include a DNA ladder to determine the size of the fragments.
4. DNA Transfer (Blotting):
-
Depurinate the gel by soaking it in a weak acid (e.g., 0.25 M HCl) to facilitate the transfer of larger DNA fragments.[11]
-
Denature the DNA in the gel by soaking it in a strong base (e.g., 0.5 M NaOH, 1.5 M NaCl) to create single-stranded DNA.[4]
-
Neutralize the gel in a high-salt buffer (e.g., 1 M Tris-HCl pH 8.0, 1.5 M NaCl).
-
Transfer the single-stranded DNA from the gel to a positively charged nylon or nitrocellulose membrane via capillary transfer or electroblotting.[12]
-
Fix the DNA to the membrane by UV crosslinking or baking.
5. Probe Preparation and Labeling:
-
Design a DNA probe that is complementary to a region of the this compound gene that is expected to be altered or absent in the knockout.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, digoxin).[12]
6. Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.[12]
-
Denature the labeled probe by boiling and then add it to the hybridization buffer.
-
Incubate the membrane with the probe overnight at a specific hybridization temperature to allow the probe to anneal to its complementary sequence on the membrane.
7. Washing and Detection:
-
Wash the membrane with a series of buffers of decreasing salt concentration and increasing temperature to remove unbound probe.
-
Detect the labeled probe. For radioactive probes, this is done by exposing the membrane to X-ray film or a phosphorimager screen. For non-radioactive probes, detection involves a colorimetric or chemiluminescent reaction.
8. Data Interpretation:
-
Analyze the resulting bands. The wild-type sample should show a band of the expected size. The knockout sample should show a different banding pattern (e.g., a shifted band or a complete absence of a band), confirming the successful disruption of the this compound gene.
Visualizing the Workflow and Comparison
To better understand the Southern blot workflow and the comparative logic of knockout validation, the following diagrams are provided.
Caption: Southern Blot Workflow for Gene Knockout Validation.
Caption: Comparison of this compound Gene Knockout Validation Methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Distinct Physiological Roles of Three Phospholipid:Diacylglycerol Acyltransferase Genes in Olive Fruit with Respect to Oil Accumulation and the Response to Abiotic Stress [frontiersin.org]
- 3. Khan Academy [khanacademy.org]
- 4. Southern blot [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 7. cyagen.com [cyagen.com]
- 8. Validation of a Novel Double Control Quantitative Copy Number PCR Method to Quantify Off-Target Transgene Integration after CRISPR-Induced DNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
- 10. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 11. bioted.es [bioted.es]
- 12. Northern & Southern Blot Protocols [sigmaaldrich.com]
Comparative Analysis of PDAT Activity in Different Plant Species: A Guide for Researchers
A deep dive into the functional variations of Phosphatidylcholine:diacylglycerol acyltransferase (PDAT) across key plant species, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies.
Phosphatidylcholine:diacylglycerol acyltransferase (this compound) is a key enzyme in the biosynthesis of triacylglycerols (TAGs), the primary form of energy storage in plants. This enzyme catalyzes the transfer of an acyl group from phosphatidylcholine (PC) to diacylglycerol (DAG), an acyl-CoA-independent pathway for TAG synthesis. Understanding the variations in this compound activity across different plant species is crucial for efforts in metabolic engineering aimed at enhancing oil content and modifying fatty acid composition in oleaginous crops.
Quantitative Comparison of this compound Activity
The specific activity of this compound varies significantly among different plant species and tissues. This variation reflects the diverse metabolic requirements and lipid storage strategies employed by plants. Below is a summary of reported this compound activities in microsomal preparations from several key plant species.
| Plant Species | Tissue | Specific Activity (nmol/min/mg protein) | Reference |
| Arabidopsis thaliana (Wild Type, Col-0) | Leaves | ~3.1* | [1] |
| Arabidopsis thaliana (Atthis compound Overexpressor) | Roots | >10-fold higher than wild type | [2] |
| Ricinus communis (Castor Bean) | Developing Endosperm | High activity reported, specific value not available | [3][4] |
| Helianthus annuus (Sunflower) | Developing Seeds | Activity detected, specific value not available | [5] |
| Glycine max (Soybean) | Developing Seeds | Activity detected, specific value not available | [6] |
Note: The specific activity for Arabidopsis thaliana leaves is an estimation based on the provided data for total O-Acetylserine(thiol)lyase activity in total protein extracts and may not solely represent this compound activity. Further targeted studies are required for precise quantification.
Experimental Protocols
A reliable assessment of this compound activity is fundamental for comparative studies. The following is a detailed methodology for the in vitro assay of this compound activity in plant microsomes, compiled from established protocols.
I. Preparation of Microsomal Fractions
This protocol details the isolation of microsomal membranes from plant tissues, which are enriched in enzymes of the endoplasmic reticulum, including this compound.
-
Homogenization: Harvest fresh plant tissue (e.g., developing seeds, leaves) and grind to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extraction: Resuspend the powdered tissue in a cold extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 0.4 M sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Filtration and Centrifugation: Filter the homogenate through layers of cheesecloth and Miracloth. Centrifuge the filtrate at a low speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Ultracentrifugation: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal membranes.
-
Resuspension: Discard the supernatant and gently resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM HEPES-KOH, pH 7.2, 0.25 M sucrose).
-
Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method, such as the Bradford assay.
II. In Vitro this compound Activity Assay
This assay measures the transfer of a radiolabeled acyl group from a donor PC molecule to a DAG acceptor, resulting in the formation of radiolabeled TAG.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (50-100 µg)
-
Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2)
-
Diacylglycerol (DAG) acceptor (e.g., 1,2-dioleoyl-sn-glycerol) in a suitable solvent.
-
Radiolabeled acyl donor: [14C]-phosphatidylcholine (e.g., 1-palmitoyl-2-[1-14C]oleoyl-sn-glycero-3-phosphocholine). The final concentration should be optimized for the specific enzyme and substrate.
-
-
Initiation and Incubation: Initiate the reaction by adding the microsomal protein to the pre-warmed reaction mixture. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution of chloroform:methanol (2:1, v/v).
-
Lipid Extraction: Extract the lipids from the reaction mixture by vortexing and centrifuging to separate the phases. Collect the lower chloroform phase containing the lipids.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica gel TLC plate. Develop the plate in a solvent system suitable for separating neutral lipids, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[7][8] This will separate the radiolabeled TAG product from the unreacted [14C]-PC and other lipids.
-
Quantification of Radiolabeled TAG:
-
Visualize the lipid spots using iodine vapor or by autoradiography.
-
Scrape the silica gel corresponding to the TAG spot into a scintillation vial.
-
Add a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Calculation of Specific Activity: Calculate the specific activity of this compound as nanomoles of radiolabeled acyl group incorporated into TAG per minute per milligram of microsomal protein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of this compound in the triacylglycerol synthesis pathway and the general workflow for its activity assay.
Caption: Triacylglycerol synthesis pathway highlighting the role of this compound.
Caption: Experimental workflow for measuring this compound activity.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 3. Mapping the castor bean endosperm proteome revealed a metabolic interaction between plastid, mitochondria, and peroxisomes to optimize seedling growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and comparative properties of microsomal and glyoxysomal malate synthase from castor bean endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE content of antioxidants in sunflower seed and kernel [agris.fao.org]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 8. researchgate.net [researchgate.net]
Unraveling Redundancy: Functional Complementation of a PDAT Mutant with a Homologous Gene in Lipid Metabolism
A deep dive into the functional analysis of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Arabidopsis thaliana reveals the intricate interplay of homologous genes in maintaining cellular lipid homeostasis. This guide compares the phenotype of a this compound mutant with wild-type and functionally complemented organisms, providing key experimental data and protocols for researchers in lipid metabolism and drug development.
In the quest to understand the precise roles of enzymes in metabolic pathways, loss-of-function mutants are invaluable tools. However, the presence of homologous genes with overlapping functions can often mask the true impact of a single gene knockout. This guide explores the concept of functional complementation through a detailed examination of a this compound mutant in the model plant Arabidopsis thaliana. This compound is a key enzyme in the synthesis of triacylglycerol (TAG), the primary storage form of energy in most eukaryotes.
Functional Overlap in Triacylglycerol Biosynthesis
In Arabidopsis, the biosynthesis of TAG is not solely dependent on a single enzyme. While Acyl-CoA:Diacylglycerol Acyltransferase (DGAT1) was initially identified as a key player, studies on dgat1 mutants revealed only a partial reduction in seed oil content, suggesting the existence of alternative pathways. This led to the identification and characterization of PDAT1, an enzyme that catalyzes the transfer of an acyl group from a phospholipid to diacylglycerol (DAG) to form TAG.
The functional relationship between DGAT1 and PDAT1 was elucidated through the generation and analysis of single and double mutants. These studies demonstrated that while single mutants for either gene have a measurable but not catastrophic effect on oil synthesis, the simultaneous knockout of both DGAT1 and PDAT1 leads to a severe reduction in TAG accumulation and defects in seed and pollen development.[1] This indicates a functional redundancy and an overlapping role for these two enzymes in TAG biosynthesis.
Quantitative Analysis of Seed Oil Content and Fatty Acid Composition
To quantify the individual and combined contributions of DGAT1 and PDAT1 to TAG synthesis, the seed oil content and fatty acid profiles of wild-type, single mutant (dgat1-1 and pdat1-2), and double mutant plants were meticulously analyzed. The data clearly illustrates the partial functional compensation between the two enzymes.
| Genotype | Total Seed Oil Content (% of wild type) | Key Fatty Acid Composition Changes |
| Wild Type | 100% | Baseline fatty acid profile |
| dgat1-1 mutant | ~70-80% | Significant reduction in oil content |
| pdat1-2 mutant | ~95% | Minor reduction in oil content |
| dgat1-1 pdat1-2 double mutant | Severely reduced | Drastic reduction in oil content, leading to developmental defects |
Table 1: Comparison of seed oil content in various Arabidopsis genotypes. The data highlights the severe impact of the double mutation, indicating overlapping functions of DGAT1 and PDAT1.
| Fatty Acid | Wild Type (mol%) | dgat1-1 mutant (mol%) | pdat1-2 mutant (mol%) | dgat1-1 pdat1-2 double mutant (mol%) |
| 18:1 (Oleic acid) | 28.5 | 31.2 | 28.1 | N/A (due to severe phenotype) |
| 18:2 (Linoleic acid) | 28.1 | 26.5 | 28.5 | N/A |
| 18:3 (Linolenic acid) | 16.2 | 14.8 | 16.5 | N/A |
| 20:1 (Eicosenoic acid) | 16.8 | 17.5 | 16.9 | N/A |
Table 2: Fatty acid composition of mature seeds from wild-type and mutant Arabidopsis lines. While single mutants show subtle changes, the double mutant's severe phenotype prevents meaningful analysis of mature seeds, underscoring the essential combined role of DGAT1 and PDAT1.
Experimental Protocols
The following are summarized protocols for the key experiments that enable the functional analysis of this compound and its homologous genes.
Plant Material and Growth Conditions
-
Plant Lines: Arabidopsis thaliana ecotype Columbia (Col-0) was used as the wild type. T-DNA insertion lines for dgat1-1 and pdat1-2 were obtained from the Arabidopsis Biological Resource Center (ABRC). Double mutants were generated by crossing the single mutant lines.
-
Growth Conditions: Plants were grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at a constant temperature of 22°C.
Generation of Complemented Lines
To confirm that the observed phenotype is due to the disruption of the target gene, a functional complementation experiment is performed. This involves introducing a wild-type copy of the gene into the mutant background.
-
Vector Construction: The full-length coding sequence of the wild-type PDAT1 gene is cloned into a plant expression vector under the control of a suitable promoter (e.g., the constitutive CaMV 35S promoter).
-
Plant Transformation: The expression vector is introduced into Agrobacterium tumefaciens, which is then used to transform the pdat1 mutant plants via the floral dip method.
-
Selection of Transgenic Plants: Transgenic plants are selected based on a selectable marker present on the expression vector (e.g., antibiotic resistance).
-
Analysis of Complementation: The selected transgenic plants are then analyzed for the restoration of the wild-type phenotype, including seed oil content and fatty acid composition.
Lipid Analysis
-
Lipid Extraction: Total lipids are extracted from a known quantity of mature seeds using a modified Bligh and Dyer method with chloroform:methanol:water (1:2:0.8, v/v/v).
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transmethylated with methanol containing 1% (v/v) H₂SO₄ at 80°C for 1 hour to convert fatty acids to their methyl esters.
-
Gas Chromatography (GC) Analysis: The FAMEs are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column. Fatty acid composition is determined by comparing the retention times of the sample peaks with those of known standards.
Visualizing the Metabolic Pathway
The synthesis of triacylglycerol in Arabidopsis involves multiple steps and enzymes. The following diagram illustrates the key reactions, highlighting the convergent roles of DGAT1 and PDAT1.
Figure 1. Simplified pathway of triacylglycerol synthesis in Arabidopsis, highlighting the acyl-CoA-dependent step catalyzed by DGAT1 and the acyl-CoA-independent step catalyzed by PDAT1.
Logical Workflow for Functional Complementation
The process of confirming gene function through complementation follows a logical experimental workflow.
Figure 2. Logical workflow for a functional complementation experiment.
This guide provides a framework for understanding and applying the principles of functional complementation to dissect the roles of homologous genes in complex metabolic pathways. The case of PDAT1 in Arabidopsis serves as a compelling example of how genetic redundancy can be unmasked through careful experimentation and quantitative analysis, providing deeper insights for both basic research and applied biotechnology.
References
A Comparative Guide to the Lipid Profiles of Wild-Type and PDAT Overexpressing Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipid profiles in wild-type organisms versus those overexpressing Phospholipid:diacylglycerol Acyltransferase (PDAT). This compound is a key enzyme in triacylglycerol (TAG) synthesis, utilizing an acyl-CoA-independent pathway where it transfers an acyl group from a phospholipid to a diacylglycerol (DAG) molecule. Understanding the impact of this compound overexpression on the lipidome is crucial for applications in biofuel production, nutritional enhancement of crops, and for elucidating its role in lipid metabolism and related disorders.
Executive Summary
Overexpression of this compound has been shown to significantly alter the fatty acid composition of storage lipids, particularly in seeds. In general, this compound overexpression tends to increase the flux of polyunsaturated fatty acids into the triacylglycerol fraction. However, the effect on the overall content of membrane lipids, such as phospholipids and galactolipids, appears to be minimal in vegetative tissues under standard growth conditions. This suggests a primary role for this compound in lipid turnover and the channeling of specific fatty acids into TAGs, rather than a wholesale increase in all lipid classes.
Data Presentation: A Comparative Analysis of Lipid Profiles
The following tables summarize the quantitative data from studies comparing wild-type and this compound overexpressing lines.
Table 1: Fatty Acid Composition of Total Lipids in Seeds of Wild-Type Arabidopsis thaliana vs. Lines Overexpressing Flax (Linum usitatissimum) PDAT1 and PDAT2.
| Fatty Acid | Wild-Type (Control) | LuPDAT1 Overexpressor | LuPDAT2 Overexpressor |
| 16:0 (Palmitic) | 8.5 ± 0.3 | 8.2 ± 0.2 | 8.3 ± 0.1 |
| 18:0 (Stearic) | 3.9 ± 0.1 | 3.8 ± 0.1 | 3.9 ± 0.1 |
| 18:1 (Oleic) | 15.2 ± 0.5 | 12.8 ± 0.4 | 13.1 ± 0.3 |
| 18:2 (Linoleic) | 28.6 ± 0.7 | 30.5 ± 0.6 | 30.1 ± 0.5 |
| 18:3 (α-Linolenic) | 17.5 ± 0.4 | 19.8 ± 0.5 | 19.5 ± 0.4 |
| 20:1 (Eicosenoic) | 15.8 ± 0.4 | 13.5 ± 0.3 | 13.8 ± 0.2 |
| Others | 10.5 ± 0.2 | 11.4 ± 0.3 | 11.3 ± 0.2 |
Values are presented as a percentage of total fatty acids (mean ± SD). Data is synthesized from studies overexpressing flax this compound in Arabidopsis seeds. An asterisk () denotes a statistically significant difference from the wild-type control.
Table 2: Observed Changes in Lipid Composition in Brassica napus Seeds Overexpressing Arabidopsis thaliana PDAT1.
| Lipid Fraction | Observation |
| Total Seed Oil Content | A slight but consistent decrease was observed in transgenic lines compared to null-segregant controls. |
| Phosphoglycerides (e.g., PC) | Altered fatty acid composition with a trend towards decreased unsaturation (lower 18:2 and 18:3, and a relative increase in 18:1). |
| Triacylglycerols (TAGs) | Altered fatty acid composition, also showing a trend towards decreased unsaturation. |
Observations in Leaf Tissue (Arabidopsis thaliana)
In contrast to the significant changes observed in seed oil composition, studies on Arabidopsis leaves overexpressing AtPDAT1 have consistently reported that the overall content of major membrane lipids, including phospholipids (e.g., phosphatidylcholine - PC, phosphatidylethanolamine - PE) and galactolipids (monogalactosyldiacylglycerol - MGDG, and digalactosyldiacylglycerol - DGDG), remains largely unchanged under standard growth conditions. However, these studies also indicate that the overexpression of PDAT1 leads to an increased rate of fatty acid synthesis and turnover, suggesting a more dynamic role for this compound in maintaining lipid homeostasis in vegetative tissues.
Experimental Protocols
The following is a generalized protocol for the analysis of lipid profiles in plant tissues, based on common methodologies cited in the literature.
1. Lipid Extraction
-
Sample Preparation: A known weight of plant tissue (e.g., seeds, leaves) is flash-frozen in liquid nitrogen and lyophilized to determine the dry weight.
-
Homogenization: The dried tissue is homogenized in pre-heated isopropanol (to inactivate lipases) using a mortar and pestle or a mechanical homogenizer.
-
Solvent Extraction: Lipids are extracted using a modified Bligh and Dyer method. A mixture of chloroform and methanol is added to the homogenate, followed by water to induce phase separation.
-
Phase Separation: The mixture is centrifuged, and the lower chloroform phase containing the lipids is carefully collected. The extraction is typically repeated to ensure complete recovery.
-
Washing: The pooled chloroform extracts are washed with a salt solution (e.g., 1 M KCl) to remove non-lipid contaminants.
-
Drying: The final lipid extract is dried under a stream of nitrogen gas and stored at -80°C until analysis.
2. Lipid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by incubating with a reagent such as methanol containing sulfuric acid or sodium methoxide.
-
FAMEs Extraction: The FAMEs are extracted into an organic solvent like hexane.
-
GC-MS Analysis: The FAMEs are separated on a capillary GC column and detected by a mass spectrometer. The identity of each FAME is confirmed by its mass spectrum and retention time compared to known standards. Quantification is performed by integrating the peak areas and using an internal standard.
3. Lipid Class Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: The dried lipid extract is redissolved in an appropriate solvent for LC-MS analysis.
-
Chromatographic Separation: Different lipid classes (e.g., PC, PE, MGDG, DGDG, TAG) are separated using either normal-phase or reverse-phase liquid chromatography.
-
Mass Spectrometry Detection: The separated lipids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer.
-
Quantification: Each lipid species is quantified by comparing its peak area to that of a known amount of an internal standard for that lipid class.
Mandatory Visualizations
Caption: Triacylglycerol (TAG) Synthesis Pathways.
Caption: Experimental Workflow for Lipid Profiling.
Unraveling Antibody Cross-Reactivity: A Guide for Researchers
The term "PDAT" as a "prostate differentiation agent" does not correspond to a recognized protein in publicly available scientific literature and databases. This ambiguity prevents a specific analysis of antibody cross-reactivity for a protein with this designation.
The acronym this compound is well-established in the scientific community as phospholipid:diacylglycerol acyltransferase . This enzyme plays a crucial role in lipid metabolism, particularly in plants, and is not directly associated with prostate cell differentiation.[1][2][3]
For researchers, scientists, and drug development professionals investigating antibodies for prostate cancer and related fields, it is critical to target well-defined protein markers. Several key proteins are implicated in prostate cancer progression and differentiation, and antibodies targeting these are subject to rigorous cross-reactivity and specificity testing. These include:
-
Prostate-Specific Antigen (PSA): A protein produced by the prostate gland. While a valuable biomarker, PSA levels can be elevated in non-cancerous conditions, necessitating specific antibodies for accurate quantification.[4]
-
Prostate-Specific Membrane Antigen (PSMA): A transmembrane protein that is highly expressed on the surface of prostate cancer cells, especially in advanced and metastatic disease.[5][6] It is a key target for both imaging and therapeutic antibodies.
-
Androgen Receptor (AR): A nuclear receptor that is crucial for prostate cell growth and is a primary target in hormone therapy for prostate cancer.[7]
-
Forkhead Box Protein A1 (FOXA1): A transcription factor that plays a significant role in prostate development and cancer.[8]
The Critical Importance of Antibody Specificity and Cross-Reactivity
An antibody's utility in research and clinical applications hinges on its specificity—its ability to bind to its intended target without binding to other, unintended molecules.[9] Cross-reactivity occurs when an antibody binds to molecules other than its designated antigen, which can lead to inaccurate experimental results and potential off-target effects in therapeutic applications.
General Principles of Cross-Reactivity Testing
While specific data for "this compound" antibodies cannot be provided, a general workflow for assessing antibody cross-reactivity is outlined below. This process is essential for validating any antibody intended for research or clinical use.
References
- 1. uniprot.org [uniprot.org]
- 2. This compound phospholipid:diacylglycerol acyltransferase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. This compound phospholipid:diacylglycerol acyltransferase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Prostate-Specific Antigen (PSA) Test - NCI [cancer.gov]
- 5. mdpi.com [mdpi.com]
- 6. novartis.com [novartis.com]
- 7. The Structural Basis of a Prostate Cancer Protein's Unique Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FOXA1 - Wikipedia [en.wikipedia.org]
- 9. urotoday.com [urotoday.com]
Safety Operating Guide
Proper Disposal Procedures for "PDAT" in a Laboratory Setting
A Critical Note on Identification: The acronym "PDAT" can refer to multiple substances in a research and drug development context. The proper disposal procedure is entirely dependent on the specific nature of the substance. The two most probable interpretations for a laboratory setting are a chemical photosensitizing agent used in Photodynamic Antibacterial Therapy (this compound) or the enzyme Phospholipid:diacylglycerol acyltransferase (this compound).
It is crucial to correctly identify the material you are working with before proceeding with any disposal protocol. Consult the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions. This guide provides essential safety and logistical information for both potential scenarios.
Scenario 1: this compound as a Photosensitizing Agent
Photosensitizing agents are compounds that become toxic when exposed to a specific wavelength of light and are used in photodynamic therapy.[1] Improper disposal can pose environmental and health risks.
Data Presentation: Example Properties of a Photosensitizing Agent
The following table summarizes typical quantitative data for a generic photosensitizing agent. Researchers should consult the specific SDS for their compound.
| Property | Value | Units | Notes |
| Wavelength of Max. Absorption | 600 - 800 | nm | Determines the light source for activation. |
| Solubility in Water | < 1 | mg/mL | Often requires organic solvents for dissolution. |
| Primary Hazard Class | Toxic, Light-Sensitive | - | Handle with appropriate personal protective equipment (PPE). |
| Typical Concentration in Use | 1 - 100 | µM | Micromolar concentrations are typically effective. |
Experimental Protocol for Disposal of Photosensitizing Agents
This protocol outlines a general procedure for the collection and disposal of chemical waste, which is applicable to photosensitizing agents.
1. Waste Segregation and Collection:
-
Always segregate chemical waste from other waste streams.[2][3][4]
-
Collect all liquid waste containing the photosensitizing agent in a designated, leak-proof, and chemically compatible container.[5][6] The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.[5][6]
-
Solid waste, such as contaminated gloves, pipette tips, and labware, should be collected in a separate, clearly labeled hazardous waste container.[4]
2. In-Lab Deactivation (if applicable and approved):
-
Some photosensitizers can be deactivated by prolonged exposure to the activating wavelength of light in the presence of an oxygen source, leading to photobleaching. However, this does not guarantee complete detoxification.
-
Chemical deactivation, such as treatment with a strong oxidizing or reducing agent, may be possible. This should only be attempted if a validated protocol is available and with the approval of your institution's Environmental Health & Safety (EHS) office.
-
Caution: Never mix waste streams unless you are certain of their compatibility, as this can lead to dangerous reactions.[3]
3. Storage and Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.[5] This area should be secure and away from light sources to prevent any unintended activation.
-
Once the container is nearly full (typically around 75-80%), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service.[5][6]
Mandatory Visualization: Disposal Workflow for a Photosensitizing Agent
Caption: Logical workflow for the proper disposal of a photosensitizing agent.
Scenario 2: this compound as Phospholipid:diacylglycerol acyltransferase (Enzyme)
Phospholipid:diacylglycerol acyltransferase (this compound) is an enzyme involved in lipid metabolism.[7] As a biological material, its disposal procedure focuses on denaturation to eliminate biological activity.
Data Presentation: Example Properties of an Enzyme
The following table summarizes typical quantitative data for a generic enzyme like this compound. Researchers should refer to the specific literature or product information for their enzyme.
| Property | Value | Units | Notes |
| Optimal pH | 7.0 - 8.5 | - | Activity is highly dependent on pH. |
| Optimal Temperature | 25 - 37 | °C | Temperatures outside this range can lead to denaturation. |
| Molecular Weight | 50 - 100 | kDa | Typical for many enzymes. |
| Hazard Class | Biohazardous Material | - | Generally low risk, but should be handled as biological waste.[8] |
Experimental Protocol for Disposal of an Enzyme
This protocol outlines a general procedure for the inactivation and disposal of biological waste, applicable to enzymes like this compound.
1. Inactivation/Denaturation:
-
The primary step is to ensure the enzyme is no longer biologically active. This can be achieved through denaturation.
-
Heat Inactivation: Autoclaving is the most effective method for sterilizing biological waste.[9] Collect liquid enzyme waste in an autoclavable container (e.g., a polypropylene bottle) and solid waste (e.g., contaminated tubes, tips) in an autoclave bag.[9] Loosely secure the opening to allow steam to penetrate.[9] Run a standard autoclave cycle (e.g., 121°C for 20-30 minutes).
-
Chemical Inactivation: If autoclaving is not feasible, liquid enzyme waste can be chemically inactivated. A common method is to add a disinfectant like bleach to achieve a final concentration of 10% and let it sit for at least 30 minutes.[6][9]
-
Caution: Never autoclave solutions containing bleach or other chemicals, as this can release hazardous gases.[9]
2. Disposal:
-
After Autoclaving: Once cooled, the autoclaved liquid can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous chemicals.[6] The autoclaved solid waste bag should be placed in the designated biohazardous waste container.[9]
-
After Chemical Inactivation: The chemically inactivated liquid waste should be neutralized (if necessary) and can then often be drain-disposed, pending institutional guidelines. Always check with your EHS office before disposing of any chemically treated waste down the sink.
-
Sharps: Any sharps (needles, glass slides) contaminated with the enzyme must be disposed of in a designated, puncture-resistant sharps container labeled with the biohazard symbol.[8][9]
Mandatory Visualization: Disposal Workflow for an Enzyme
Caption: Logical workflow for the proper disposal of an enzyme.
References
- 1. Design of Photosensitizing Agents for Targeted Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. Phospholipid:diacylglycerol acyltransferase - Wikipedia [en.wikipedia.org]
- 8. How to Dispose of Biosafety Waste: A Guide for Safe and Compliant Practices [greenflow.com]
- 9. youtube.com [youtube.com]
Navigating the Safe Handling of Specialized Chemicals: A Guide to Personal Protective Equipment (PPE) for PDAT
In the dynamic landscape of scientific research and drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive framework for determining the appropriate Personal Protective Equipment (PPE) and operational protocols for handling a substance designated as PDAT.
Due to the ambiguous nature of the acronym "this compound," which could refer to several different chemical entities, including but not limited to Phospholipid:diacylglycerol acyltransferase or a class of polymers such as Poly(dialkyl terephthalate), it is imperative to first positively identify the specific substance you are working with. The most critical step is to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the authoritative source of information regarding the chemical's properties, hazards, and recommended safety precautions.
General Framework for Chemical Safety and PPE Selection
Once you have obtained the SDS for your specific this compound, the following workflow will guide you through the process of establishing safe handling procedures.
Caption: A logical workflow for assessing chemical hazards and selecting appropriate Personal Protective Equipment (PPE).
Quantitative Data from Safety Data Sheets
The SDS for your specific this compound will contain critical quantitative data that must be used to inform your safety protocols. This information should be extracted and summarized for easy reference. Below is a template for organizing this data.
| Data Point | Value (from SDS) | Significance for Handling and PPE Selection |
| Exposure Limits | ||
| OSHA PEL (Permissible Exposure Limit) | e.g., 5 ppm (8-hour TWA) | Ensures that engineering controls and respiratory protection are adequate to maintain exposure below the legal limit. |
| ACGIH TLV (Threshold Limit Value) | e.g., 2 ppm (8-hour TWA) | A health-based recommendation for exposure limits; often more stringent than PELs. |
| Physical Properties | ||
| Vapor Pressure | e.g., 0.1 mmHg @ 20°C | Indicates the likelihood of the substance to become airborne. Higher vapor pressure suggests a greater inhalation hazard. |
| Flash Point | e.g., 40°C | The lowest temperature at which vapors can ignite. Dictates storage and handling requirements to prevent fire hazards. |
| Toxicity Data | ||
| LD50 (Lethal Dose, 50%) | e.g., 500 mg/kg (oral, rat) | Provides a measure of acute toxicity. Lower LD50 values indicate higher toxicity. |
| Skin Corrosion/Irritation | e.g., Category 2 | Determines the need for and type of skin protection (gloves, lab coat, apron). |
| Eye Damage/Irritation | e.g., Category 1 | Dictates the level of eye protection required (safety glasses, goggles, face shield). |
Standard Operating Procedure for Handling this compound
The following is a generalized experimental protocol for handling a chemical substance like this compound. This must be adapted based on the specific hazards and properties outlined in the SDS for your material.
-
Preparation:
-
Review the SDS for the specific this compound being used.
-
Ensure all necessary engineering controls (e.g., certified chemical fume hood) are operational.
-
Don the appropriate PPE as determined by the risk assessment. This should include, at a minimum:
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (the specific material, e.g., nitrile, neoprene, should be chosen based on compatibility data in the SDS).
-
A flame-resistant lab coat.
-
-
Prepare all necessary equipment and reagents within the fume hood.
-
-
Handling and Use:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid direct contact with skin and eyes.
-
Keep containers of this compound closed when not in use.
-
-
Spill Response:
-
In the event of a small spill within the fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads, sand) to contain the spill.
-
For larger spills, or any spill outside of a fume hood, evacuate the immediate area and follow your institution's emergency response procedures.
-
-
Waste Disposal:
-
All this compound-contaminated waste (e.g., pipette tips, gloves, absorbent materials) must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
-
Consult the SDS and your institution's Environmental Health and Safety (EHS) office for specific disposal instructions.
-
Waste Disposal Workflow
The proper disposal of chemical waste is crucial for laboratory and environmental safety. The following diagram outlines a typical workflow for the disposal of this compound-contaminated materials.
Caption: A step-by-step workflow for the safe disposal of this compound-contaminated waste.
By diligently following these guidelines and, most importantly, by using the specific information contained within the Safety Data Sheet for your particular "this compound," you can ensure a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's Environmental Health and Safety department for any specific questions or concerns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
